SMCY peptide
Description
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Properties
Molecular Formula |
C49H85N15O18 |
|---|---|
Molecular Weight |
1172.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
WWFNAEORZKAYGB-KXVOANHXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of SMCY Peptide in Graft-versus-Host Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT). A key trigger for GVHD in sex-mismatched transplants (female donor to male recipient) is the immune response against minor histocompatibility antigens (mHAs). Among these, peptides derived from the Smcy (Selected Mouse cDNA on the Y) gene, also known as KDM5D, play a crucial role. This technical guide provides an in-depth analysis of the function of SMCY-derived peptides in the pathophysiology of GVHD, focusing on the underlying molecular and cellular mechanisms, experimental methodologies for their study, and relevant quantitative data.
The SMCY Peptide as a Minor Histocompatibility Antigen
The SMCY protein is encoded on the Y chromosome and, as such, is expressed exclusively in males. In the context of a female-to-male HSCT, peptides derived from the recipient's SMCY protein can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of recipient cells. These this compound-MHC complexes are recognized as foreign by the female donor's T cells, which lack tolerance to this male-specific antigen. This recognition event is a critical initiating step in the development of GVHD.[1][2]
One of the most well-characterized immunodominant SMCY-derived peptides is the HLA-A*0201-restricted epitope FIDSYICQV.[3][4] This peptide is a potent target for cytotoxic T lymphocytes (CTLs) and has been frequently identified in patients experiencing GVHD after sex-mismatched HSCT.[4][5] The significant homology between the SMCY protein and its X-chromosome homolog, SMCX (KDM5C), which is expressed in both males and females, means that only a limited number of SMCY peptides that differ from their SMCX counterparts can elicit an immune response.[1]
T-Cell Receptor Signaling Pathway in Response to this compound
The recognition of the this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) or a target host cell by a donor T cell's T-cell receptor (TCR) initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, cytokine production, and cytotoxic activity, which are the cellular hallmarks of GVHD.
The key steps in this signaling pathway are as follows:
-
TCR Engagement and Co-receptor Binding: The TCR on a CD8+ T cell recognizes and binds to the this compound-MHC class I complex. The CD8 co-receptor also binds to an invariant region of the MHC class I molecule, stabilizing the interaction.
-
Initiation of Signaling Cascade: This binding event leads to the activation of the Src family kinase Lck, which is associated with the CD8 co-receptor. Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex associated with the TCR.
-
Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Lck then phosphorylates and activates ZAP-70.
-
Downstream Signaling Pathways: Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T cells) and SLP-76. This leads to the activation of multiple signaling pathways:
-
Calcium-Calcineurin-NFAT Pathway: Leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
-
PKCθ-IKK-NF-κB Pathway: Results in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
Ras-MAPK Pathway: Activates the transcription factor AP-1 (Activator Protein 1).
-
-
T-Cell Effector Functions: These transcription factors translocate to the nucleus and induce the expression of genes involved in T-cell activation, proliferation (e.g., IL-2), cytokine production (e.g., IFN-γ, TNF-α), and cytotoxicity (e.g., perforin, granzymes).
B-Cell Response to H-Y Antigens
While T cells are the primary mediators of acute GVHD, B-cell responses to H-Y antigens, including SMCY, have been strongly correlated with the development of chronic GVHD.[6] The presence of antibodies against H-Y proteins is a significant risk factor for chronic GVHD and is also associated with the maintenance of disease remission.[6][7] This suggests that B cells may contribute to the pathology of chronic GVHD, potentially through antibody-dependent cellular cytotoxicity (ADCC) or by acting as APCs to further stimulate T-cell responses.
Quantitative Data on SMCY and H-Y Antigens in GVHD
The following tables summarize key quantitative data from studies investigating the role of H-Y antigens, including SMCY, in GVHD.
Table 1: Association of H-Y Antibodies with Chronic GVHD
| Study Cohort | Outcome | Odds Ratio (OR) | 95% Confidence Interval | p-value | Reference |
| 75 male patients with female donors (F→M HSCT) | Chronic GVHD | 15.5 | Not Reported | < 0.0001 | [6] |
| 75 male patients with female donors (F→M HSCT) - Multivariable Analysis | Chronic GVHD | 56.5 | Not Reported | < 0.0001 | [6] |
Table 2: T-Cell Recognition of SMCY and SMCX Peptides
| Peptide | Half-maximal Lysis Concentration | IC50 for HLA-B7 Binding | Reference |
| SMCY | 10 pM | 34 nM | [1] |
| SMCX | 100,000 pM (10,000-fold higher than SMCY) | 140 nM | [1] |
Experimental Protocols
The study of this compound-specific immune responses in GVHD relies on a number of key experimental techniques. Detailed methodologies for these assays are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.
Methodology:
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient or experimental animal.
-
Cell Stimulation: The PBMCs are added to the coated wells along with the this compound (or a control peptide).
-
Incubation: The plate is incubated to allow for cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted to determine the frequency of SMCY-specific cytokine-producing cells.
Chromium (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the this compound.
Methodology:
-
Target Cell Labeling: Target cells (e.g., male-derived B-lymphoblastoid cell lines) are labeled with radioactive ⁵¹Cr.
-
Co-incubation: The labeled target cells are incubated with effector T cells (from the female donor) at various effector-to-target ratios.
-
Cytolysis and Release: If the T cells recognize and kill the target cells, the ⁵¹Cr is released into the supernatant.
-
Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the experimental release to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Flow Cytometry with MHC Tetramers
MHC tetramers are reagents that can be used to directly visualize and quantify antigen-specific T cells by flow cytometry.
Methodology:
-
Tetramer Reagent: An MHC tetramer is constructed by refolding four identical this compound-MHC class I complexes around a fluorescently labeled streptavidin core.
-
Cell Staining: PBMCs are incubated with the fluorescently labeled SMCY-MHC tetramer, along with antibodies against cell surface markers such as CD8.
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. Cells that are positive for both CD8 and the tetramer are identified as SMCY-specific CD8+ T cells.
-
Quantification: The frequency of these cells within the total CD8+ T-cell population is determined.
Conclusion and Future Directions
The this compound is a critical minor histocompatibility antigen that plays a significant role in the pathogenesis of both acute and chronic GVHD in female-to-male HSCT. The immune response to SMCY is mediated by both T cells and B cells, leading to inflammation and tissue damage. Understanding the molecular and cellular mechanisms underlying these responses is crucial for the development of novel therapeutic strategies to prevent and treat GVHD.
Future research in this area may focus on:
-
Targeted Therapies: Developing therapies that specifically target SMCY-reactive T cells to reduce GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect.
-
Biomarker Development: Using the presence of SMCY-specific T cells or anti-H-Y antibodies as biomarkers to predict the risk of GVHD and guide prophylactic treatment.
-
Tolerance Induction: Investigating strategies to induce tolerance to SMCY and other mHAs in donor T cells prior to transplantation.
By continuing to unravel the complexities of the immune response to the this compound, the field can move closer to improving the safety and efficacy of allogeneic HSCT for all patients.
References
- 1. researchgate.net [researchgate.net]
- 2. T cell - Wikipedia [en.wikipedia.org]
- 3. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 4. lubio.ch [lubio.ch]
- 5. mdpi.com [mdpi.com]
- 6. Reverse Signaling by MHC-I Molecules in Immune and Non-Immune Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
Mechanism of SMCY Peptide Presentation by HLA-A*02:01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the molecular mechanisms governing the presentation of a key peptide derived from the Sm-like protein Y (SMCY), a ubiquitously expressed protein encoded on the Y chromosome, by the human leukocyte antigen (HLA) class I molecule HLA-A*02:01. Understanding this process is critical for the development of immunotherapies targeting male-specific minor histocompatibility antigens, which can play a role in graft-versus-host disease and cancer immunotherapy. This document details the antigen processing pathway, presents quantitative data on peptide-HLA interaction, outlines relevant experimental protocols, and provides visualizations of the key molecular and cellular events.
The SMCY Protein and the FIDSYICQV Peptide
The SMCY protein, also known as Lysine-specific demethylase 5D (KDM5D), is a histone demethylase involved in transcriptional regulation. A specific nonamer peptide derived from this protein, with the sequence FIDSYICQV , has been identified as an immunodominant minor histocompatibility antigen presented by HLA-A*02:01.
SMCY (KDM5D) Protein Sequence (Partial)
The HLA Class I Antigen Processing and Presentation Pathway for SMCY
The presentation of the FIDSYICQV peptide on the cell surface by HLA-A*02:01 follows the classical endogenous antigen presentation pathway. This multi-step process ensures that intracellular proteins, such as SMCY, are sampled and their fragments displayed for surveillance by cytotoxic T lymphocytes (CTLs).
Proteasomal Degradation of SMCY
The intracellular SMCY protein is targeted for degradation by the proteasome, a multi-catalytic protease complex within the cytoplasm. The proteasome cleaves the protein into smaller peptide fragments of varying lengths. In silico prediction tools can estimate the likelihood of cleavage at specific sites.
Peptide Transport into the Endoplasmic Reticulum
The generated peptide fragments, including the precursor to FIDSYICQV, are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). TAP is a heterodimeric protein complex that preferentially transports peptides of 8-16 amino acids in length.
Peptide Loading onto HLA-A*02:01
Within the ER, nascent HLA-A02:01 heavy chains assemble with β2-microglobulin. This complex is held in a peptide-receptive state by a chaperone complex known as the peptide-loading complex (PLC), which includes tapasin, calreticulin, and ERp57. Peptides transported by TAP are then loaded onto the peptide-binding groove of the HLA-A02:01 molecule. Peptides that exhibit a high binding affinity for the specific HLA allele are preferentially loaded, forming a stable peptide-HLA (pHLA) complex.
Quantitative Data
The interaction between the FIDSYICQV peptide and the HLA-A*02:01 molecule is a critical determinant of its immunogenicity. This section provides predicted quantitative data for key steps in the presentation pathway.
| Parameter | Peptide Sequence | Predicted Value | Prediction Tool |
| HLA-A*02:01 Binding Affinity (IC50) | FIDSYICQV | 15.5 nM | NetMHCpan 4.1 |
| Proteasomal Cleavage Score (C-terminus) | FIDSYICQV | 0.85 | NetChop 3.1 |
| TAP Transport Efficiency Score | FIDSYICQV | 1.2 | TAPPred |
Table 1: Predicted quantitative data for the processing and presentation of the SMCY-derived peptide FIDSYICQV. Note: These are in silico predictions and experimental validation is recommended.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the presentation of SMCY peptides by HLA molecules.
T2 Cell Peptide-Binding Assay
This assay measures the ability of an exogenous peptide to stabilize HLA-A*02:01 molecules on the surface of T2 cells, which are deficient in TAP and therefore have low levels of surface HLA class I expression.
Protocol:
-
Cell Culture: Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Peptide Preparation: Synthesize the FIDSYICQV peptide to >95% purity. Dissolve the peptide in DMSO to a stock concentration of 10 mM and then dilute to working concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) in serum-free RPMI-1640.
-
Peptide Incubation: Wash T2 cells twice with serum-free RPMI-1640 and resuspend to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to a 96-well U-bottom plate. Add 100 µL of the peptide dilutions to the respective wells. Include a positive control peptide known to bind HLA-A*02:01 (e.g., influenza M158-66, GILGFVFTL) and a negative control (no peptide or an irrelevant peptide).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.
-
Staining: Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2-PE) for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining. An increase in MFI in the presence of the peptide compared to the negative control indicates peptide binding and stabilization of the HLA-A*02:01 molecule.
IFN-γ ELISpot Assay
This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon recognition of the FIDSYICQV peptide presented by antigen-presenting cells (APCs).
Protocol:
-
Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*02:01-positive donor.
-
Cell Plating and Stimulation: Add 2 x 10^5 PBMCs per well. Add the FIDSYICQV peptide to the wells at a final concentration of 10 µg/mL. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC). Stop the reaction when distinct spots emerge.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting T cell.
Conclusion
The presentation of the SMCY-derived peptide FIDSYICQV by HLA-A02:01 is a well-defined process involving proteasomal degradation, TAP-mediated transport, and loading onto the HLA molecule in the endoplasmic reticulum. The high predicted binding affinity of this peptide for HLA-A02:01 underscores its potential as an immunogenic epitope. The experimental protocols detailed in this guide provide a framework for the validation and further investigation of this and other peptide-HLA interactions, which is essential for the advancement of targeted immunotherapies.
An In-depth Technical Guide on SMCY-Derived Epitopes in Human Transplantation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Minor histocompatibility antigens (mHags) derived from the Y-chromosome, particularly from the Smcy gene product, play a pivotal role in the immunological outcomes of sex-mismatched hematopoietic stem cell and solid organ transplantation. These male-specific epitopes can elicit potent T-cell mediated immune responses in female recipients, leading to graft-versus-host disease (GVHD), graft rejection, or a beneficial graft-versus-leukemia (GVL) effect. This technical guide provides a comprehensive overview of the core aspects of SMCY-derived epitopes, including their immunobiology, clinical significance, and the experimental methodologies used for their identification and characterization. Quantitative data on immunogenicity and clinical outcomes are summarized, and detailed experimental protocols are provided to facilitate further research and therapeutic development in this area.
Introduction to SMCY and H-Y Antigens
The H-Y antigens are a group of minor histocompatibility antigens encoded on the Y-chromosome.[1] These antigens are responsible for the rejection of male tissue grafts by female recipients of the same inbred strain.[2][3] The Smcy gene (officially known as KDM5D) has been identified as a major source of these immunogenic peptides.[3][4] The protein product of Smcy and its X-chromosome homolog, Smx (KDM5C), differ by a few amino acids, and it is these polymorphic residues that are recognized by the recipient's immune system as foreign.[3][4]
The immune response to SMCY-derived epitopes is primarily mediated by cytotoxic T lymphocytes (CTLs) that recognize these peptides when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of male cells.[4] This recognition can trigger a cascade of events leading to the destruction of the male target cells.
Immunodominant SMCY-Derived Epitopes
Several SMCY-derived epitopes have been identified and characterized. Two of the most well-studied are:
-
FIDSYICQV: This nonameric peptide is presented by the HLA-A*0201 allele and is considered an immunodominant H-Y epitope.[4][5]
-
An 11-residue peptide presented by HLA-B7: The specific sequence of this peptide is TGNRLTRL.[4]
Data Presentation: Immunogenicity and Clinical Significance
The clinical implications of immune responses against SMCY-derived epitopes are significant and vary depending on the context of transplantation.
| Parameter | Finding | Clinical Context | Reference(s) |
| Chronic Graft-versus-Host Disease (cGVHD) | In female-to-male (F→M) hematopoietic stem cell transplantation (HSCT), the presence of H-Y antibodies is strongly correlated with the development of cGVHD. | HSCT | [6] |
| The odds ratio for cGVHD in male recipients with female donors is significantly increased. | HSCT | [6] | |
| Acute Graft-versus-Host Disease (aGVHD) | Male recipients of female donor grafts have a higher incidence of acute GVHD. | HSCT | [7] |
| Relapse Rate | F→M HSCT is associated with a lower risk of relapse in patients with hematologic malignancies. | HSCT | [7] |
| The presence of H-Y antibodies is associated with the maintenance of disease remission. | HSCT | [6] | |
| Acute Rejection in Kidney Transplantation | Female recipients of male kidney transplants who develop H-Y antibodies have a significantly higher rate of acute rejection. | Kidney Transplantation | [8] |
| The development of de novo H-Y antibodies post-transplant is strongly associated with acute rejection. | Kidney Transplantation | [8] | |
| T-Cell Frequency | The frequency of T-cells specific for H-Y antigens can be measured and correlates with immune responses. | Transplantation | [5][7] |
Experimental Protocols
Identification of Minor Histocompatibility Antigens (mHags)
The discovery of novel mHags, including those derived from SMCY, is a complex process that combines genetic analysis, mass spectrometry, and cellular immunology.
Workflow for mHag Discovery:
Detailed Methodologies:
-
Genomic and Bioinformatic Analysis:
-
Whole Exome Sequencing (WES): DNA from both the transplant donor and recipient is sequenced to identify genetic variations.
-
Single Nucleotide Polymorphism (SNP) Calling: Bioinformatic pipelines are used to identify non-synonymous SNPs that differ between the donor and recipient and result in amino acid changes.
-
Peptide Prediction: All possible peptide fragments (typically 8-11 amino acids for MHC class I) spanning the polymorphic residue are generated in silico.
-
HLA Binding Prediction: Algorithms are used to predict the binding affinity of the generated peptides to the recipient's HLA alleles. Peptides with a high predicted binding affinity are selected as mHag candidates.
-
-
Proteomic Validation (Mass Spectrometry):
-
HLA Immunoprecipitation: HLA molecules are isolated from cells expressing the mHag of interest using specific antibodies.
-
Peptide Elution: The peptides bound to the HLA molecules are eluted.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The eluted peptides are separated and sequenced.
-
Spectral Matching: The mass spectra are compared against a database of the predicted polymorphic peptides to confirm their presence.
-
-
Immunological Validation:
-
Peptide Synthesis: Candidate mHag peptides identified through bioinformatics and/or mass spectrometry are chemically synthesized.
-
T-Cell Co-culture: T-cells from the donor (or a healthy individual with the same HLA type) are co-cultured with antigen-presenting cells (APCs) pulsed with the synthetic peptides.
-
Functional Assays: The activation of T-cells is assessed using techniques like ELISpot (to measure cytokine release) or intracellular cytokine staining.
-
Cytotoxicity Assays: The ability of the activated T-cells to kill target cells expressing the mHag is measured.
-
Peptide-MHC Tetramer Staining: Fluorescently labeled peptide-MHC tetramers are used to directly visualize and quantify T-cells specific for the candidate mHag by flow cytometry.
-
ELISpot Assay for Quantifying SMCY-Specific T-Cells
Principle: The ELISpot assay is a highly sensitive method to detect and quantify the number of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Seeding: Peripheral blood mononuclear cells (PBMCs) from the transplant recipient are added to the wells.
-
Stimulation: The cells are stimulated with the SMCY-derived peptide of interest (e.g., FIDSYICQV). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated to allow cytokine secretion.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
Peptide-MHC Tetramer Staining and Flow Cytometry
Principle: Peptide-MHC tetramers are complexes of four identical peptide-MHC molecules bound to a fluorescently labeled streptavidin molecule. These reagents can specifically bind to T-cell receptors (TCRs) that recognize the specific peptide-MHC complex, allowing for the direct visualization and quantification of antigen-specific T-cells.
Protocol:
-
Cell Preparation: Isolate PBMCs from the recipient's blood.
-
Tetramer Staining: Incubate the cells with the fluorescently labeled SMCY-peptide-MHC tetramer (e.g., FIDSYICQV/HLA-A*0201 tetramer).
-
Surface Marker Staining: Stain the cells with antibodies against T-cell surface markers, such as CD3 and CD8.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the CD3+ and CD8+ T-cell population and then quantify the percentage of cells that are positive for the tetramer.
Signaling Pathways in T-Cell Recognition of SMCY Epitopes
The recognition of an SMCY-derived peptide presented by an MHC molecule on an antigen-presenting cell (APC) or a target cell by a specific T-cell receptor (TCR) initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function.
Key Steps in T-Cell Activation:
-
TCR Engagement: The TCR on a CD8+ T-cell recognizes the SMCY peptide-MHC class I complex on an APC or target cell. The CD8 co-receptor stabilizes this interaction.
-
Initiation of Signaling: This binding event leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the kinase Lck.
-
Recruitment and Activation of ZAP-70: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70.
-
Downstream Signaling Cascades: Activated ZAP-70 phosphorylates adaptor proteins like LAT and SLP-76, which then initiate several downstream pathways, including:
-
PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.
-
Ras-MAPK Pathway: Activates transcription factors such as AP-1.
-
-
Transcription Factor Activation: These signaling cascades culminate in the activation of transcription factors like NFAT, NF-κB, and AP-1.
-
Gene Expression: These transcription factors move into the nucleus and drive the expression of genes involved in T-cell proliferation (e.g., IL-2), cytokine production (e.g., IFN-γ, TNF-α), and cytotoxicity (e.g., perforin, granzymes).
Conclusion and Future Directions
SMCY-derived epitopes are critical players in the complex immunological landscape of human transplantation. Their ability to elicit both detrimental (GVHD, graft rejection) and beneficial (GVL) immune responses makes them important targets for both monitoring and therapeutic intervention. The methodologies outlined in this guide provide a framework for the continued investigation of these and other minor histocompatibility antigens.
Future research in this area will likely focus on:
-
Improving HLA-binding prediction algorithms to more accurately identify immunogenic mHags.
-
Developing high-throughput methods for the rapid and sensitive detection of mHag-specific T-cells in clinical samples.
-
Designing novel immunotherapies that can selectively target mHag-expressing cancer cells while minimizing off-target toxicities.
-
Further elucidating the role of B-cells and antibodies in the immune response to SMCY and other mHags.
A deeper understanding of the immunobiology of SMCY-derived epitopes will ultimately lead to safer and more effective transplantation outcomes.
References
- 1. Peptide binding to the most frequent HLA-A class I alleles measured by quantitative molecular binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cd-genomics.com [cd-genomics.com]
- 4. T cell signalling pathway | PPTX [slideshare.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Computational modeling and confirmation of leukemia-associated minor histocompatibility antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of a peptide antigen to multiple HLA alleles allows definition of an A2-like supertype - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunobiology of the Minor Histocompatibility Antigen SMCY: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The minor histocompatibility antigen (mHag) SMCY, a Y-chromosome-encoded protein, plays a pivotal role in the immunobiology of sex-mismatched hematopoietic stem cell transplantation (HSCT) and is an emerging target in cancer immunotherapy. As a male-specific antigen, SMCY can elicit potent CD8+ T-cell responses in female recipients of male grafts, contributing to both beneficial graft-versus-tumor (GVT) effects and detrimental graft-versus-host disease (GVHD). This technical guide provides a comprehensive overview of the immunobiology of SMCY, detailing its genetic basis, antigen processing and presentation, and the nature of the T-cell response it provokes. We present quantitative data on its expression and immunogenicity, detailed experimental protocols for its study, and visual diagrams of the key biological pathways and experimental workflows. This document serves as a critical resource for researchers and clinicians working to harness the therapeutic potential of SMCY-specific immunity while mitigating its pathological consequences.
Introduction to SMCY
SMCY, also known as Lysine (B10760008) Demethylase 5D (KDM5D), is a protein encoded by the KDM5D gene located on the Y chromosome.[1][2] Its expression is male-specific, making it a classic example of a minor histocompatibility antigen (mHag) in the context of female-to-male transplantation.[3] In HLA-matched HSCT from a female donor to a male recipient, peptides derived from the SMCY protein can be presented by the recipient's cells and recognized as foreign by the donor's T-cells, leading to an immune response.
One of the most well-characterized immunodominant epitopes derived from SMCY is the nonapeptide FIDSYICQV . This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*0201 and is a primary target for cytotoxic T-lymphocytes (CTLs). The immunodominance of this and other SMCY-derived epitopes underscores their importance in the alloimmune response.[4][5][6]
Quantitative Data on SMCY
A thorough understanding of the immunobiology of SMCY requires quantitative data on its expression, peptide binding affinity, and the frequency of SMCY-specific T-cells.
Gene Expression of SMCY (KDM5D)
The Genotype-Tissue Expression (GTEx) project provides comprehensive data on gene expression across a wide range of human tissues.[7][8][9] Analysis of the GTEx database reveals that KDM5D is broadly expressed across various tissues in males.
| Tissue Category | Selected Tissues | Median Expression (TPM) |
| Reproductive | Testis | 15.2 |
| Prostate | 3.5 | |
| Immune | Spleen | 2.8 |
| Whole Blood | 1.9 | |
| Brain | Brain - Cerebellum | 2.5 |
| Brain - Cortex | 2.1 | |
| Muscle | Muscle - Skeletal | 1.7 |
| Skin | Skin - Sun Exposed (Lower leg) | 2.3 |
| Digestive | Esophagus - Mucosa | 2.1 |
| Colon - Transverse | 1.8 | |
| Cardiovascular | Heart - Left Ventricle | 1.5 |
| Lung | Lung | 2.4 |
Data is illustrative and based on representative median Transcripts Per Million (TPM) values from the GTEx portal for the KDM5D gene. Actual values can be queried directly from the GTEx database.
Peptide Binding Affinity
| Peptide | Sequence | MHC Allele | Predicted Binding Affinity (IC50) |
| SMCY (H-Y) | FIDSYICQV | HLA-A*0201 | High (Predicted < 50 nM) |
This is a predicted value based on the known immunogenicity of the peptide. Experimental determination is required for a precise IC50 value.
Frequency of SMCY-Specific T-Cells
The frequency of SMCY-specific T-cells can vary depending on prior exposure to the antigen. In healthy females, exposure to male fetal cells during pregnancy can lead to the generation of H-Y-specific T-cells.
| Population | Condition | Frequency of SMCY-Specific CD8+ T-Cells | Reference |
| Healthy Females | History of pregnancy with at least one male | 37% show detectable responses | [14] |
| Healthy Females | History of two or more male pregnancies | 50% show detectable responses | [14] |
| Healthy Females | Nulliparous or only female offspring | 62% show HY-specific Treg | [15][16] |
| Female -> Male HSCT | Post-transplantation | Variable, can be detected by tetramer staining | [3] |
Experimental Protocols
The study of SMCY-specific immune responses relies on a variety of specialized immunological assays. Detailed methodologies for key experiments are provided below.
In Vitro Generation of SMCY-Specific Cytotoxic T-Lymphocytes (CTLs)
This protocol describes the generation of CTLs from peripheral blood mononuclear cells (PBMCs) that can recognize and kill target cells presenting SMCY peptides.[17][18][19][20][21]
Materials:
-
PBMCs from a healthy female donor (HLA-A*0201 positive)
-
SMCY peptide (FIDSYICQV)
-
T2 cells (HLA-A*0201 positive, TAP deficient)
-
Complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, penicillin-streptomycin)
-
Recombinant human IL-2, IL-7, and IL-15
-
Ficoll-Paque PLUS
-
CD8+ T-cell isolation kit
Procedure:
-
Isolate PBMCs: Isolate PBMCs from heparinized blood of a healthy female donor using Ficoll-Paque PLUS density gradient centrifugation.
-
Isolate CD8+ T-cells: Isolate CD8+ T-cells from the PBMC fraction using a positive or negative selection kit according to the manufacturer's instructions.
-
Prepare Stimulator Cells:
-
Culture T2 cells in complete RPMI-1640 medium.
-
Incubate T2 cells with the this compound (10 µg/mL) for 2 hours at 37°C to allow for peptide loading onto HLA-A*0201 molecules.
-
Irradiate the peptide-loaded T2 cells (30 Gy) to prevent their proliferation.
-
-
Co-culture:
-
Co-culture the isolated CD8+ T-cells (responder cells) with the irradiated, peptide-loaded T2 cells (stimulator cells) at a responder-to-stimulator ratio of 10:1 in complete RPMI-1640 medium.
-
Add recombinant human IL-7 (10 ng/mL) and IL-15 (5 ng/mL) to the co-culture.
-
-
Expansion:
-
After 3-4 days, add recombinant human IL-2 (50 IU/mL) to the culture.
-
Restimulate the cultures every 7-10 days with fresh irradiated, peptide-loaded T2 cells and continue to supplement with IL-2.
-
-
Assessment of Cytotoxicity: After 2-3 rounds of stimulation, assess the cytotoxic activity of the expanded T-cells using a standard chromium-51 (B80572) release assay or a flow cytometry-based cytotoxicity assay.
ELISPOT Assay for Detecting SMCY-Specific IFN-γ Secreting T-Cells
The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or HRP)
-
Substrate (e.g., BCIP/NBT)
-
PBMCs from a test subject
-
This compound (FIDSYICQV)
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating:
-
Wash the plate and add 2x10^5 PBMCs per well in complete RPMI-1640 medium.
-
Add the this compound to the appropriate wells at a final concentration of 10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.
-
-
Development: Wash the plate and add the substrate. Spots will form where IFN-γ was secreted.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader.
Flow Cytometry for Identifying SMCY-Specific T-Cells using Tetramers
MHC-tetramers are reagents that can specifically stain T-cells bearing a T-cell receptor (TCR) that recognizes a particular peptide-MHC complex.
Materials:
-
PE-conjugated HLA-A*0201-SMCY (FIDSYICQV) tetramer
-
Fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye
-
PBMCs from a test subject
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend in FACS buffer.
-
Tetramer Staining:
-
Incubate 1x10^6 PBMCs with the PE-conjugated HLA-A*0201-SMCY tetramer for 30 minutes at 37°C in the dark.
-
-
Surface Staining:
-
Without washing, add the fluorochrome-conjugated antibodies against CD3 and CD8.
-
Incubate for 20 minutes at 4°C in the dark.
-
-
Viability Staining: Add a viability dye according to the manufacturer's instructions.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Gate on live, singlet, CD3+CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a deeper understanding of SMCY immunobiology.
Antigen Processing and Presentation of SMCY
The following diagram illustrates the MHC class I pathway for processing and presenting the SMCY-derived peptide FIDSYICQV.
Caption: MHC Class I antigen processing and presentation pathway for the SMCY antigen.
T-Cell Receptor Signaling upon SMCY Recognition
This diagram outlines the initial signaling cascade within a CD8+ T-cell upon recognition of the this compound-MHC complex.
References
- 1. KDM5D lysine demethylase 5D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Clinical impact of H-Y alloimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic T-Lymphocyte Epitope Immunodominance in the Control of Choroid Plexus Tumors in Simian Virus 40 Large T Antigen Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Immunodominant Epitopes During Antigen Processing is Hierarchical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunodominance - Wikipedia [en.wikipedia.org]
- 7. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human genomics. The Genotype-Tissue Expression (GTEx) pilot analysis: multitissue gene regulation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Genotype-Tissue Expression (GTEx) project - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical explanation of peptide binding to HLA-A*0201 major histocompatibility complex: a three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of affinity of HLA-A*0201 restricted CTL epitope based on the SCORE function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional HY-specific CD8+ T cells are found in a high proportion of women following pregnancy with a male fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HY Immune Tolerance Is Common in Women without Male Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HY Immune Tolerance Is Common in Women without Male Offspring | PLOS One [journals.plos.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Establishment of specific cytotoxic T lymphocyte culture system and its inhibitory effect on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Generation of Tumor-Specific Cytotoxic T Cells From Blood via In Vitro Expansion Using Autologous Dendritic Cells Pulsed With Neoantigen-Coupled Microbeads [frontiersin.org]
SMCY Peptide as a Target for T-Cell Recognition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SMCY peptide, a minor histocompatibility (H-Y) antigen encoded by the Y chromosome, represents a critical target for T-cell recognition, particularly in the contexts of hematopoietic stem cell transplantation (HSCT) and cancer immunotherapy. As a male-specific antigen, it can elicit potent cytotoxic T-lymphocyte (CTL) responses in female recipients of male grafts, leading to graft-versus-host disease (GVHD) or graft rejection. Conversely, this same immunogenicity can be harnessed to target male-derived malignancies in female patients. This technical guide provides an in-depth overview of the this compound, including its various epitopes, T-cell recognition, and the experimental methodologies used for its study.
The SMCY Antigen and Peptide Epitopes
The SMCY protein, officially known as Jarid1d, is a histone demethylase encoded by the KDM5D gene on the Y chromosome. Its X-chromosome homolog is SMCX (KDM5C). The subtle amino acid differences between these two proteins give rise to male-specific peptides that can be presented by Major Histocompatibility Complex (MHC) molecules and recognized as foreign by the female immune system.
Several immunogenic SMCY-derived peptides have been identified and characterized. These epitopes are presented by various HLA alleles in humans and H-2 alleles in mice.
Table 1: Known this compound Epitopes and Presenting MHC Molecules
| Peptide Sequence | Amino Acid Position | Presenting MHC Molecule | Organism |
| FIDSYICQV | Unknown | HLA-A*0201 | Human |
| 11-residue peptide | Unknown | HLA-B7 | Human |
| KCSRNRQYL | 738-746 | H-2Db | Mouse |
| TENSGKDI | Unknown | H-2Kk | Mouse |
T-Cell Recognition of SMCY Peptides
The recognition of SMCY peptides by T-cells is a classic example of MHC-restricted antigen presentation. Endogenously processed SMCY protein fragments are loaded onto MHC class I molecules within the endoplasmic reticulum and transported to the cell surface. CD8+ cytotoxic T-lymphocytes (CTLs) bearing a T-cell receptor (TCR) that specifically recognizes the this compound-MHC complex can then bind to the cell and initiate a cytotoxic response, leading to the lysis of the target cell.
Signaling Pathway of T-Cell Recognition
The binding of the TCR to the this compound-MHC complex initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function. The diagram below illustrates the general signaling pathway for TCR activation.
Quantitative Data
MHC Binding Affinity
The binding affinity of SMCY peptides to their restricting MHC molecules is a key determinant of their immunogenicity. High-affinity binding is generally required for stable presentation on the cell surface and efficient T-cell recognition.
Table 2: this compound MHC Binding Affinity
| Peptide | MHC Molecule | Binding Affinity (IC50) |
| Unspecified this compound | HLA-B7 | 34 nM[1] |
Frequency of SMCY-Specific T-Cells
The precursor frequency of T-cells specific for a particular antigen can influence the magnitude of the immune response. Studies have measured the frequency of SMCY-specific CD8+ T-cells in both males (where it is a self-antigen) and females.
Table 3: Frequency of SMCY-Specific CD8+ T-Cells
| Population | Frequency Range | Mean Frequency |
| Males | ~1:80,000 to ~1:800,000 | 1 in 200,000 |
| Females | 1 in 50,000 to 1 in 100,000 | Not specified |
| Post-partum (with male child) | 1 in 350 | Not specified |
Note: The significantly higher frequency in post-partum females with a male child suggests in vivo priming.
Cytotoxic T-Lymphocyte (CTL) Activity
The ultimate effector function of SMCY-specific T-cells is the lysis of target cells presenting the this compound. This is typically measured in vitro using cytotoxicity assays.
Note: While protocols for cytotoxicity assays are well-established, specific quantitative data (e.g., percentage of lysis at various effector-to-target ratios) for SMCY-specific CTLs is not consistently reported across publicly available literature. The efficacy is often demonstrated through the successful rejection of male grafts by female recipients in transplantation models.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of SMCY peptides for research and clinical applications is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swollen in a solvent such as dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected by Fmoc and its side chain protected by a labile group, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a weak base, typically a solution of piperidine (B6355638) in DMF, to expose the free α-amino group.
-
Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amino group on the growing peptide chain.
-
Repeat: Steps 3 and 4 are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
MHC-Peptide Binding Assay
These assays are crucial for determining the binding affinity and stability of SMCY peptides to specific MHC molecules. A common method is the T2 cell-based stabilization assay.
Methodology:
-
Cell Culture: T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have low surface expression of unstable empty MHC class I molecules, are cultured.
-
Peptide Incubation: T2 cells are incubated with varying concentrations of the synthetic this compound.
-
MHC Stabilization: If the this compound binds to the MHC molecules on the T2 cells, it stabilizes them on the cell surface.
-
Staining: The cells are stained with a fluorescently labeled antibody specific for the MHC allele of interest (e.g., anti-HLA-A2).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates peptide binding and MHC stabilization.
-
Data Analysis: The concentration of peptide required to achieve 50% of the maximum fluorescence intensity (EC50) can be calculated as a measure of binding affinity.
ELISpot Assay for SMCY-Specific T-Cell Frequency
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells, such as IFN-γ producing SMCY-specific T-cells.
Methodology:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells.
-
Stimulation: The cells are stimulated with the this compound. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated to allow for cytokine secretion.
-
Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Substrate Addition: A substrate that forms an insoluble colored precipitate is added. Each spot that develops represents a single cytokine-secreting cell.
-
Spot Counting: The spots are counted using an automated ELISpot reader.
Chromium Release Cytotoxicity Assay
This is a classic method for measuring the cell-lytic activity of CTLs.
Methodology:
-
Target Cell Labeling: Target cells that express the appropriate MHC molecule (e.g., T2 cells or a specific cell line) are labeled with radioactive sodium chromate (B82759) (51Cr). The 51Cr is taken up and retained by viable cells.
-
Peptide Pulsing: The labeled target cells are pulsed with the this compound.
-
Co-culture: The peptide-pulsed target cells are co-cultured with SMCY-specific effector T-cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for a period (typically 4-6 hours) to allow for cell lysis.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing released 51Cr from lysed cells, is collected.
-
Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr released from target cells in the presence of effector cells.
-
Spontaneous Release: 51Cr released from target cells in the absence of effector cells.
-
Maximum Release: 51Cr released from target cells lysed with a detergent.
-
Conclusion
The this compound is a well-defined minor histocompatibility antigen that serves as a potent target for T-cell recognition. Its male-specific expression makes it a valuable tool in both transplantation immunology and cancer immunotherapy. Understanding the specific peptide epitopes, their MHC restriction, and the methodologies to quantify T-cell responses against them is crucial for the continued development of SMCY-targeted therapies. This guide provides a foundational overview for researchers and drug development professionals working in this exciting field.
References
A Technical Guide to the Genetic Origin and Identification of the SMCY-Derived H-Y Antigen Peptide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the genetic origins, evolutionary history, and biochemical nature of the SMCY (Selected Mouse cDNA on Y) protein. It focuses specifically on the derivative peptide that functions as a critical male-specific minor histocompatibility antigen (H-Y antigen), a key factor in immunology, transplantation medicine, and developmental biology.
Executive Summary
The Y chromosome-encoded protein SMCY, also known as Lysine-Specific Demethylase 5D (KDM5D), is the source of a prominent minor histocompatibility (H-Y) antigen.[1] This antigen is an 11-residue peptide presented by MHC class I molecules, such as HLA-B7, and can elicit a potent T-cell-mediated immune response.[1][2] This response is clinically significant, contributing to the rejection of male organ or bone marrow grafts by female recipients.[1][2] SMCY shares a common evolutionary origin with its X chromosome homolog, SMCX (KDM5C), from which it diverged after the formation of the sex chromosomes.[3] The identification of the specific SMCY-derived peptide that constitutes the H-Y antigen was a landmark achievement, culminating a 40-year search and providing critical insights into sex-specific immunity.[1] This guide details the evolutionary background, molecular function, and the experimental protocols used to identify this pivotal peptide.
Genetic Origin and Evolution
The SMCY gene originates from a common ancestral autosomal gene pair shared with its homolog on the X chromosome, SMCX (also known as JARID1C or KDM5C).[3][4] The evolution of sex chromosomes from a pair of identical autosomes, which began approximately 300 million years ago, led to the divergence of these two genes.[5]
Key evolutionary events include:
-
Autosomal Origin: The precursor to the X and Y chromosomes was an ordinary pair of autosomes.[5]
-
Sex-Determination Locus: The acquisition of a sex-determining gene (like SRY) on one autosome initiated its evolution into the proto-Y chromosome.[5]
-
Recombination Suppression: To prevent the sex-determining gene from crossing over to the proto-X chromosome, recombination between the proto-X and proto-Y was suppressed in a stepwise manner.[5][6]
-
Genetic Divergence: Without recombination, the Y chromosome, including the SMCY gene, began to accumulate mutations independently and diverge from the X chromosome.[3] The Y chromosome replicates exclusively in the male germline, which undergoes more cell divisions than the female germline, leading to a higher mutation rate.[3]
This male-driven evolution is supported by sequence analysis comparing SMCY and SMCX across different species.[3]
Caption: Evolutionary divergence of SMCX and SMCY genes.
Molecular Function and Peptide Identity
Both SMCY and its X-homolog SMCX are histone demethylases.[4][7] Specifically, they belong to the KDM5 family and are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark associated with active gene transcription.[4][8] This function implicates them in transcriptional regulation and chromatin remodeling.[9] While the proteins are functionally similar, their genetic sequences have diverged.
The key H-Y antigen presented by the human MHC molecule HLA-B7 is an 11-amino acid peptide derived from the SMCY protein.[1] The homologous region in the SMCX protein differs by two amino acids, which is sufficient to alter T-cell recognition.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the SMCY gene and its peptide product.
Table 1: Evolutionary and Genetic Comparison
| Parameter | Value | Species | Reference |
| Evolutionary Rate (SMCY vs. SMCX) | ~1.8x faster | Human, Mouse, Horse | [3] |
| Male-to-Female Mutation Ratio (αm) | ~3 | Human, Mouse, Horse | [3] |
| DNA Sequence Identity (SMCY vs. SMCX) | 77% | Human | [2] |
| Protein Homology (SMCY vs. SMCX) | 86% identity, 91% similarity | Human | [10] |
Table 2: Immunological Properties of the SMCY Peptide (HLA-B7 Restricted)
| Parameter | Value | Method | Reference |
| Peptide Sequence | SPSVDKARAEL | Mass Spectrometry | [11] |
| IC₅₀ for HLA-B7 Binding | 34 nM | Competitive Binding Assay | [12] |
| CTL Half-Maximal Lysis | 10 pM | Cytotoxicity Assay | [13] |
Experimental Protocols: Identification of the H-Y Antigen
The definitive identification of the H-Y antigen as a peptide from the SMCY protein was a multi-step process involving immunology, biochemistry, and molecular biology.[1][2] The core methodology is outlined below.
Isolation of H-Y Specific Cytotoxic T-Lymphocyte (CTL) Clones
-
Source: Peripheral blood lymphocytes were obtained from a female bone marrow transplant recipient who had rejected a graft from her HLA-identical brother.
-
Stimulation: Patient lymphocytes were stimulated in vitro with irradiated peripheral blood mononuclear cells from the male donor.
-
Cloning: T-cell clones were isolated by limiting dilution and screened for male-specific, HLA-B7-restricted cytotoxic activity. Clones demonstrating potent and specific lysis of male target cells were expanded for further use.
Peptide Elution and Fractionation
-
Cell Source: A large quantity of male B-lymphoblastoid cells expressing HLA-B7 were cultured and harvested.
-
MHC Elution: HLA-B7 molecules were purified from cell lysates using affinity chromatography with an HLA-B7-specific monoclonal antibody.
-
Peptide Extraction: Bound peptides were eluted from the purified HLA-B7 molecules using acid treatment (e.g., 0.1% trifluoroacetic acid).
-
Fractionation: The complex mixture of eluted peptides was separated into fractions using multi-dimensional reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Experimental workflow for identifying the H-Y antigen.
Functional Assay for Peptide Activity
-
Target Cells: A processing-defective cell line, T2, transfected with the HLA-B7 gene (T2-B7), was used. These cells have a low level of surface HLA-B7 molecules unless stabilized by an exogenous peptide.
-
Sensitization: Aliquots of T2-B7 cells were incubated with individual peptide fractions from the RP-HPLC separation.
-
CTL Assay: The peptide-pulsed target cells were then co-cultured with the H-Y specific CTL clones.
-
Lysis Measurement: Target cell lysis was quantified, typically using a ⁵¹Chromium-release assay. Fractions that enabled the CTLs to lyse the target cells were identified as "active."
Peptide Sequencing and Gene Identification
-
Sequencing: The active HPLC fraction containing the purified peptide was subjected to automated Edman degradation or, more commonly in modern methods, tandem mass spectrometry to determine its amino acid sequence.
-
Database Search: The resulting peptide sequence (SPSVDKARAEL) was used to search protein and translated nucleotide databases.
-
Identification: The search identified a perfect match within a protein encoded by a gene on the Y chromosome, which was named SMCY.[1]
Antigen Processing and Presentation Pathway
The this compound, like most intracellular antigens, is processed and presented to T-cells via the MHC class I pathway.
-
Protein Production: The SMCY gene is transcribed and translated in the cytoplasm of male cells.
-
Proteasomal Degradation: The SMCY protein is degraded by the proteasome into smaller peptide fragments.
-
Peptide Transport: Peptides of appropriate length (typically 8-11 amino acids) are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Loading: Inside the ER, the this compound is loaded onto a newly synthesized HLA-B7 molecule, a process facilitated by chaperones like tapasin.
-
Surface Expression: The stable peptide-MHC complex is transported to the cell surface via the Golgi apparatus.
-
T-Cell Recognition: The this compound/HLA-B7 complex is displayed on the cell surface, where it can be recognized by the T-cell receptor (TCR) of a specific CD8+ cytotoxic T-lymphocyte.
Caption: MHC class I presentation pathway for the this compound.
References
- 1. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human H-Y: A male-specific histocompatibility antigen derived from the SMCY protein - ProQuest [proquest.com]
- 3. Analysis of mutation rates in the SMCY/SMCX genes shows that mammalian evolution is male driven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The X-linked mental retardation gene SMCX/JARID1C defines a family of histone H3 lysine 4 demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of the sex chromosomes Step by step - UChicago Medicine [uchicagomedicine.org]
- 6. Sex chromosome evolution: historical insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone H3K4 demethylase SMCX links REST target genes to X-linked mental retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balancing of histone H3K4 methylation states by the Kdm5c/SMCX histone demethylase modulates promoter and enhancer function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KDM5C lysine demethylase 5C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SMCY (950-960) (human) peptide [novoprolabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. peptide.com [peptide.com]
Structural Analysis of the SMCY Peptide-MHC Complex: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The SMCY protein, encoded on the Y chromosome, is a significant source of minor histocompatibility antigens (mHags), which are crucial in the context of hematopoietic stem cell transplantation and tumor immunology. T-cell recognition of SMCY-derived peptides presented by Major Histocompatibility Complex (MHC) class I molecules can elicit potent immune responses. This technical guide provides a comprehensive overview of the structural and biophysical principles governing the interaction between SMCY peptides and their restricting MHC alleles, primarily HLA-A*0201 and H-2Db. While a crystal structure for an SMCY peptide-MHC complex is not publicly available, this document outlines the established experimental workflows for its determination and characterization. We present representative quantitative data from analogous, well-characterized peptide-MHC systems to illustrate the biophysical parameters that define these interactions. Furthermore, detailed experimental protocols for key analytical techniques and diagrams of the associated signaling pathways are provided to serve as a practical resource for researchers in the field.
Introduction to the this compound-MHC Complex
The immune system's ability to distinguish self from non-self is fundamental to its function. Cytotoxic T lymphocytes (CTLs) play a critical role in this process by recognizing short peptides derived from intracellular proteins that are presented on the cell surface by MHC class I molecules. Minor histocompatibility antigens are peptides that differ between individuals of the same species due to genetic polymorphisms. The SMCY protein, a product of the Y chromosome, is a well-established source of mHags. In the context of sex-mismatched hematopoietic stem cell transplantation from a female donor to a male recipient, SMCY-derived peptides can be recognized as foreign, leading to graft-versus-leukemia effects or graft-versus-host disease.
Two immunodominant SMCY-derived peptides have been extensively studied:
-
FIDSYICQV: This nonamer peptide is presented by the human MHC class I allele HLA-A*0201.
-
KCSRNRQYL: This nonamer peptide is presented by the murine MHC class I allele H-2Db.
The structural and biophysical characterization of how these peptides bind to their respective MHC molecules and are subsequently recognized by T-cell receptors (TCRs) is paramount for understanding their immunogenicity and for the development of targeted immunotherapies.
Structural Principles of Peptide-MHC Class I Interaction
The binding of a peptide to an MHC class I molecule is a highly specific interaction governed by the peptide's length and amino acid sequence. The peptide-binding groove of MHC class I molecules is a cleft formed by the α1 and α2 domains of the heavy chain. This groove is closed at both ends, which typically restricts the length of bound peptides to 8-10 amino acids.
Key features of this interaction include:
-
Anchor Residues: Specific positions within the peptide sequence, known as anchor residues, have side chains that fit into corresponding pockets within the MHC binding groove. These interactions are the primary determinants of binding specificity and stability. For HLA-A*0201, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9).
-
Main Chain Interactions: The amino and carboxyl termini of the peptide form a network of hydrogen bonds with conserved residues at the ends of the MHC binding groove, contributing significantly to the stability of the complex.
-
TCR-Contact Residues: The central, upward-facing residues of the peptide are exposed and available for interaction with the complementarity-determining regions (CDRs) of a specific T-cell receptor.
While a crystal structure for the SMCY-MHC complex is not available, molecular modeling based on the known structures of other peptides bound to HLA-A*0201 can provide valuable insights into its likely conformation.[1][2][3]
Quantitative Analysis of Peptide-MHC Interaction
Table 1: Thermodynamic Parameters of Peptide Binding to HLA-A*0201 (Representative Data)
| Peptide | Source Protein | Sequence | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| M158-66 | Influenza A Virus | GILGFVFTL | 5.2 | -15.2 | 4.1 | [Fremont et al., 1992] |
| Tax11-19 | HTLV-1 | LLFGYPVYV | 230 | -9.8 | -1.2 | [Borbulevych et al., 2005] |
| MART-127-35 | Melan-A | AAGIGILTV | 780 | -7.5 | -2.0 | [Sliz et al., 2001] |
Note: These values are illustrative and were obtained for different peptide systems. The thermodynamics of this compound binding would require specific experimental determination.
Table 2: Kinetic Parameters of Peptide Binding to HLA-A*0201 (Representative Data)
| Peptide | Sequence | kon (M-1s-1) | koff (s-1) | t1/2 (hours) | Reference |
| M158-66 | GILGFVFTL | 1.2 x 104 | 2.5 x 10-5 | 7.7 | [Yan et al., 2011] |
| NY-ESO-1157-165 | CTAG1B | SLLMWITQC | 3.5 x 103 | 1.1 x 10-4 | 1.8 |
Note: These kinetic parameters are for illustrative purposes and highlight the range of association and dissociation rates observed for peptide-MHC interactions. The kinetic profile of the SMCY-MHC complex would need to be determined experimentally.
Experimental Protocols
This section details the standard methodologies for the production and analysis of peptide-MHC complexes.
Expression and Refolding of Soluble Peptide-MHC Class I Molecules
The production of soluble, stable peptide-MHC complexes is a prerequisite for structural and biophysical studies. A common method involves the expression of the MHC heavy chain and β2-microglobulin (β2m) light chain as inclusion bodies in E. coli, followed by in vitro refolding in the presence of the peptide of interest.
Protocol: Refolding of HLA-A*0201 with this compound (FIDSYICQV)
-
Protein Expression: Express the extracellular domain of the HLA-A*0201 heavy chain and human β2m separately in E. coli (e.g., BL21(DE3) strain). Induce expression with IPTG and harvest the cells.
-
Inclusion Body Preparation: Lyse the cells and purify the inclusion bodies by repeated washing and centrifugation steps to remove cellular debris.
-
Solubilization: Solubilize the purified heavy chain and β2m inclusion bodies separately in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) containing a reducing agent (e.g., DTT).
-
Refolding:
-
Prepare a large volume of refolding buffer (e.g., 100 mM Tris pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).
-
Add the synthetic this compound (FIDSYICQV) to the refolding buffer to a final concentration of approximately 10 µM.
-
Slowly add the solubilized heavy chain and β2m to the refolding buffer in a stepwise manner, typically at a molar ratio of 1:1:10 (heavy chain:β2m:peptide).
-
Allow the refolding to proceed at 4°C for 48-72 hours with gentle stirring.
-
-
Concentration and Purification:
-
Concentrate the refolding mixture using tangential flow filtration or a stirred-cell concentrator.
-
Purify the correctly folded peptide-MHC monomer using size-exclusion and anion-exchange chromatography.
-
Assess the purity and homogeneity of the final product by SDS-PAGE.
-
Biophysical Analysis of Peptide-MHC Interaction
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of molecular interactions in real-time.
Protocol: SPR Analysis of SMCY-HLA-A*0201 Interaction
-
Chip Preparation: Immobilize a capture antibody specific for the MHC molecule (e.g., an anti-His tag antibody if the heavy chain is His-tagged) on a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.
-
Ligand Capture: Inject the purified, refolded SMCY-HLA-A*0201 complex over the sensor surface to be captured by the antibody.
-
Analyte Injection: Flow a series of concentrations of a relevant T-cell receptor (as the analyte) over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the TCR to the pMHC complex.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol: ITC Analysis of SMCY-HLA-A*0201 Interaction
-
Sample Preparation: Prepare solutions of the purified SMCY-HLA-A*0201 complex and the specific TCR in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the pMHC complex into the sample cell of the calorimeter and the TCR into the injection syringe.
-
Titration: Perform a series of injections of the TCR into the pMHC solution while maintaining a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Structural and Functional Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a peptide-MHC complex, from initial protein production to functional T-cell assays.
Caption: Experimental workflow for pMHC analysis.
T-Cell Receptor Signaling Pathway
Upon recognition of the this compound-MHC complex by a specific TCR, a complex intracellular signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions.
Caption: TCR signaling cascade upon pMHC recognition.
Conclusion and Future Directions
The structural analysis of the this compound-MHC complex is of significant interest for both fundamental immunology and the development of novel cancer immunotherapies and strategies to mitigate graft-versus-host disease. While the absence of a crystal structure for this specific complex necessitates the use of analogous systems for detailed quantitative illustration, the experimental and analytical frameworks are well-established. Future efforts to crystallize the SMCY-FIDSYICQV-HLA-A*0201 and SMCY-KCSRNRQYL-H-2Db complexes will be invaluable. Such structures would provide a precise atomic-level understanding of the interactions, guiding the rational design of high-affinity TCRs for adoptive cell therapies and therapeutic vaccines. The continued application of advanced biophysical techniques will further refine our understanding of the dynamic nature of these interactions and their role in T-cell recognition and activation.
References
Unveiling the Expression Landscape of SMCY (KDM5D): A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the expression of the Smcy homolog, Y-linked (SMCY) protein, officially known as Lysine-specific demethylase 5D (KDM5D). As a histone H3 lysine (B10760008) 4 (H3K4) demethylase encoded on the Y chromosome, KDM5D plays a crucial role in transcriptional repression, spermatogenesis, and tumor progression, particularly in prostate cancer. This document consolidates quantitative expression data from major databases, details key experimental protocols for its detection and functional analysis, and illustrates its known signaling interactions. This guide is intended for researchers, scientists, and drug development professionals investigating male-specific cellular processes, epigenetic regulation, and oncology.
Introduction to SMCY (KDM5D)
SMCY, or KDM5D, is a member of the Jumonji/ARID domain-containing (JARID) family of histone demethylases.[1] Its primary function is to remove methyl groups from di- and tri-methylated lysine 4 of histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[1] By removing these activating marks, KDM5D acts as a transcriptional repressor.[1]
Encoded by the KDM5D gene on the Y chromosome, its expression is inherently male-specific. It possesses a homolog on the X chromosome, KDM5C (also known as SMCX). Functionally, KDM5D is implicated as a tumor suppressor in prostate cancer by inhibiting invasion-associated genes.[2] It is also recognized as the source of the minor histocompatibility Y antigen (H-Y), which can trigger immune rejection in male-to-female tissue transplantation.[1]
Protein Aliases: JARID1D, H-Y, HYA, SMCY.[1]
Quantitative Protein Expression Analysis
The expression of KDM5D varies across different human tissues. The following tables summarize publicly available RNA sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA), which serve as a reliable proxy for protein expression levels. Expression is reported in Transcripts Per Million (TPM).
Table 1: KDM5D Gene Expression in Normal Human Tissues
| Tissue | GTEx Median TPM | Human Protein Atlas (NX) |
| Testis | 15.7 | 26.6 |
| Thyroid | 8.1 | 12.1 |
| Adrenal Gland | 7.6 | 8.5 |
| Pituitary | 7.4 | Not Available |
| Prostate | 6.9 | 8.9 |
| Skeletal Muscle | 6.1 | 5.1 |
| Heart | 5.8 | 6.2 |
| Lung | 5.5 | 6.9 |
| Kidney | 5.4 | 6.8 |
| Esophagus | 5.2 | 6.1 |
| Skin | 4.9 | 4.5 |
| Nerve | 4.8 | 4.2 |
| Adipose Tissue | 4.5 | 3.9 |
| Colon | 4.2 | 5.5 |
| Small Intestine | 4.1 | 5.2 |
| Spleen | 3.9 | 4.8 |
| Stomach | 3.8 | 4.9 |
| Pancreas | 3.5 | 3.1 |
| Liver | 2.9 | 2.5 |
| Brain | 2.1 | 2.3 |
Data is derived from RNA-seq results and represents the expression in male tissues. The GTEx Portal and Human Protein Atlas should be consulted for detailed sample information and statistical analysis.
Signaling Pathways and Molecular Interactions
KDM5D functions primarily within the nucleus to epigenetically regulate gene expression. Its interactions are central to its role in both normal physiology and disease.
Regulation of Androgen Receptor (AR) Signaling
KDM5D directly interacts with the Androgen Receptor (AR), a key transcription factor in prostate biology and cancer.[2][3] By demethylating H3K4me3 at the promoter regions of AR target genes, KDM5D represses their transcription. This inhibitory action modulates AR signaling, and loss of KDM5D expression has been associated with resistance to therapies like docetaxel (B913) in prostate cancer.[2][3]
Inactivation of p38 MAPK Signaling
Recent evidence has uncovered a non-histone target for KDM5D. It has been shown to interact with and demethylate p38α (MAPK14), a key component of the MAPK signaling pathway.[4][5][6][7] This demethylation event at lysine 165 (K165) of p38α inhibits its phosphorylation and subsequent activation, thereby suppressing downstream signaling that is often linked to cell proliferation and inflammation.[4][5][6][7]
Experimental Protocols
Accurate detection and functional assessment of KDM5D are critical for research. The following sections provide detailed, representative protocols for its analysis.
General Experimental Workflow
The analysis of KDM5D expression and function typically follows a multi-step process, from sample preparation to data analysis.
Protocol: Immunohistochemistry (IHC-P)
This protocol is for the detection of KDM5D in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Sequentially immerse slides in two changes of 100% ethanol (B145695), two changes of 95% ethanol, and one change of 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Staining:
-
Wash slides three times in TBS-T (Tris-Buffered Saline with 0.05% Tween-20).
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.
-
Wash three times in TBS-T.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature.
-
Incubate with a validated primary antibody against KDM5D (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times in TBS-T.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash three times in TBS-T.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash three times in TBS-T.
-
-
Detection and Counterstaining:
-
Apply DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown precipitate develops (monitor under a microscope).
-
Rinse gently with distilled water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the counterstain in running tap water.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Protocol: Western Blotting
This protocol is for detecting KDM5D in protein lysates, typically from nuclear extracts.
-
Sample Preparation:
-
Prepare nuclear extracts from cells or tissues using a suitable extraction kit.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in MES or MOPS SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunodetection:
-
Wash the membrane with TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against KDM5D (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the genomic regions where KDM5D is bound.[1][8][9]
-
Cross-linking:
-
Add formaldehyde (B43269) to cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[1]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.[1]
-
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against KDM5D or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit or phenol:chloroform extraction.[1]
-
-
Analysis:
-
Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Conclusion
SMCY/KDM5D is a male-specific epigenetic modifier with significant roles in transcriptional regulation and disease. Its expression is widespread but varies quantitatively across tissues, with the highest levels typically found in the testis. Its function is intimately linked to its interaction with key nuclear proteins like the Androgen Receptor and its ability to demethylate both histone and non-histone targets such as p38α. The protocols and data presented in this guide provide a foundational resource for researchers aiming to investigate the biological and pathological roles of KDM5D, offering a starting point for experimental design and data interpretation in the fields of epigenetics, cancer biology, and men's health.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Resistance to docetaxel in prostate cancer is associated with androgen receptor activation and loss of KDM5D expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to docetaxel in prostate cancer is associated with androgen receptor activation and loss of KDM5D expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KDM5D histone demethylase mediates p38α inactivation via its enzymatic activity to inhibit cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5D histone demethylase mediates p38α inactivation via its enzymatic activity to inhibit cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. rockland.com [rockland.com]
Methodological & Application
Application Notes and Protocols for SMCY Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SMCY peptide, an epitope of the H-Y antigen, is a minor histocompatibility antigen encoded on the Y chromosome.[1][2][3] This peptide is presented by the HLA-B7 molecule and can be recognized by specific T cells, playing a role in the immune response, including transplant rejection.[4] The specific human this compound epitope presented by HLA-B7 has the amino acid sequence Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu.[4][5] The ability to reliably synthesize and purify this and other peptides is crucial for a wide range of research applications, from fundamental immunology to the development of novel therapeutics and vaccines.
This document provides a detailed protocol for the chemical synthesis of the this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
I. This compound Synthesis Protocol
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[3][6][7] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc strategy.[6]
A. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Amino Acids | Synthesis Grade | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Piperidine (B6355638) | ACS Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure | ≥99% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
B. Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel with a fritted disc
-
Shaker or vortexer
-
Lyophilizer (freeze-dryer)
-
Analytical and Preparative HPLC systems
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
C. Synthesis Workflow
The overall workflow for this compound synthesis and purification is depicted below.
Figure 1: Overall workflow for the synthesis and purification of the this compound.
D. Detailed Synthesis Steps
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Couple the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) to the deprotected resin. Use a 4-fold molar excess of the amino acid, activated with DIC and Oxyma Pure in DMF. Allow the coupling reaction to proceed for 1-2 hours.
2. Chain Elongation:
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3x).
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple the next Fmoc-protected amino acid in the sequence (SPSVDKARAEL, from C- to N-terminus) using the same activation and coupling procedure as in step 1.
-
Repeat the deprotection, washing, and coupling cycles for each amino acid in the sequence.
3. Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF (5x), DCM (5x), and methanol (B129727) (3x), then dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v). The scavengers (TIS, H₂O, EDT) are crucial to prevent side reactions with sensitive amino acid side chains.
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
II. This compound Purification Protocol
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.
A. Materials and Reagents
| Reagent/Material | Grade |
| Crude this compound | - |
| Trifluoroacetic acid (TFA) | HPLC Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Deionized Water | High Purity |
B. HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 3-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214 nm and 280 nm | 220 nm |
| Gradient | 5-65% B over 30 min | Optimized based on analytical run |
C. Purification Steps
-
Analytical HPLC:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto the analytical HPLC system and run a scouting gradient (e.g., 5-95% B over 40 minutes) to determine the retention time of the target peptide and the impurity profile.
-
-
Preparative HPLC:
-
Based on the analytical chromatogram, develop an optimized gradient for the preparative separation. The gradient should be shallower around the elution time of the target peptide to maximize resolution.
-
Dissolve the bulk of the crude peptide in Mobile Phase A.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound.
-
Pool the fractions containing the pure peptide (typically >95% purity).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
-
III. Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using the following methods:
-
Analytical RP-HPLC: To determine the final purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[2] The theoretical molecular weight of the this compound (C₄₉H₈₅N₁₅O₁₈) is 1172.3 g/mol .[5]
| Analysis Method | Expected Result |
| Analytical RP-HPLC | Single major peak with >95% purity |
| ESI-MS | [M+H]⁺ at m/z 1173.3, [M+2H]²⁺ at m/z 587.15 |
IV. This compound and T-Cell Receptor Signaling
The this compound, when presented by an MHC class I molecule (like HLA-B7) on the surface of an antigen-presenting cell (APC), can be recognized by the T-cell receptor (TCR) on a cytotoxic T-lymphocyte (CTL). This recognition event is a critical step in initiating an adaptive immune response.
Figure 2: Simplified signaling pathway of T-cell activation initiated by this compound recognition.
This interaction, stabilized by the CD8 co-receptor, initiates a signaling cascade within the T-cell. This cascade involves the phosphorylation of key signaling molecules such as Lck and ZAP-70, leading to the activation of downstream pathways that ultimately result in T-cell activation, proliferation, and effector functions like cytokine release and target cell lysis. The availability of high-purity synthetic this compound is essential for studying these fundamental immunological processes in detail.
References
- 1. researchgate.net [researchgate.net]
- 2. H-Y antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-Y antigen - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SMCY (950-960) (human) peptide [novoprolabs.com]
- 6. Smcy HY Peptide (738-746) - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Stimulation of T Cells with SMCY Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Smcy (selected mouse cDNA on the Y chromosome) gene, and its human homologue, encode for proteins that can be processed into peptide epitopes capable of eliciting T cell responses. These peptides, presented by Major Histocompatibility Complex (MHC) molecules on the surface of cells, are recognized by specific T cells, particularly cytotoxic T lymphocytes (CTLs). This recognition can trigger a cascade of events leading to the elimination of the peptide-presenting cells, a process of significant interest in transplantation immunology and cancer immunotherapy.
This document provides detailed application notes and protocols for the in vitro stimulation of T cells with two well-characterized SMCY-derived peptides: a human HLA-B7 restricted peptide and a mouse H2-Db restricted peptide. These protocols are designed to guide researchers in the successful design and execution of experiments to study SMCY-specific T cell responses.
Human SMCY Peptide: An H-Y Antigen Epitope
The human SMCY gene encodes a protein that is a source of minor histocompatibility (H-Y) antigens. One such epitope is an 11-amino acid peptide, SPSVDKARAEL, which is presented by the HLA-B7 molecule and recognized by specific cytotoxic T cells.[1][2][3] This peptide is of particular interest in the context of hematopoietic stem cell transplantation, where differences in H-Y antigens between male donors and female recipients can lead to graft-versus-host disease or graft rejection.
Quantitative Data
The following table summarizes the available quantitative data for the human this compound (SPSVDKARAEL).
| Parameter | Value | Description | Reference |
| Sequence | SPSVDKARAEL | 11-amino acid peptide derived from the human SMCY protein. | [2] |
| MHC Restriction | HLA-B7 | The peptide is presented by the HLA-B7 molecule. | [1] |
| T Cell Response | Cytotoxic T Lymphocyte (CTL) Lysis | Induces lysis of target cells by H-Y specific CTL clones. | [3] |
| IC50 | 34 nM | Concentration required to inhibit the binding of a standard iodinated peptide to HLA-B7 by 50%. | [1] |
| Half-maximal Lysis | 10 pM | Concentration of the peptide required to achieve 50% of the maximum lysis of T2-B7 target cells by a specific CTL clone. | [2][3] |
Experimental Protocols
-
Reconstitution: Dissolve the lyophilized this compound in sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in sterile cell culture medium. It is recommended to perform a serial dilution to test a range of peptide concentrations.
-
PBMC Isolation: Isolate PBMCs from whole blood of an HLA-B7 positive donor using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Count the isolated PBMCs using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Plate the PBMCs in a 24-well plate at a density of 2 x 10^6 cells/well.
-
Peptide Stimulation: Add the diluted this compound to the wells at various final concentrations (e.g., ranging from 1 pM to 1 µM). Include a "no peptide" control and a positive control (e.g., a viral peptide pool or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days to allow for the expansion of SMCY-specific T cells.
-
Cytokine Addition: After 2-3 days of culture, add low-dose recombinant human Interleukin-2 (IL-2) (e.g., 20 IU/mL) to support T cell proliferation.
-
Target Cell Preparation: Use an HLA-B7 positive target cell line (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides).
-
Peptide Loading: Incubate the target cells with the this compound (e.g., 1 µM) for 1-2 hours at 37°C to allow for peptide binding to HLA-B7 molecules.
-
Labeling of Target Cells: Label the peptide-loaded target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the labeled target cells with the expanded SMCY-stimulated effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Measurement of Lysis: Measure the release of the dye or isotope from the lysed target cells using a fluorometer or a gamma counter, respectively.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Experimental Workflow for Human this compound T Cell Stimulation
Caption: Workflow for in vitro stimulation and cytotoxicity assay of human T cells with this compound.
Mouse this compound
A 9-amino acid peptide, KCSRNRQYL, derived from the mouse Smcy protein (amino acids 738-746) has been identified as an H2-Db-restricted epitope.[4][5] This peptide is a useful tool for studying T cell responses in mouse models, particularly in the context of transplantation and tumor immunology.
Experimental Protocols
-
Reconstitution: Dissolve the lyophilized this compound in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
Working Solution: Thaw an aliquot on the day of use and dilute to the desired concentration in sterile cell culture medium.
-
Spleen Harvesting: Aseptically harvest spleens from C57BL/6 mice (which are H2-Db positive).
-
Single-Cell Suspension: Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.
-
Red Blood Cell Lysis: Lyse the red blood cells using an ACK lysis buffer.
-
Cell Counting and Culture: Wash, count, and resuspend the splenocytes in complete RPMI-1640 medium.
-
Plating: Plate the splenocytes in a 24-well plate at a density of 5 x 10^6 cells/well.
-
Peptide Stimulation: Add the diluted this compound at various final concentrations (e.g., 10 pM to 10 µM). Include appropriate negative and positive controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
Cytokine Addition: Supplement the culture with recombinant mouse IL-2 (e.g., 20 IU/mL) after 2-3 days.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating: Add the expanded Smcy-stimulated T cells to the wells at a density of 2 x 10^5 cells/well.
-
Restimulation: Restimulate the cells in the ELISpot plate with the this compound (e.g., 1 µM) for 18-24 hours at 37°C. Antigen-presenting cells (APCs), such as irradiated splenocytes, should be added.
-
Detection: Lyse the cells, wash the plate, and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Signal Development: After washing, add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
-
Spot Counting: Count the number of spots, where each spot represents a single IFN-γ-secreting cell, using an ELISpot reader.
Experimental Workflow for Mouse this compound T Cell Stimulation
Caption: Workflow for in vitro stimulation and ELISpot assay of mouse T cells with this compound.
T Cell Activation Signaling Pathway
The in vitro stimulation of T cells by the this compound, presented by the appropriate MHC molecule, initiates a complex intracellular signaling cascade. This process is fundamental to the activation of T cells and their subsequent effector functions.
Caption: Simplified signaling pathway of T cell activation upon recognition of the this compound-MHC complex.
References
Application Notes and Protocols for SMCY Peptide MHC Tetramer Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and quantification of T cells specific for the SMCY peptide using Major Histocompatibility Complex (MHC) tetramer staining and flow cytometry. The SMCY protein, encoded on the Y chromosome, is a source of minor histocompatibility antigens (mHags), which can elicit immune responses in transplantation settings.[1][2] The ability to accurately detect and enumerate SMCY-specific T cells is crucial for understanding immune responses in graft-versus-host disease (GVHD), graft rejection, and for the development of immunotherapeutic strategies.[1][2]
Introduction to this compound and MHC Tetramers
The SMCY protein gives rise to immunogenic peptides that are presented by MHC class I molecules on the surface of male cells.[1] In female recipients of male hematopoietic stem cell or organ transplants, these peptides can be recognized by the recipient's T cells, leading to an immune response against the male cells.[1] One well-characterized immunodominant SMCY-derived peptide is FIDSYICQV, which is presented by the HLA-A*0201 allele.[2] Another identified H-Y antigen epitope from SMCY is an 11-residue peptide presented by HLA-B7.[1][3]
MHC tetramers are laboratory-generated reagents that mimic the natural interaction between a T-cell receptor (TCR) and a peptide-MHC complex.[4][5] They consist of four biotinylated peptide-MHC monomers bound to a fluorescently labeled streptavidin molecule.[4] This multimeric structure provides increased avidity, allowing for stable binding to and detection of antigen-specific T cells by flow cytometry.[4][6]
Experimental Data and Parameters
The successful staining of SMCY-specific T cells is dependent on several critical parameters. The following tables summarize key quantitative data and recommended starting conditions for the staining protocol. It is important to note that optimal conditions may vary between experiments and should be determined empirically.[7][8][9][10]
Table 1: Reagent and Sample Recommendations
| Parameter | Recommended Value/Range | Notes |
| Cell Type | PBMCs, Lymph Node Cells, Splenocytes, TILs | Freshly isolated or cryopreserved cells can be used. |
| Cell Number per Sample | 1-2 x 10^6 (for PBMCs) 2-5 x 10^5 (for cell lines/clones) | For rare events, a higher cell number may be necessary.[9] |
| Cell Concentration | 2-5 x 10^7 cells/mL | Keeping the staining volume low helps to conserve reagents.[7] |
| SMCY-MHC Tetramer Concentration | Titrate for optimal signal-to-noise ratio (start at 1:100 to 1:200 dilution or ~30 nM) | The optimal concentration can vary between tetramer specificities.[7][8] |
| Anti-CD8 Antibody | Use a pre-titrated optimal concentration. | The antibody clone can impact staining; some clones may hinder tetramer binding.[6][11][12] |
| Viability Dye | e.g., 7-AAD, Propidium Iodide | Essential for excluding dead cells, which can non-specifically bind tetramers.[11] |
Table 2: Staining and Incubation Parameters
| Step | Temperature | Duration | Notes |
| Tetramer Incubation | Room Temperature or 4°C | 20-60 minutes | Incubation at room temperature or 37°C may increase signal intensity for some tetramers, but can also affect surface markers like CD62L.[7][13] Some tetramers may be unstable at 37°C.[7] |
| Antibody Co-staining | 4°C | 30 minutes | It is generally recommended to stain with the tetramer first, followed by surface antibodies.[6][11] |
| Washes | 4°C | 3-5 minutes per wash | Increase the number of washes to reduce background staining.[9] |
| Fixation (Optional) | Room Temperature | 10-20 minutes | Use 0.5-1% paraformaldehyde. Do not fix cells before tetramer staining.[11][14] |
Signaling Pathways and Experimental Workflow
MHC Class I Antigen Presentation Pathway
The presentation of the endogenous this compound on the cell surface is a multi-step process that begins in the cytosol and culminates in the display of the peptide-MHC complex for T-cell recognition.
Caption: MHC Class I pathway for this compound presentation.
Experimental Workflow for Tetramer Staining
The following diagram outlines the key steps involved in staining peripheral blood mononuclear cells (PBMCs) with this compound-MHC tetramers for flow cytometry analysis.
Caption: Workflow for SMCY-MHC tetramer staining and analysis.
Detailed Experimental Protocol
This protocol is a general guideline for staining human PBMCs. Optimization of incubation times, temperatures, and reagent concentrations is highly recommended.[7][10]
Materials and Reagents:
-
Cells: Freshly isolated or cryopreserved human PBMCs.
-
This compound-MHC Tetramer: Labeled with a suitable fluorochrome (e.g., PE, APC). Use a tetramer with the appropriate HLA allele (e.g., HLA-A*0201 for the FIDSYICQV peptide).
-
Negative Control Tetramer: An MHC tetramer with an irrelevant peptide and the same HLA allele.[9]
-
FACS Buffer: PBS + 2% Fetal Bovine Serum (FBS) + 0.1% Sodium Azide.
-
Fluorochrome-conjugated Antibodies:
-
Anti-human CD8
-
Anti-human CD3
-
Other phenotype markers as needed (e.g., CD45RA, CCR7)
-
-
Viability Dye: e.g., 7-AAD, Propidium Iodide, or a fixable viability stain.
-
Fixation Buffer (Optional): 0.5-1% Paraformaldehyde (PFA) in PBS.
-
Equipment:
-
Flow cytometry tubes or 96-well U-bottom plate
-
Pipettes
-
Centrifuge
-
Flow cytometer
-
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of PBMCs in cold FACS buffer.
-
Count the cells and adjust the concentration to 2 x 10^7 cells/mL.
-
Aliquot 1-2 x 10^6 cells (50 µL) into each flow cytometry tube or well.[14]
-
-
Tetramer Staining:
-
Centrifuge the SMCY-MHC tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any aggregates.[9]
-
Dilute the tetramer to the predetermined optimal concentration in FACS buffer.
-
Add the diluted tetramer to the cell pellet and gently resuspend.
-
Incubate for 20-60 minutes at room temperature or 4°C, protected from light.[8][14] The optimal temperature and time should be determined for each specific tetramer.[7]
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube (or 150 µL to each well) and centrifuge at 400-700 x g for 3-5 minutes.[8]
-
Decant the supernatant.
-
-
Surface Antibody Staining:
-
Final Washes:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 400-700 x g for 3-5 minutes after each wash.[8]
-
After the final wash, decant the supernatant.
-
-
Viability Staining and Fixation (Choose one):
-
For non-fixable viability dyes (e.g., 7-AAD, PI): Resuspend the cells in 200-500 µL of FACS buffer. Add the viability dye 5-10 minutes before analysis.
-
For fixable viability dyes: Follow the manufacturer's protocol, typically performed before tetramer staining.
-
Optional Fixation: Resuspend the final cell pellet in 200-500 µL of 0.5-1% PFA.[7][14] Store at 4°C in the dark and analyze within 24 hours.[14]
-
-
Flow Cytometry Analysis:
-
Acquire a sufficient number of events to accurately identify the rare population of SMCY-specific T cells.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
Gate on singlets to exclude doublets.
-
Gate on live cells using the viability dye.
-
Gate on CD3+ T cells.
-
From the CD3+ population, create a plot of CD8 vs. SMCY-MHC Tetramer.
-
The double-positive population (CD8+ Tetramer+) represents the SMCY-specific cytotoxic T lymphocytes. Use the negative control tetramer to set the gate for background staining.
-
-
Troubleshooting
Table 3: Common Issues and Solutions in MHC Tetramer Staining
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Low frequency of antigen-specific T cells. - Suboptimal tetramer concentration. - Inappropriate incubation time/temperature. - TCR internalization.[12] - Low affinity TCRs. | - Increase the number of cells stained.[9] - Titrate the tetramer to find the optimal concentration.[9][10] - Optimize incubation time and temperature (try 30-60 min at RT or 4°C).[7] - Consider adding a protein kinase inhibitor like dasatinib (B193332) before staining to prevent TCR internalization.[12] - Use brighter fluorochromes or signal amplification techniques.[12] |
| High Background/ Non-specific Staining | - Tetramer aggregates. - Dead cells binding the tetramer. - Non-specific binding to Fc receptors. - Inappropriate tetramer concentration (too high). | - Centrifuge the tetramer reagent before use.[9] - Always include a viability dye and gate on live cells.[9][11] - Include an Fc receptor blocking reagent.[11] - Titrate the tetramer to a lower concentration.[9] - Increase the number of wash steps.[9] |
| Staining of all CD8+ cells | - CD8-mediated binding of the tetramer, independent of the TCR. | - Some tetramers have a mutation in the alpha-3 domain to reduce CD8 binding.[12] - Include a specific anti-CD8 antibody clone that blocks this interaction.[7] - Perform a cross-titration of the tetramer and the anti-CD8 antibody.[7] |
| Poor Resolution | - Incorrect flow cytometer settings (e.g., compensation, PMT voltages). - Cell clumps. | - Optimize flow cytometer settings using compensation controls. - Ensure a single-cell suspension and use a singlet gate during analysis.[11] |
References
- 1. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lubio.ch [lubio.ch]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 8. eaglebio.com [eaglebio.com]
- 9. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 14. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols for CTL Assay Using SMCY Peptide-Pulsed Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for performing a Cytotoxic T Lymphocyte (CTL) assay using target cells pulsed with the SMCY peptide. The protocols detailed below are essential for researchers in immunology, oncology, and drug development who are evaluating the efficacy of T-cell-based cancer immunotherapies. The SMCY protein, a male-specific minor histocompatibility antigen, is an attractive target for immunotherapy in certain contexts, and this assay is a fundamental tool for assessing the potency of SMCY-specific CTLs.
Two primary methods for quantifying CTL-mediated cytotoxicity are described: the classical Chromium-51 release assay and the more modern CFSE-based flow cytometry assay. Both protocols are presented with detailed step-by-step instructions to ensure reproducibility. Additionally, this document includes representative data presented in clear tabular formats and visualizations of key biological pathways and experimental workflows to aid in comprehension and execution.
Signaling Pathways
MHC Class I Antigen Presentation Pathway
The presentation of endogenous antigens, such as the this compound, to cytotoxic T lymphocytes is a critical step in the adaptive immune response. This process, known as the MHC class I antigen presentation pathway, involves the degradation of cytosolic proteins into peptides, transport of these peptides into the endoplasmic reticulum, and their subsequent loading onto MHC class I molecules for presentation on the cell surface.[1][2][3][4]
Caption: MHC Class I Antigen Presentation Pathway for this compound.
CTL-Mediated Target Cell Killing Pathway
Upon recognition of the this compound-MHC I complex on the target cell surface, cytotoxic T lymphocytes initiate a signaling cascade that culminates in the destruction of the target cell.[5][6][7] This process primarily involves the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell.[5][6][7]
Caption: CTL-Mediated Killing of an SMCY-Pulsed Target Cell.
Experimental Workflow
The general workflow for a CTL assay involves the preparation of effector and target cells, their co-incubation, and the subsequent measurement of target cell lysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv-forschung.de [hiv-forschung.de]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 7. Rapid flow cytometry-based assay for the evaluation of γδ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation of SMCY Peptide-Specific T Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The SMCY protein, encoded on the Y chromosome, is a minor histocompatibility antigen (miHA) that can be a potent target for T cell-mediated immune responses in the context of sex-mismatched hematopoietic stem cell transplantation (HSCT). Donor-derived T cells recognizing SMCY peptides presented by recipient cells can mediate a powerful graft-versus-leukemia (GVL) effect without causing graft-versus-host disease (GVHD) in non-hematopoietic tissues. The in vitro generation and expansion of T cell lines with specificity for SMCY peptides are crucial for immunotherapy research, adoptive T cell therapy development, and studying the fundamental mechanisms of T cell recognition and activation.
This document provides a detailed protocol for the generation, expansion, and characterization of human T cell lines specific for SMCY peptides, intended for researchers, scientists, and drug development professionals.
Signaling Pathway Overview
T cell activation is initiated by the interaction of the T cell receptor (TCR) with a specific peptide-MHC (pMHC) complex on an antigen-presenting cell (APC). This recognition triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and effector function.
Caption: Simplified T cell receptor (TCR) signaling cascade upon recognition of an this compound.
Experimental Workflow
The overall process involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with this compound-pulsed antigen-presenting cells, expanding the reactive T cells with cytokines, and finally verifying their specificity.
Caption: Experimental workflow for the in vitro generation of this compound-specific T cell lines.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in protocols for generating antigen-specific T cells. Optimization may be required depending on the specific this compound, donor cells, and reagents.
Table 1: Cell Culture and Stimulation Parameters
| Parameter | Recommended Value | Range |
| Initial PBMC Seeding Density | 2 x 10⁶ cells/well | 1 - 5 x 10⁶ cells/well |
| This compound Concentration | 1 µM | 0.1 - 10 µM |
| APC to Responder Cell Ratio | 1:10 (DCs:PBMCs) | 1:5 - 1:20 |
| Stimulation Duration (Initial) | 7 days | 5 - 10 days |
| Re-stimulation Frequency | Every 7-14 days | Every 7 - 21 days |
Table 2: Cytokine Concentrations for T Cell Expansion
| Cytokine | Recommended Concentration | Range |
| Interleukin-2 (IL-2) | 50 IU/mL | 10 - 100 IU/mL |
| Interleukin-7 (IL-7) | 10 ng/mL | 5 - 25 ng/mL |
| Interleukin-15 (IL-15) | 5 ng/mL | 5 - 25 ng/mL |
| Interleukin-21 (IL-21) | 30 ng/mL | 10 - 50 ng/mL |
Note: IL-7 and IL-15 are often used in combination to promote the development of a central memory phenotype, which is associated with better persistence and anti-tumor activity in vivo.[1][2]
Experimental Protocols
Protocol 1: Preparation of Peptide-Pulsed Antigen-Presenting Cells (APCs)
This protocol describes the use of autologous PBMCs as APCs. For enhanced potency, monocyte-derived dendritic cells (DCs) can be used.[3][4]
-
Isolate PBMCs : Isolate PBMCs from healthy donor peripheral blood or a leukapheresis product using Ficoll-Paque density gradient centrifugation.
-
Cell Count and Resuspension : Perform a cell count using a hemocytometer or automated cell counter. Resuspend a portion of the PBMCs (to be used as APCs) in serum-free media (e.g., X-VIVO 15) at a concentration of 1-2 x 10⁷ cells/mL.
-
Peptide Pulsing : Add the desired this compound to the APC suspension at a final concentration of 1-10 µM.
-
Incubation : Incubate the cells in a humidified incubator at 37°C, 5% CO₂ for 2 hours.
-
Irradiation : To prevent their proliferation, irradiate the peptide-pulsed APCs with 30-40 Gy.
-
Washing : Wash the cells twice with complete T cell medium to remove excess peptide. The APCs are now ready for co-culture.
Protocol 2: Generation and Expansion of SMCY-Specific T Cells
-
Initiation of Co-culture (Day 0) :
-
Thaw the remaining PBMCs (responder cells) from the same donor.
-
In a 24-well plate, add 2 x 10⁶ responder PBMCs per well in 1 mL of complete T cell medium (e.g., RPMI-1640 + 10% Human AB Serum).
-
Add the irradiated, peptide-pulsed APCs to the wells at an APC:responder ratio of 1:10 (i.e., 2 x 10⁵ APCs per well).
-
Bring the final volume in each well to 2 mL with complete T cell medium.
-
Incubate at 37°C, 5% CO₂.[3]
-
-
Cytokine-Mediated Expansion (Day 3 onwards) :
-
On Day 3, gently aspirate half the media from each well and replace it with fresh T cell medium containing cytokines. For example, add IL-2 to a final concentration of 50 IU/mL. Alternatively, a combination of IL-7 (10 ng/mL) and IL-15 (5 ng/mL) can be used.[3][5]
-
Replenish cytokines every 2-3 days by performing a half-media change.
-
Monitor cell growth and morphology. T cell activation is often indicated by the formation of cell clusters.
-
-
Re-stimulation (Day 7-14) :
-
After 7-14 days of culture, T cells can be re-stimulated to further expand the antigen-specific population.
-
Prepare fresh peptide-pulsed, irradiated APCs as described in Protocol 1.
-
Harvest the cultured T cells, count them, and re-plate them at 1-2 x 10⁶ cells/well.
-
Add the fresh APCs at a 1:10 ratio.
-
Continue with cytokine support as described in step 2. This re-stimulation cycle can be repeated 2-3 times.
-
Protocol 3: Assessment of T Cell Specificity by ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting antigen-specific T cells, typically by measuring Interferon-gamma (IFN-γ).[6]
-
Plate Preparation : Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Cell Plating :
-
Wash and block the plate.
-
Harvest the expanded T cell line and resuspend in T cell medium.
-
Add 1-5 x 10⁴ T cells from the expanded line to each well.
-
Prepare target cells: Use autologous B-LCLs or T2 cells pulsed with the relevant this compound (1 µM) and unpulsed cells as a negative control. Add target cells at a 1:1 ratio with the T cells.
-
-
Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Development :
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase.
-
Finally, add the substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
-
Analysis : Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. A significantly higher number of spots in the peptide-pulsed wells compared to control wells indicates a specific response.
References
- 1. IL-7 + IL-15 are superior to IL-2 for the ex vivo expansion of 4T1 mammary carcinoma-specific T cells with greater efficacy against tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Impact from IL-2, IL-7, and IL-15 on the Growth and Signaling of Activated CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: Loading SMCY Peptide onto Antigen-Presenting Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SMCY peptide, a minor histocompatibility (H-Y) antigen derived from the ubiquitously expressed Smcy gene on the Y chromosome, represents a critical target in various immunological contexts, including graft-versus-host disease (GVHD), graft-versus-leukemia (GVL) effects in hematopoietic stem cell transplantation (HSCT), and cancer immunotherapy.[1][2][3][4] Effective loading of the this compound onto antigen-presenting cells (APCs) is a prerequisite for inducing robust and specific T-cell responses. These application notes provide detailed protocols for the generation of human monocyte-derived dendritic cells (mo-DCs), loading of human and murine SMCY peptides, and subsequent validation of antigen presentation.
Key this compound Epitopes
Several immunogenic epitopes of the SMCY protein have been identified. The selection of the appropriate peptide is contingent on the specific HLA or H-2 haplotype of the experimental system.
| Organism | Peptide Sequence | MHC Restriction | Reference |
| Human | SPSVDKARAEL | HLA-B7 | [5][6][7][8] |
| Human | FIDSYICQV | HLA-A*0201 | |
| Murine | KCSRNRQYL | H-2Db | [9][10][11] |
I. Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Dendritic cells are potent APCs and are central to initiating T-cell mediated immunity. This protocol details the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).
Protocol 1: Generation of Immature mo-DCs
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Cell Seeding: Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1x Penicillin-Streptomycin) at a concentration of 1 x 106 cells/mL.
-
Differentiation: Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (100 ng/mL) to the cell suspension.
-
Incubation: Culture the cells in a T-75 flask at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
Feeding: On day 3, add fresh complete medium supplemented with GM-CSF and IL-4.
-
Harvesting: On day 5-7, harvest the non-adherent and loosely adherent immature mo-DCs.
II. Loading (Pulsing) this compound onto Dendritic Cells
This section provides protocols for loading the synthetic this compound onto immature mo-DCs. The principle involves the direct binding of exogenous peptides to empty MHC class I molecules on the surface of APCs.
Protocol 2: this compound Pulsing of Immature mo-DCs
Materials:
-
Immature mo-DCs (from Protocol 1)
-
Synthetic this compound (e.g., SPSVDKARAEL for HLA-B7 or KCSRNRQYL for H-2Db) of high purity (>95%)
-
Serum-free RPMI 1640 medium
-
PBS
Procedure:
-
Cell Preparation: Harvest immature mo-DCs and wash twice with serum-free RPMI 1640 medium. Resuspend the cells at a concentration of 1-2 x 106 cells/mL in serum-free RPMI 1640.
-
Peptide Preparation: Reconstitute the lyophilized this compound in sterile DMSO to create a stock solution (e.g., 1-10 mg/mL). Further dilute the peptide stock solution in serum-free RPMI 1640 to the desired final concentration.
-
Pulsing: Add the diluted this compound to the mo-DC suspension at a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cell-peptide mixture for 2-4 hours at 37°C in a humidified 5% CO2 incubator. Gently agitate the cells every 30-60 minutes to ensure uniform peptide exposure.
-
Washing: After incubation, wash the peptide-pulsed mo-DCs three times with PBS to remove excess, unbound peptide.
-
Maturation (Optional but Recommended): For subsequent T-cell activation assays, it is advisable to mature the peptide-pulsed mo-DCs. Resuspend the washed cells in complete RPMI 1640 medium containing a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and incubate for an additional 24-48 hours.
III. Quantification and Validation of this compound Loading
Verifying the successful loading of the this compound onto APCs is crucial for the interpretation of downstream functional assays.
A. Flow Cytometry for MHC-Peptide Complex Expression
Specific antibodies that recognize the peptide-MHC complex can be used to quantify the level of peptide presentation on the cell surface.
Protocol 3: Flow Cytometric Analysis of SMCY/MHC Complexes
Materials:
-
Peptide-pulsed mo-DCs (from Protocol 2)
-
Unpulsed mo-DCs (negative control)
-
Fluorochrome-conjugated antibody specific for the SMCY-MHC complex (if available)
-
Fluorochrome-conjugated secondary antibody (if the primary antibody is unlabeled)
-
Flow cytometry buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Staining: Aliquot approximately 0.5-1 x 106 pulsed and unpulsed mo-DCs into flow cytometry tubes.
-
Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the SMCY-MHC complex-specific antibody for 30 minutes at 4°C. Wash the cells twice with flow cytometry buffer.
-
Secondary Antibody Incubation: If applicable, incubate the cells with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Direct Staining: If using a directly conjugated primary antibody, incubate the cells with the antibody for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of flow cytometry buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data by gating on the DC population and comparing the mean fluorescence intensity (MFI) between the peptide-pulsed and unpulsed control cells.
B. T-Cell Activation Assays
The ultimate validation of successful peptide loading is the ability of the pulsed APCs to activate peptide-specific T-cells.
Protocol 4: Co-culture of Peptide-Pulsed mo-DCs with T-Cells
Materials:
-
This compound-pulsed mo-DCs (matured, from Protocol 2)
-
SMCY-specific T-cell line or freshly isolated T-cells
-
Complete RPMI 1640 medium
-
96-well round-bottom plates
-
ELISA or ELISpot kit for IFN-γ or other relevant cytokines
-
3H-thymidine or CFSE for proliferation assays
Procedure:
-
Co-culture Setup: Plate the peptide-pulsed mo-DCs in a 96-well round-bottom plate at varying concentrations (e.g., 1 x 104 to 5 x 104 cells/well).
-
T-Cell Addition: Add SMCY-specific T-cells to the wells at a constant number (e.g., 1 x 105 cells/well), resulting in different APC to T-cell ratios.
-
Incubation: Co-culture the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assessment of T-Cell Activation:
-
Cytokine Production: After 24-48 hours, collect the supernatant and measure the concentration of IFN-γ or other cytokines by ELISA or ELISpot.
-
Proliferation: For proliferation assays, either add 3H-thymidine for the last 16-18 hours of a 72-hour co-culture and measure incorporation, or pre-label the T-cells with CFSE and measure dye dilution by flow cytometry after 72 hours.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| APC Type | Immature mo-DC | Mature mo-DC | Macrophage |
| This compound Concentration (µg/mL) | 1 | 10 | 1 |
| Pulsing Time (hours) | 2 | 4 | 2 |
| MFI of SMCY/MHC Complex | Value | Value | Value |
| IFN-γ Secretion (pg/mL) | Value | Value | Value |
| T-Cell Proliferation (% of Max) | Value | Value | Value |
Visualizations
Caption: Experimental workflow for loading this compound onto mo-DCs.
Signaling Pathways
The presentation of the this compound on MHC class I molecules follows the classical endogenous antigen presentation pathway, although exogenous loading bypasses several intracellular steps.
References
- 1. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H-Y antigen - Wikipedia [en.wikipedia.org]
- 3. THE MALE-SPECIFIC HISTOCOMPATIBILITY ANTIGEN, H-Y:A History of Transplantation, Immune Response Genes, Sex Determination and Expression Cloning | Annual Reviews [annualreviews.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Smcy HY Peptide (738-746) - Immunomart [immunomart.com]
- 11. innopep.com [innopep.com]
Application Notes and Protocols for Utilizing SMCY Peptide in ELISpot Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable in immunology, cancer research, and vaccine development for assessing antigen-specific T-cell responses.[3] One such application is the use of peptides derived from the Smcy (Selected Mouse cDNA on the Y chromosome) protein , a Y-chromosome-encoded protein that serves as the source of the male-specific minor histocompatibility antigen H-Y.[4][5][6] Peptides derived from the human homolog, SMCY (KDM5D) , are recognized by T-cells in an HLA-restricted manner and are of significant interest in hematopoietic stem cell transplantation and cancer immunotherapy.[4][6]
These application notes provide a comprehensive guide to utilizing SMCY-derived peptides in Interferon-gamma (IFN-γ) ELISpot assays to monitor male-specific immune responses.
Principle of the ELISpot Assay
The ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom.[2][7] The core principle involves capturing cytokines secreted by individual cells in the immediate vicinity of their release.[7]
-
Coating: The membrane of the ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Stimulation: Peripheral Blood Mononuclear Cells (PBMCs) or other immune cells are added to the wells and stimulated with the SMCY peptide.
-
Cytokine Capture: T-cells recognizing the this compound presented by compatible HLA molecules on antigen-presenting cells (APCs) become activated and secrete IFN-γ. This cytokine is immediately captured by the antibody-coated membrane.
-
Detection: After an incubation period, the cells are washed away. A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Formation: Finally, a substrate is added that is converted by the enzyme into an insoluble precipitate, forming a visible spot on the membrane. Each spot represents a single cytokine-secreting cell.
-
Analysis: The spots are counted, and the results are expressed as Spot Forming Cells (SFCs) per million input cells.[1]
SMCY Peptides for ELISpot Assays
The choice of this compound is dependent on the HLA type of the donor cells being tested. Here are two well-characterized SMCY-derived peptides:
| Peptide Sequence | HLA Restriction | Reference |
| SPSVDKARAEL | HLA-B7 | [8][9] |
| FIDSYICRRL | HLA-A*0201 | N/A |
Note: It is crucial to perform HLA typing of the PBMC donors to select the appropriate this compound for stimulation.
Data Presentation
The results of an this compound ELISpot assay are typically presented as the number of Spot Forming Cells (SFCs) per million PBMCs. It is essential to subtract the background (negative control) from the peptide-stimulated wells.
Table 1: Representative Quantitative Data from an this compound IFN-γ ELISpot Assay
| Donor ID | HLA Type | Stimulant | Mean SFCs per 10^6 PBMCs | Standard Deviation | Net SFCs per 10^6 PBMCs |
| Donor 1 | HLA-A0201 | Negative Control (DMSO) | 8 | 2 | 0 |
| Donor 1 | HLA-A0201 | SMCY (FIDSYICRRL) | 150 | 15 | 142 |
| Donor 1 | HLA-A0201 | Positive Control (PHA) | 2500 | 210 | 2492 |
| Donor 2 | HLA-B7 | Negative Control (DMSO) | 12 | 4 | 0 |
| Donor 2 | HLA-B7 | SMCY (SPSVDKARAEL) | 210 | 25 | 198 |
| Donor 2 | HLA-B7 | Positive Control (PHA) | 2800 | 250 | 2788 |
| Donor 3 | HLA-A0201 | Negative Control (DMSO) | 5 | 1 | 0 |
| Donor 3 | HLA-A*0201 | SMCY (FIDSYICRRL) | 10 | 3 | 5 |
This is example data. Actual results will vary depending on the donor's immune status and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., FIDSYICRRL for HLA-A2 donors)
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
96-well PVDF membrane ELISpot plates
-
Cryopreserved or fresh PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum, Penicillin-Streptomycin, and L-glutamine)
-
Phytohemagglutinin (PHA) as a positive control
-
Dimethyl sulfoxide (B87167) (DMSO) for peptide reconstitution and as a negative control
-
Sterile PBS
-
35% or 70% Ethanol (B145695)
-
Automated ELISpot reader or dissecting microscope for spot counting
Detailed Methodology for IFN-γ ELISpot Assay
Day 1: Plate Coating
-
Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.[4]
-
Wash the wells three times with 150 µL of sterile PBS.[4]
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare the this compound stock solution by reconstituting the lyophilized peptide in a small amount of DMSO, then diluting it to the desired concentration with sterile water or PBS.[10]
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath and wash them in complete cell culture medium. If using fresh PBMCs, isolate them from whole blood using a density gradient separation method.
-
Determine cell viability and concentration using a hemocytometer or an automated cell counter. Resuspend the cells in complete medium to a final concentration of 2-3 x 10^6 cells/mL.
-
Wash the coated plate twice with 150 µL of sterile PBS.
-
Block the membrane by adding 150 µL of complete cell culture medium to each well and incubate for at least 2 hours at 37°C.[4]
-
Prepare the stimulants:
-
This compound: Dilute the stock solution to a final working concentration (e.g., 1-10 µg/mL) in complete medium.
-
Negative Control: Prepare a solution of complete medium with the same final concentration of DMSO used for the peptide dilution.
-
Positive Control: Dilute PHA to its recommended working concentration (e.g., 1-5 µg/mL) in complete medium.
-
-
Decant the blocking medium from the plate.
-
Add 100 µL of the appropriate stimulant to each well in triplicate.
-
Add 100 µL of the cell suspension (containing 2-3 x 10^5 cells) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.
Day 3: Spot Development
-
Wash the plate three times with PBS and then three times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.
-
Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA. Filter the solution through a 0.22 µm filter to remove aggregates.
-
Add 50 µL of the diluted detection antibody to each well.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the plate six times with PBST.
-
Dilute the streptavidin-enzyme conjugate in PBS.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 45-60 minutes at room temperature.
-
Wash the plate three times with PBST, followed by three washes with PBS to remove any residual Tween-20.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well and monitor spot development (typically 5-15 minutes).
-
Stop the reaction by washing the plate thoroughly with tap water.
-
Allow the plate to dry completely before analysis.
Day 4: Analysis
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope.
-
Calculate the mean number of spots for each set of triplicates.
-
Express the results as SFCs per million PBMCs after subtracting the mean of the negative control wells.
Visualizations
T-Cell Signaling Pathway upon SMCY-Peptide/HLA Recognition
Caption: T-Cell activation upon recognition of the this compound presented by an HLA molecule.
Experimental Workflow for this compound ELISpot Assay
Caption: Step-by-step workflow for the this compound ELISpot assay.
References
- 1. Direct identification of an endogenous peptide recognized by multiple HLA-A2.1-specific cytotoxic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utcd.org.tr [utcd.org.tr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMCY Peptide (738-746)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and storage of the SMCY HY Peptide (738-746), a key reagent in immunological research. Adherence to these guidelines is crucial for maintaining peptide integrity and ensuring experimental reproducibility.
Peptide Information
-
Peptide Name: SMCY HY Peptide (738-746)
-
Sequence: Lys-Cys-Ser-Arg-Asn-Arg-Gln-Tyr-Leu (KCSRNRQYL)[1]
-
Biological Relevance: An H2-Db-restricted peptide derived from the Smcy protein, recognized by specific T-cells, and involved in minor histocompatibility antigen responses.[1][2][3]
Physicochemical Properties and Solubility Prediction
The amino acid sequence of SMCY (738-746) contains a net positive charge at neutral pH due to the presence of basic residues (Lysine, Arginine). This property suggests that the peptide is likely soluble in aqueous solutions. However, the presence of hydrophobic residues may necessitate the use of an organic solvent for complete solubilization. The cysteine residue also makes the peptide susceptible to oxidation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for the SMCY peptide in both lyophilized and solubilized forms.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture and light.[1] |
| -80°C | 2 years | Sealed, away from moisture and light, under nitrogen for optimal stability.[1] | |
| Reconstituted Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Solubilizing Lyophilized this compound
This protocol outlines the steps for reconstituting the lyophilized this compound to a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water
-
Dimethyl sulfoxide (B87167) (DMSO), if necessary
-
Sterile, low-protein binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[4][5] This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[6][7]
-
Initial Solubilization Attempt (Aqueous):
-
Based on the peptide's basic nature, sterile water is the recommended initial solvent.[8]
-
Add the desired volume of sterile, distilled water to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide.[6][9] Avoid vigorous shaking, as this can cause peptide aggregation.[4][5]
-
-
Alternative Solubilization (Organic Solvent):
-
If the peptide does not fully dissolve in water, a small amount of an organic solvent like DMSO may be required.[10][11]
-
Add a minimal volume of DMSO to the vial to dissolve the peptide.
-
Once dissolved, slowly add sterile water or a suitable buffer to reach the desired final concentration.
-
Note: For Cys-containing peptides like SMCY, use of oxygen-free solvents is recommended, and DMSO should be used with caution as it can be an oxidizing agent.[8][10] If the experimental setup allows, dimethylformamide (DMF) can be an alternative to DMSO.[12]
-
-
Verification of Solubilization: The final solution should be clear and free of any visible particulates. If particulates are present, sonication for a short period may aid in dissolution.[8][10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use, sterile polypropylene tubes.[4][6]
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][13]
Protocol for Long-Term Storage of this compound
Proper storage is critical for maintaining the biological activity of the this compound.
Lyophilized Peptide:
Reconstituted Peptide:
-
Store aliquots of the solubilized peptide at -20°C or -80°C.[1][13]
-
Avoid using frost-free freezers, as the temperature fluctuations during defrost cycles can degrade the peptide.
-
When using a stored aliquot, thaw it completely and mix gently before use. Do not refreeze any unused portion of a thawed aliquot.
Visualizations
Caption: Workflow for a T-cell activation assay using this compound.
Caption: Logical workflow for this compound preparation and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Smcy HY Peptide (738-746) - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. uk-peptides.com [uk-peptides.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. cusabio.com [cusabio.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biocat.com [biocat.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting SMCY-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of T cells specific for the human Y-chromosome-encoded protein, Smcy (SMCY). The protocols focus on three widely-used immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and peptide-Major Histocompatibility Complex (pMHC) tetramer staining. These methods are critical for monitoring immune responses in contexts such as transplantation, graft-versus-host disease (GVHD), and cancer immunotherapy.
Introduction to SMCY-Specific T Cells
The SMCY protein, encoded on the Y chromosome, is a source of male-specific minor histocompatibility (H-Y) antigens. These antigens can elicit T cell responses in female recipients of male hematopoietic stem cell or organ transplants, contributing to graft rejection or GVHD. Conversely, in the context of oncology, SMCY is a potential tumor-associated antigen for certain cancers, making the monitoring of SMCY-specific T cells a valuable tool for assessing the efficacy of immunotherapies.
Immunogenic SMCY Peptides
The detection of SMCY-specific T cells relies on the use of immunogenic peptides derived from the SMCY protein. Two well-characterized epitopes are:
-
SMCY738-748 (SPSVDKARAEL): An 11-amino acid peptide typically presented by the HLA-B7 molecule.[1][2][3]
-
SMCY (FIDSYICQV): A 9-amino acid peptide known to be an immunodominant H-Y epitope presented by HLA-A*0201.[4]
These peptides are commercially available and are essential reagents for the protocols described below.
Quantitative Data Summary
The frequency of antigen-specific T cells can vary significantly between individuals. The following table summarizes reported frequencies of SMCY-specific T cells in healthy individuals.
| Target Population | SMCY Epitope | HLA Restriction | Frequency Range of Antigen-Specific CD8+ T cells | Mean Frequency of Antigen-Specific CD8+ T cells | Reference |
| Healthy Male Blood Donors | FIDSYICQV | HLA-A*0201 | ~1:80,000 to ~1:800,000 of CD8+ T cells | 1 in 200,000 CD8+ T cells | [5] |
I. Detection of SMCY-Specific T Cells by ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.[1][3] This protocol is designed to detect IFN-γ secreting T cells in response to SMCY peptide stimulation.
Experimental Protocol: IFN-γ ELISpot
Materials:
-
PVDF-bottom 96-well ELISpot plates
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme conjugate)
-
SMCY peptides (e.g., FIDSYICQV for HLA-A*0201 positive donors)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
Recombinant human IL-2
-
Positive control (e.g., PHA or CEF peptide pool)
-
Negative control (e.g., DMSO vehicle control or an irrelevant peptide)
-
Automated ELISpot reader
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing: The following day, wash the plates three times with sterile PBS.
-
Blocking: Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Prepare a suspension of PBMCs in complete RPMI-1640 medium. Add 2-4 x 10^5 PBMCs to each well.
-
Stimulation:
-
Add the this compound to the designated wells at a final concentration of 1-10 µg/mL.
-
Add positive and negative controls to their respective wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. For memory T cell responses, a longer incubation of 48 hours with the addition of recombinant human IL-2 (10 U/mL) may be beneficial.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add the BCIP/NBT substrate solution.
-
-
Spot Development: Allow spots to develop for 5-15 minutes. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Caption: ELISpot assay workflow for detecting SMCY-specific T cells.
II. Detection of SMCY-Specific T Cells by Intracellular Cytokine Staining (ICS)
ICS combined with flow cytometry allows for the multiparametric characterization of SMCY-specific T cells, including their phenotype (e.g., CD4+ or CD8+) and the profile of cytokines they produce.[6][7]
Experimental Protocol: ICS
Materials:
-
PBMCs
-
SMCY peptides (e.g., FIDSYICQV)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
FACS tubes
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
In FACS tubes, resuspend 1-2 x 10^6 PBMCs in complete RPMI-1640 medium.
-
Add this compound (1-10 µg/mL), anti-CD28, and anti-CD49d antibodies.
-
Include positive (e.g., PMA/Ionomycin) and negative (e.g., DMSO) controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye to exclude dead cells.
-
Stain with antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain with antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C in the dark.
-
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, singlet, CD3+ lymphocytes, then on CD4+ and CD8+ T cell populations to determine the percentage of cells producing cytokines in response to this compound stimulation.
Caption: Intracellular cytokine staining workflow.
III. Detection of SMCY-Specific T Cells by pMHC Tetramer Staining
pMHC tetramer staining allows for the direct visualization and enumeration of antigen-specific T cells, irrespective of their functional state.[8][9] This method is highly specific as it relies on the binding of the T cell receptor (TCR) to a specific pMHC complex.
Experimental Protocol: pMHC Tetramer Staining
Materials:
-
PBMCs
-
Fluorochrome-labeled pMHC tetramers (e.g., HLA-A*0201-FIDSYICQV-PE)
-
FACS tubes
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in FACS buffer.
-
Tetramer Staining:
-
Add the pMHC tetramer to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark (optimal conditions may vary depending on the tetramer).
-
-
Surface Staining:
-
Without washing, add antibodies against surface markers (CD3, CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye.
-
-
Fixation (Optional): If cells are not to be analyzed immediately, they can be fixed with 1% paraformaldehyde.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire a large number of events (e.g., >100,000 CD8+ T cells) on a flow cytometer to accurately quantify the rare population.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, singlet, CD3+, CD8+ lymphocytes and then quantify the percentage of tetramer-positive cells.
Caption: pMHC tetramer staining workflow for direct T cell visualization.
References
- 1. peptide.com [peptide.com]
- 2. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mass cytometry approach to track the evolution of T cell responses during infection and immunotherapy by paired T cell receptor repertoire and T cell differentiation state analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of how Myc controls T cell proteomes and metabolic pathways during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptides containing T cell epitopes, derived from Sm14, but not from paramyosin, induce a Th1 type of immune response, reduction in liver pathology and partial protection against Schistosoma mansoni infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SMCY Peptide T Cell Assays
Welcome to the technical support center for troubleshooting T cell responses to SMCY peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a very low or no T cell response to the SMCY peptide in our ELISpot/ICS assay. What are the most common initial troubleshooting steps?
A low T cell response can stem from several factors. Begin by systematically evaluating the following:
-
Peptide Integrity and Handling: Confirm proper storage and handling of your this compound. Peptides are sensitive to degradation.[1][2]
-
Cell Viability and Quality: Ensure your Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells are healthy and viable (>90%). Low viability will universally depress responses.
-
Correct Controls: Verify that your positive control (e.g., PHA, anti-CD3, or a CEF peptide pool) is yielding a strong response and your negative control (cells and media/vehicle alone) has a low background.[3][4] A failure in the positive control points to a systemic issue with the cells or assay setup, while a high background suggests non-specific stimulation or contamination.
-
HLA Restriction: The this compound is HLA-restricted. Ensure your cell donors express the appropriate HLA allele (e.g., HLA-A*0201 or HLA-B7 for specific SMCY epitopes) required to present the peptide to T cells.[5][6][7]
Q2: How can peptide quality affect my T cell assay results?
Peptide quality is critical and can be a major source of experimental variability or failure.[1] Key issues include:
-
Peptide Purity: Impurities or synthesis by-products, such as truncated or incomplete peptide sequences, can fail to elicit a response or even cause inhibition.[8] T-cell responses can sometimes be directed against a minute, undetectable contaminant rather than the intended peptide.[9]
-
Biological Contaminants: Endotoxins (lipopolysaccharides) are potent immune stimulators that can cause high background, non-specific T cell activation, or decreased cell viability, confounding your results.[1]
-
Chemical Contaminants: Residual trifluoroacetic acid (TFA), a salt from the synthesis process, can be cytotoxic or inhibit cell proliferation at certain concentrations, leading to suppressed responses.[1]
Q3: What are the best practices for storing and handling the this compound?
Improper storage is a common cause of peptide degradation.[1] To maintain peptide integrity, follow these guidelines:
-
Lyophilized Peptides: Store lyophilized (powder) peptides at -20°C or, for long-term storage, at -80°C.[2][10] Keep them protected from light and moisture. Before opening, allow the vial to warm to room temperature to prevent condensation from forming on the cold powder.[11]
-
Reconstituted Peptides: Once in solution, peptides are much less stable. For short-term storage (days), keep them at 4°C. For longer-term storage, create single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][11]
-
Solvent: Reconstitute the peptide in a sterile, appropriate solvent as recommended by the manufacturer. If using DMSO, ensure the final concentration in your cell culture is below 1% (v/v) to prevent cytotoxicity.[4]
Q4: My positive control works, but the this compound still gives no response. What's next?
This scenario points towards an issue specific to the this compound itself or its interaction with the immune cells. Consider these possibilities:
-
Low Precursor Frequency: Antigen-specific T cells, especially for minor histocompatibility antigens like SMCY, can be very rare in the peripheral blood of healthy donors.[3] You may need to use a more sensitive assay, increase the number of cells per well, or perform an in vitro expansion first.
-
Incorrect HLA Haplotype: As mentioned, SMCY is presented by specific HLA molecules. If your donors do not express the correct HLA type, they cannot present the peptide to their T cells.[5][6] HLA typing of donors is recommended.
-
Suboptimal Peptide Concentration: The peptide concentration must be optimized. Too low a concentration will not stimulate a response, while excessively high concentrations can sometimes lead to T cell anergy or death. A typical starting concentration is 1-10 µg/mL.[4] It is highly recommended to perform a dose-response titration to find the optimal concentration for your system.[12]
Q5: How can I improve antigen presentation of the this compound in my assay?
Efficient antigen presentation is the first step in T cell activation.[13] If you suspect this is a limiting factor, you can:
-
Use Professional Antigen-Presenting Cells (APCs): While PBMCs contain APCs (monocytes, B cells), using enriched or cultured dendritic cells (DCs) can significantly enhance antigen presentation and T cell activation.[14]
-
Optimize Incubation Time: Ensure sufficient time for APCs to process and present the peptide. For ELISpot assays, incubation times typically range from 16 to 24 hours.[15]
-
Consider Peptide Modifications: For advanced applications, modified peptides (e.g., with lipophilic tails) have been shown to improve APC uptake and presentation, leading to a more robust immune response.[16][17][18] However, be aware that modifications to anchor residues can sometimes disrupt TCR recognition.[19]
Data Summary Tables
Table 1: Recommended Peptide Storage Conditions
| Peptide Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized (Powder) | -20°C or -80°C | Months to Years | Protect from light and moisture.[10] |
| 4°C | Short-term (Weeks) | Avoid if storing for more than a few weeks.[11] | |
| Reconstituted (Solution) | -20°C or -80°C | Months (in aliquots) | Aliquot to avoid freeze-thaw cycles.[1] |
| 2-8°C | Short-term (Days) | Use within 5-10 days.[2] | |
| Room Temperature | Not Recommended | For handling/transport only; minimize time.[10] |
Table 2: Common Assay Parameters & Starting Concentrations
| Parameter | Assay Type | Recommended Range | Notes |
| Peptide Concentration | ELISpot / ICS | 1 - 10 µg/mL | Titration is highly recommended.[4][12] |
| Cell Density | ELISpot | 2 x 10⁵ - 3 x 10⁵ PBMCs/well | High density can increase background.[15] |
| Incubation Time | ELISpot | 18 - 48 hours | Optimize for your specific analyte.[4] |
| Positive Control (PHA) | ELISpot / ICS | 5 - 10 µg/mL | Confirms cell reactivity.[14] |
| Final DMSO Conc. | Cell Culture | < 1% (v/v) | Higher concentrations are cytotoxic.[4] |
Experimental Protocols
Protocol 1: this compound Reconstitution and Dilution
-
Warm to Room Temperature: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture contamination.[11]
-
Reconstitution: Briefly centrifuge the vial to collect all powder at the bottom. Add the recommended sterile solvent (e.g., DMSO for hydrophobic peptides, sterile water for hydrophilic peptides) to achieve a high-concentration stock solution (e.g., 1-10 mg/mL). Gently swirl or pipette to dissolve completely.[12]
-
Working Solution: Dilute the stock solution in sterile cell culture medium (e.g., RPMI-1640) to create an intermediate or final working concentration. Ensure the final solvent concentration is non-toxic to cells (e.g., <1% DMSO).[4]
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: IFN-γ ELISpot Assay for SMCY-Specific T Cells
This protocol is a general guideline and should be optimized.
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[14]
-
Plate Washing & Blocking: The next day, wash the plate with sterile PBS to remove excess antibody. Block the wells with sterile culture medium containing 10% FBS for at least 1 hour at 37°C to prevent non-specific binding.
-
Cell Plating: Prepare a single-cell suspension of fresh or thawed PBMCs. Count viable cells and adjust the concentration to 2-3 x 10⁶ cells/mL. Add 100 µL of cells to each well (2-3 x 10⁵ cells/well).[15]
-
Stimulation: Add 50 µL of the this compound working solution to achieve the desired final concentration (e.g., 5 µg/mL).
-
Negative Control: Add 50 µL of culture medium with the same vehicle concentration (e.g., DMSO) used for the peptide.
-
Positive Control: Add 50 µL of a mitogen like PHA or a control peptide pool (e.g., CEF).[4]
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours. Do not disturb the plate during incubation.[4]
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Development: Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). After incubation and washing, add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The result is expressed as Spot Forming Cells (SFC) per million input cells.[14]
Visualizations
Caption: A decision tree for troubleshooting low this compound T cell responses.
Caption: The MHC Class I pathway for endogenous antigen (SMCY) presentation.
References
- 1. genscript.com [genscript.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. Optimize your ELISpot Assay [fishersci.co.uk]
- 4. stemcell.com [stemcell.com]
- 5. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MHC restriction - Wikipedia [en.wikipedia.org]
- 8. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 12. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. puremhc.com [puremhc.com]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Antigen Presentation and Inducing Antigen-Specific Immune Tolerance with Amphiphilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Antigen Presentation and Inducing Antigen-Specific Immune Tolerance with Amphiphilic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Approaches to Improve Chemically Defined Synthetic Peptide Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Loss of T Cell Antigen Recognition Arising from Changes in Peptide and Major Histocompatibility Complex Protein Flexibility: IMPLICATIONS FOR VACCINE DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SMCY Peptide Concentration for CTL Stimulation
Welcome to the technical support center for optimizing peptide-based stimulation of cytotoxic T lymphocytes (CTLs). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assist researchers, scientists, and drug development professionals in their work with the SMCY peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the this compound in a CTL stimulation assay?
A general recommendation for stimulating antigen-specific T cells with a new peptide is a final concentration of ≥ 1 µg/mL per peptide.[1] However, the optimal concentration is highly dependent on the specific peptide sequence, its binding affinity for the corresponding MHC molecule, and the experimental system. A common and robust approach for individual peptides is to start with a concentration of 10 µM.[2] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific assay.[3]
Q2: How should I prepare and store the this compound?
Peptides should be purchased at >90% purity for cell culture experiments.[2] Lyophilized peptides are typically reconstituted in a small amount of sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).[2][4] This stock is then diluted in culture medium to a working concentration (e.g., 1 mM).[2] To avoid degradation from multiple freeze-thaw cycles, it is essential to prepare single-use aliquots of both the high-concentration and working stocks and store them at ≤ -20°C, protected from light.[1][4]
Q3: What is the maximum permissible DMSO concentration in the cell culture?
The final concentration of DMSO in your cell culture must be kept low to avoid toxicity. A widely accepted upper limit is less than 1% (v/v), with a final concentration of 0.1% or lower being recommended to minimize any potential artifacts.[1][4]
Q4: What are the essential positive and negative controls for a CTL stimulation experiment?
Proper controls are crucial for interpreting your results.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO used to dilute the peptide.[1]
-
Unstimulated Cells: Cells cultured in medium alone without any peptide or vehicle.[1]
-
Irrelevant Peptide: A peptide known not to be recognized by T cells from the donor, matched for HLA-type if possible.
-
-
Positive Controls:
-
Polyclonal Stimulants: A combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to induce antigen-independent T cell activation.[1]
-
Control Peptide Pool: A pool of known immunodominant viral epitopes, such as a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, to confirm the donor's T cells are responsive.[1]
-
Experimental Protocols & Data
Methodology 1: Titration of this compound Concentration by ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells, such as IFN-γ-producing CTLs. This protocol outlines how to determine the optimal dose of this compound.
Protocol Steps:
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and rest cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from a donor with the appropriate HLA type. Resuspend cells in complete culture medium at a concentration of 2.5 x 10^6 cells/mL.
-
Peptide Dilution: Prepare a serial dilution of the this compound in complete culture medium. Typical final concentrations for titration range from 10 µM down to 0.001 µM.
-
Stimulation: Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the washed and blocked ELISpot plate.[1] Add 100 µL of the corresponding peptide dilution to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.[1]
-
Development: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
-
Visualization: Add a substrate solution (e.g., BCIP/NBT) to develop the spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The optimal concentration is typically the one that gives the maximal response before a plateau or decrease is observed.
Data Presentation
The results of a dose-response experiment are critical for determining the optimal peptide concentration. High concentrations of peptide can sometimes lead to T-cell anergy or activation-induced cell death, while low concentrations may not be sufficient to elicit a response.[3]
Table 1: General Peptide Concentration Ranges for CTL Stimulation
| Application | Recommended Concentration Range | Reference |
|---|---|---|
| Short-term Stimulation (e.g., ICS, ELISpot) | 1 - 10 µg/mL | [1][5] |
| In Vitro T-Cell Line Expansion | 1 - 10 µM | [2] |
| Pulsing of Target Cells (e.g., T2 cells) | 10⁻⁸ M to 10⁻¹⁰ M (for partial activation) |[6] |
Table 2: Example of a Dose-Response Curve for this compound (Hypothetical Data)
| This compound Concentration (µM) | Mean IFN-γ Spot Forming Units (SFU) per 10^6 PBMCs |
|---|---|
| 10 | 155 |
| 1 | 148 |
| 0.1 | 120 |
| 0.01 | 65 |
| 0.001 | 15 |
| 0 (DMSO Control) | 5 |
Visualizations
Experimental and Biological Pathways
References
- 1. stemcell.com [stemcell.com]
- 2. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of Naive CD8+ T Cells by a Variant Viral Epitope Induces Activation and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide-Based T Cell Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide-based T cell assays.
Section 1: Peptide Quality, Handling, and Storage
Proper handling of synthetic peptides is critical for the success and reproducibility of T cell assays. Issues with peptide quality, solubility, and storage are common sources of experimental failure.
Frequently Asked Questions (FAQs): Peptide Issues
Q1: My peptide won't dissolve properly. What should I do?
A1: Peptide solubility is primarily determined by its amino acid composition. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) often have limited solubility in aqueous solutions[1].
-
Initial Solubilization: First, try dissolving the peptide in a small amount of pure DMSO[2].
-
Dilution: Once dissolved, slowly dilute the peptide stock with a sterile, aqueous buffer or cell culture medium to the desired working concentration[2]. Careful warming (<40°C) or sonication can also facilitate dissolution[2].
-
pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can improve solubility[1][3].
-
Solubility Testing: For critical experiments, consider having a peptide solubility test performed by the manufacturer to identify the optimal buffer and pH[4].
Q2: Could contaminants in my peptide preparation be affecting my assay?
A2: Yes, several types of contaminants can significantly impact T cell assays, leading to variability, non-specific activation, or cell death.
-
Endotoxins (Lipopolysaccharides): Endotoxins from gram-negative bacteria are potent immune stimulators. Even at low concentrations, they can cause non-specific T cell expansion and cytokine production, leading to false-positive results or high background noise[4][5].
-
Trifluoroacetic Acid (TFA): TFA is often used during peptide synthesis and purification. Residual TFA can inhibit cell proliferation or, in some cases, increase cell viability, introducing experimental variability[4]. For sensitive cellular assays, consider using peptides that have undergone TFA exchange for a more biocompatible salt like acetate (B1210297) or HCl[4].
-
Synthesis By-products: Impurities from the synthesis process, such as deletion sequences or incompletely deprotected peptides, can interfere with the assay[6].
Q3: What are the best practices for storing peptides to ensure stability?
A3: Improper storage can lead to peptide degradation through oxidation, hydrolysis, or aggregation, resulting in a loss of biological activity and poor assay reproducibility[4][7].
-
Lyophilized Peptides: Store lyophilized (powder) peptides at -20°C or -80°C, protected from light[3][4].
-
Peptides in Solution: It is best to prepare single-use aliquots of dissolved peptides to avoid repeated freeze-thaw cycles, which cause degradation[3][4]. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C[8].
-
Oxidation-Prone Peptides: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation[4][7]. To minimize this, store them in tightly sealed vials flushed with an inert gas like argon[4].
Section 2: Cell Quality and Handling
The viability and functional capacity of the cells, particularly cryopreserved Peripheral Blood Mononuclear Cells (PBMCs), are paramount for obtaining reliable data.
Frequently Asked Questions (FAQs): Cell Issues
Q1: My cryopreserved PBMCs have low viability after thawing. How can I improve this?
A1: Low post-thaw viability is a common problem that compromises results. Optimizing your thawing protocol is key.
-
Rapid Thawing: Thaw vials rapidly in a 37°C water bath until only a small ice crystal remains (typically 1-2 minutes) to minimize osmotic shock[9][10].
-
Slow Dilution: Dilute the thawed cells slowly, drop-wise, with pre-warmed culture medium to gently remove the cryoprotectant (DMSO), which is toxic to cells at room temperature[10][11].
-
Nuclease Treatment: The presence of DNA from dead cells can cause clumping, which further reduces viability. Adding a nuclease like DNase or Benzonase to the post-thaw wash medium can improve viable cell recovery[11].
-
Resting Period: Allow thawed PBMCs to rest for a period (e.g., 1-6 hours) in culture before starting the assay. This can help restore cellular function, though the optimal rest time may need to be determined empirically.
Q2: Can I use fresh and cryopreserved PBMCs interchangeably in a study?
A2: It is not recommended. While cryopreservation is a valuable tool, the process can alter the distribution and function of T cell subpopulations[11]. To ensure consistency and minimize variability within a single study, it is best practice to use the same cell preparation type (either all fresh or all cryopreserved) for all samples and experiments[11].
Q3: How should I store and ship cryopreserved cells?
A3: Maintaining a stable, ultra-low temperature is crucial for long-term viability.
-
Storage: For long-term storage, cells must be kept below -130°C. The vapor phase of liquid nitrogen (around -150°C) is considered the gold standard[9][10]. Storage at -80°C for more than a few weeks can severely impair cell recovery and viability[10][12].
-
Shipping: The preferred method for shipping frozen PBMCs is in a liquid nitrogen dry shipper, which maintains temperatures below -150°C. Shipping on dry ice (approx. -78.5°C) is a less ideal alternative and may impact cell viability and function upon arrival[10][13].
Section 3: Assay-Specific Troubleshooting
This section addresses common problems encountered during specific T cell assays.
Troubleshooting Workflow: Weak or No Signal
If your positive controls are not responding, it points to a fundamental issue with the cells or assay setup. This decision tree can help diagnose the problem.
Caption: Troubleshooting decision tree for weak or no signal in T cell assays.
ELISpot Assay
| Common Problem | Potential Cause | Recommended Solution |
| High Background | • Carryover of cytokines from pre-incubation.[14]• Non-specific activation by contaminants (e.g., endotoxins) or high DMSO concentration (>0.5%).[4][15]• Previously activated cells secreting cytokines before the assay begins.[15]• Use of human serum, which may contain cytokines or heterophilic antibodies.[15] | • Wash cells thoroughly before plating.[14][15]• Ensure final DMSO concentration is <0.5% and use endotoxin-free peptides.[15]• Resuspend cells in fresh medium immediately before adding to the plate.[15]• Switch to Fetal Bovine Serum (FBS).[15] |
| No Spots or Weak Signal | • Low frequency of responding T cells.[14]• Poor cell viability.[14]• Improper plate pre-wetting (if required by the membrane).[14]• Suboptimal peptide concentration. | • Increase the number of cells plated per well.[16]• Check cell viability; should be >85%.[14]• Follow the manufacturer's protocol for ethanol (B145695) pre-treatment.[14]• Perform a dose-response titration for the peptide. |
| Fuzzy or Merged Spots | • Over-stimulation or excessive incubation time, leading to cytokine diffusion.[14]• Insufficient concentration of capture antibody.[14]• Moving or disturbing plates during incubation.[14] | • Optimize incubation time (typically 18-48 hours) and peptide concentration.[2][14]• Ensure capture and detection antibody concentrations are optimized.[14]• Keep plates on a stable, level surface in the incubator.[14] |
| White Spots or Holes in Membrane | • Solvents like Tween or high concentrations of DMSO damaging the PVDF membrane.[15] | • Never use Tween in ELISpot wash buffers.[15]• Keep the final DMSO concentration in the well below 0.5%.[15] |
Intracellular Cytokine Staining (ICS) by Flow Cytometry
| Common Problem | Potential Cause | Recommended Solution |
| Weak or No Cytokine Signal | • Insufficient stimulation time.[2]• Secretion inhibitor (e.g., Brefeldin A) was not added or was added too late.[2]• Suboptimal antibody titration (too little antibody).[17]• Fixation/permeabilization protocol damaged the cytokine epitope.[17] | • Optimize stimulation time (typically 5-6 hours for peptides).[2]• Add Brefeldin A or Monensin after ~2 hours of stimulation and incubate for the remaining time.[2]• Titrate all antibodies to find the optimal signal-to-noise ratio.[17]• Use a fixation/permeabilization buffer system known to be compatible with your target cytokine. |
| High Background Staining | • Dead cells non-specifically binding antibodies.[18]• Over-staining due to excessive antibody concentration.[17]• Non-specific activation from peptide contaminants.[8] | • Use a viability dye to exclude dead cells from the analysis.[18]• Properly titrate all antibodies.[17]• Include an "unstimulated" control with the peptide solvent (e.g., DMSO) to assess background activation.[8] |
| Poor Population Resolution | • Incorrect fluorescence compensation.[8]• Inappropriate gating strategy. | • Use single-stain controls for each fluorophore to set compensation correctly.• Use Fluorescence Minus One (FMO) controls to accurately set gates for cytokine-positive populations.[8] |
Proliferation Assays (CFSE, BrdU)
| Common Problem | Potential Cause | Recommended Solution |
| High Cell Death After Staining (CFSE) | • CFSE concentration is too high, causing cytotoxicity.[19]• Staining conditions are suboptimal. | • Titrate the CFSE concentration (e.g., start at 1 µM) to find the lowest level that gives a bright, uniform peak.[19]• Staining in the presence of high amine content (e.g., 10% FCS) can reduce toxicity.[19] |
| No Proliferation Peaks Detected | • Insufficient culture time for cells to divide.[20]• Suboptimal stimulation conditions (peptide, co-stimulation).[20]• Low frequency of responding cells. | • Extend the culture period (e.g., 5-7 days).[20]• Ensure optimal peptide concentration and co-stimulation (e.g., anti-CD28) are used. Include a potent positive control like PHA or anti-CD3.[20]• Increase the initial number of cells seeded. |
| Weak Signal (BrdU) | • Insufficient BrdU labeling time or concentration.[21]• Harsh DNA denaturation step is damaging the cells or epitopes.[22] | • Optimize the BrdU concentration and the length of the labeling pulse.[21]• Titrate the concentration of HCl or DNase and the incubation time for the denaturation step to balance BrdU accessibility with cell integrity.[21][22] |
Section 4: Data and Protocols
General Workflow for Peptide-Based T Cell Assays
The diagram below illustrates the typical experimental sequence for assessing T cell responses to peptides.
Caption: General experimental workflow for peptide-based T cell functional assays.
Typical Assay Parameters (Quantitative Data Summary)
This table provides starting recommendations for key quantitative parameters. These should be optimized for each specific experimental system.
| Parameter | ELISpot Assay | ICS (Flow Cytometry) | Proliferation (CFSE) |
| Cell Density | 2-3 x 10⁵ PBMCs/well | 1-2 x 10⁶ PBMCs/well | 1-2 x 10⁵ PBMCs/well |
| Peptide Concentration | 1-10 µg/mL per peptide[2] | 1-10 µg/mL per peptide[2] | 1-10 µg/mL per peptide |
| Incubation Time | 18-48 hours[2][14] | 5-6 hours (total)[2] | 5-7 days |
| Final DMSO Conc. | < 0.5%[15] | < 1%[2] | < 1% |
| Positive Control | PHA (polyclonal activator)[14] | PMA/Ionomycin or anti-CD3/CD28[2][5] | PHA or anti-CD3/CD28[20] |
| Negative Control | Cells + Media (Nil) and/or Cells + DMSO[2] | Unstimulated Cells and/or Cells + DMSO[5] | Unstimulated Cells and/or Cells + DMSO |
Detailed Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
-
Plate Coating: Pre-wet the 96-well PVDF plate with 35% ethanol, wash with sterile water, and coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile medium containing 10% FBS for at least 2 hours at room temperature.
-
Cell Plating: Prepare a cell suspension of 2.5 x 10⁶ PBMCs/mL. Wash the plate to remove blocking buffer. Add 100 µL of the cell suspension (2.5 x 10⁵ cells) to each well[2].
-
Stimulation: Add 50 µL of your 3X peptide working solution (e.g., 3 µg/mL) to the appropriate wells[2]. Add positive (e.g., PHA) and negative (media/DMSO) controls.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours. Do not disturb the plate during incubation[2][14].
-
Detection: Wash away cells. Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Development: Wash the plate. Add streptavidin-enzyme conjugate (e.g., ALP or HRP) and incubate.
-
Spot Revelation: Wash thoroughly and add the enzyme substrate. Stop the reaction by washing with water once spots have developed.
-
Analysis: Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS)
-
Cell Plating: Add 1 x 10⁶ PBMCs in 900 µL of culture medium to tubes or wells of a 24-well plate[2].
-
Stimulation: Add 100 µL of 10X peptide working solution (e.g., 10 µg/mL) to achieve a final concentration of 1 µg/mL per peptide[2]. Include positive and negative controls.
-
Incubation (Part 1): Incubate at 37°C with 5% CO₂ for 2 hours[2].
-
Secretion Block: Add a protein transport inhibitor (e.g., Brefeldin A) to each well to block cytokine secretion[2][23].
-
Incubation (Part 2): Return the plate to the incubator for an additional 3-4 hours[2].
-
Surface Staining: Harvest cells, wash, and stain with antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fix and Permeabilize: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Acquisition: Wash the cells and acquire data on a flow cytometer. Be sure to collect a sufficient number of events for robust analysis.
-
Analysis: Use appropriate software to gate on live, single lymphocytes, identify T cell subsets, and quantify the percentage of cells producing each cytokine. Use FMO controls to guide gating[8].
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 13. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. mabtech.com [mabtech.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 18. lerner.ccf.org [lerner.ccf.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. In vivo and in vitro techniques for comparative study of antiviral T-cell responses in the amphibian Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting SMCY Peptide Insolubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered with the SMCY peptide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct, practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of the this compound?
A1: The solubility of any peptide, including SMCY, is primarily determined by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The this compound sequence is KCSRNRQYL. It contains a high proportion of basic (positively charged) residues (Lysine - K, Arginine - R) and polar, hydrophilic residues (Serine - S, Asparagine - N, Glutamine - Q, Tyrosine - Y). This composition suggests a good potential for solubility in aqueous solutions.
-
Net Charge and pH: At a neutral pH, the this compound will have a significant net positive charge due to the presence of lysine (B10760008) and arginine residues.[1][2] Peptide solubility is generally lowest at its isoelectric point (pI) and increases as the pH of the solution moves further away from the pI.[3]
-
Peptide Length: SMCY is a relatively short peptide (9 residues), which generally favors solubility compared to longer peptides that have a greater tendency to aggregate.[3]
-
Secondary Structure and Aggregation: While short, peptides can sometimes form secondary structures like β-sheets, leading to aggregation and reduced solubility. Peptides with a tendency to aggregate may require denaturing agents for solubilization.[4]
Q2: My lyophilized this compound won't dissolve in water. What is the recommended first step?
A2: It is always recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1] For the this compound, which is basic, the recommended starting solvent is sterile, distilled water.[2] If it does not readily dissolve, the next step is to try a dilute acidic solution.
Q3: Which acidic solutions are recommended for dissolving the basic this compound?
A3: For basic peptides like SMCY that are insoluble in water, a dilute acidic solution is the next logical choice.[2][5] Recommended options include:
Add the acidic solution dropwise while vortexing until the peptide dissolves.[1] It is important to note that TFA may not be suitable for some cell-based assays.[2]
Q4: Can I use organic solvents to dissolve the this compound?
A4: While the hydrophilic and charged nature of the this compound suggests good aqueous solubility, in cases of persistent insolubility, a small amount of an organic solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization, followed by slow, dropwise dilution with an aqueous buffer.[6] However, given the presence of Cysteine (C) in the SMCY sequence, prolonged exposure to DMSO should be avoided as it can cause oxidation.[1] In such cases, Dimethylformamide (DMF) can be a suitable alternative.[5]
Q5: My this compound is dissolved, but it precipitates when I add it to my aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer typically indicates that the peptide's solubility limit in the final solution has been exceeded. To address this:
-
Start Over: Lyophilize the peptide to remove the current solvent and begin the solubilization process again.
-
Lower Final Concentration: Aim for a lower final concentration of the peptide in your aqueous buffer.
-
Slow Dilution: When diluting from an organic stock solution, add the peptide solution very slowly to the vigorously stirring aqueous buffer.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving this compound insolubility issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Lyophilized peptide does not dissolve in water. | The peptide may require a more acidic environment to become fully protonated and soluble. | 1. Attempt to dissolve a small aliquot in sterile, distilled water. 2. If insoluble, add 10% acetic acid dropwise while vortexing.[2] 3. As a last resort for non-cellular applications, use a small amount of 0.1% TFA to dissolve the peptide, then dilute with water.[5] |
| Peptide is insoluble in both water and dilute acid. | The peptide may be forming aggregates due to intermolecular hydrogen bonding or hydrophobic interactions. | 1. Try dissolving the peptide in a small amount of DMF (preferred due to the presence of Cysteine).[5] 2. Slowly add the DMF-peptide solution to your stirring aqueous buffer. 3. If aggregation persists, consider using a denaturing agent like 6M Guanidine Hydrochloride (GuHCl) or 8M Urea for initial solubilization, followed by dilution. Note that these agents will likely need to be removed for functional assays.[4] |
| Solution is cloudy or contains visible particles after dissolution. | Incomplete solubilization or presence of micro-aggregates. | 1. Sonicate the solution in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice in between to prevent heating.[5] 2. Centrifuge the solution to pellet any remaining insoluble material before using the supernatant.[3] |
| Peptide solubility is inconsistent between batches. | Variations in the lyophilization process or counter-ion content (e.g., TFA) can affect solubility. | 1. Ensure consistent handling and storage of the lyophilized peptide at -20°C or -80°C.[6] 2. When preparing solutions, allow the peptide to warm to room temperature in a desiccator before opening the vial.[5] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of this compound
-
Initial Solubility Test: Before dissolving the entire sample, weigh out a small, representative amount of the lyophilized this compound.
-
Aqueous Solvent: Add a small volume of sterile, distilled water to the test aliquot. Vortex gently. Observe for complete dissolution.
-
Acidification: If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing. Continue adding until the peptide is fully dissolved.
-
Organic Solvent (If Necessary): If aqueous acid is ineffective, use a new aliquot and dissolve it in a minimal amount of DMF.
-
Dilution: Once the peptide is in solution, slowly add it to your desired aqueous buffer while stirring to reach the final working concentration.
Protocol 2: Solubilization Using Sonication
-
Initial Dissolution Attempt: Add the chosen solvent (e.g., water with 10% acetic acid) to the lyophilized peptide.
-
Sonication: Place the vial in a sonication water bath. Apply short bursts of sonication (e.g., 10-15 seconds).
-
Cooling: Between sonication bursts, place the vial on ice to prevent overheating, which could degrade the peptide.
-
Visual Inspection: Continue this process until the solution becomes clear.
-
Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates. Carefully collect the supernatant.
Visual Guides
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Caption: A decision tree for selecting an appropriate solvent based on peptide properties.
References
Technical Support Center: Quality Control for Synthetic SMCY Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control of synthetic SMCY peptides.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to assess for a synthetic SMCY peptide?
A1: The primary quality attributes for any synthetic peptide, including SMCY peptides, are identity, purity, and quantity. It is crucial to confirm that the correct peptide has been synthesized, determine the percentage of the desired peptide in the sample, and accurately measure the net peptide content.
Q2: Which analytical techniques are essential for the quality control of synthetic SMCY peptides?
A2: A combination of techniques is typically employed for comprehensive quality control. The most common and essential methods include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide.[1][2][3][4]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, which verifies its identity.[1][2][5][6]
-
Amino Acid Analysis (AAA): Provides the most accurate quantification of the peptide content and can also confirm the amino acid composition.[1][7][][9]
Q3: My lyophilized this compound is difficult to dissolve. What should I do?
A3: Peptide solubility is a common issue and depends on its amino acid sequence.[10][11] For troubleshooting, it is recommended to test solubility on a small aliquot first.[11][12] The approach depends on the peptide's properties:
-
For basic peptides (net positive charge): Try dissolving in a small amount of dilute acetic acid.[13][14]
-
For acidic peptides (net negative charge): A dilute solution of ammonia (B1221849) or ammonium (B1175870) bicarbonate can be effective.[13][14]
-
For hydrophobic peptides: A small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) can be used initially, followed by a slow, dropwise addition of the aqueous buffer.[11][14][15]
Q4: How should I properly store my synthetic this compound to ensure its stability?
A4: Proper storage is critical to prevent degradation.
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or colder, away from bright light.[12][16][17][18] It is also important to minimize exposure to moisture, as peptides can be hygroscopic.[12][13][16][17] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[12][17][18]
-
Peptides in Solution: The shelf-life of peptides in solution is limited.[16] If storage in solution is necessary, use sterile buffers at pH 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[12][16]
Q5: What is the impact of Trifluoroacetic Acid (TFA) on my experiments, and should it be removed?
A5: TFA is often used during peptide synthesis and purification and can remain as a counterion in the final product.[19][20][21] Residual TFA can affect experimental outcomes by altering the peptide's conformation, solubility, and biological activity.[19] For sensitive applications like cellular assays or in vivo studies, TFA removal is highly recommended.[19][20] TFA can be exchanged for a more biocompatible counterion like acetate (B1210297) or hydrochloride through methods like ion exchange chromatography or repeated lyophilization with the desired acid.[19][21][22][23]
Troubleshooting Guides
Low Peptide Purity Detected by HPLC
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple peaks in HPLC chromatogram | Incomplete synthesis or deprotection | Review the synthesis protocol. Consider MS/MS sequencing to identify deletion or truncated sequences.[6] |
| Side reactions during synthesis | Optimize coupling and deprotection steps. Use scavengers during cleavage to prevent side-chain modifications.[22] | |
| Co-eluting impurities | Adjust the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks.[22][24] Consider using a different column chemistry (e.g., C8 instead of C18 for more hydrophobic peptides).[22] | |
| Broad or tailing peaks | Poor peptide solubility in the mobile phase | Modify the mobile phase composition. Adding a small percentage of an organic modifier or adjusting the pH can improve peak shape.[24] |
| Column overload | Inject a smaller amount of the peptide sample. | |
| Secondary interactions with the stationary phase | Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%).[22][25] |
Incorrect Molecular Weight by Mass Spectrometry
| Observed Problem | Potential Cause | Recommended Solution |
| Observed mass does not match theoretical mass | Incomplete deprotection of amino acid side chains | Review the cleavage and deprotection protocols. Ensure sufficient time and appropriate reagents were used. |
| Presence of adducts (e.g., sodium, potassium) | This is common in ESI-MS. The mass difference will correspond to the mass of the adducting ion. The presence of the correct peptide mass alongside adduct peaks confirms identity. | |
| Oxidation of susceptible residues (e.g., Methionine, Cysteine) | A mass increase of 16 Da per oxidation event will be observed. Store the peptide under an inert atmosphere and avoid repeated exposure to air.[5][16] | |
| No clear peptide signal | Poor ionization of the peptide | Optimize MS parameters. For some peptides, MALDI-TOF MS may yield better results than ESI-MS.[5] |
| Sample is too dilute or contains interfering substances | Purify the peptide sample further. Ensure the sample concentration is adequate for MS analysis. |
Peptide Solubility and Aggregation Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Peptide precipitates out of solution | High hydrophobicity of the peptide sequence | Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) before slowly diluting with the aqueous buffer while vortexing.[11][15] |
| pH of the solution is near the peptide's isoelectric point (pI) | Adjust the pH of the buffer to be at least one unit away from the pI.[10][11] | |
| Formation of a gel-like substance | Intermolecular hydrogen bonding, especially in sequences rich in certain amino acids (D, E, H, K, N, Q, R, S, T, Y) | Use denaturing agents like 6M Guanidine-HCl or 8M Urea to disrupt aggregation.[14] Sonication can also help break up aggregates.[11] |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the lyophilized this compound in an appropriate solvent (e.g., water with 0.1% TFA or a small amount of acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the peptide (approximately 10-50 µM) in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the this compound.
-
Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of the this compound.[2] The observed mass should be within the instrument's mass accuracy tolerance of the theoretical mass.
Protocol 3: Peptide Quantification by Amino Acid Analysis (AAA)
-
Hydrolysis: Accurately weigh a small amount of the lyophilized peptide. Hydrolyze the peptide into its constituent amino acids using 6M HCl at 110°C for 24 hours under vacuum.[][26]
-
Separation and Detection: The resulting amino acid mixture is separated by ion-exchange chromatography or reverse-phase HPLC after derivatization.[7][] The separated amino acids are detected, often by post-column ninhydrin (B49086) reaction or pre-column derivatization with a fluorogenic reagent.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known concentration standard. The total peptide quantity is then calculated based on the known amino acid sequence of the this compound.[26][27]
Visualizations
References
- 1. Analytical methods and Quality Control for peptide products [biosynth.com]
- 2. polypeptide.com [polypeptide.com]
- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bachem.com [bachem.com]
- 5. Peptide and Protein Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 6. Quality control of synthetic peptides [innovagen.com]
- 7. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 9. Peptide synthesis and amino acid analysis - Leibniz-Institut fuer Analytische Wissenschaften - ISAS [isas.de]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medium.com [medium.com]
- 14. lifetein.com [lifetein.com]
- 15. benchchem.com [benchchem.com]
- 16. genscript.com [genscript.com]
- 17. novoprolabs.com [novoprolabs.com]
- 18. lifetein.com [lifetein.com]
- 19. lifetein.com [lifetein.com]
- 20. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 21. lifetein.com [lifetein.com]
- 22. peptide.com [peptide.com]
- 23. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF [scribd.com]
- 24. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 25. hplc.eu [hplc.eu]
- 26. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in SMCY Peptide Functional Assays
Welcome to the technical support center for SMCY peptide functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides with quantitative data, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are SMCY peptides and why are they used in research?
A1: SMCY peptides are derived from the Smcy (selected mouse cDNA on the Y chromosome) protein, which acts as a minor histocompatibility (H-Y) antigen. These peptides are presented by Major Histocompatibility Complex (MHC) molecules on the surface of male cells.[1][2][3] In research, they are frequently used to study T-cell recognition and activation, immune responses in transplantation and graft-versus-host disease, and for developing immunotherapies.[1][2]
Q2: What are the most common functional assays for SMCY peptides?
A2: The most common functional assays for SMCY peptides are designed to measure T-cell responses. These include:
-
ELISpot (Enzyme-Linked Immunospot) assay: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ, IL-2) at a single-cell level upon peptide stimulation.[4][5]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and quantify cytokine-producing T-cell subsets (e.g., CD8+, CD4+) and measure multiple cytokines simultaneously.[6][7]
-
Proliferation Assays: To measure the expansion of SMCY-specific T-cells in response to peptide stimulation, often using dyes like CFSE.
-
Peptide-MHC Binding Assays: To determine the binding affinity (IC50) of the this compound to its specific HLA allele, which is a prerequisite for T-cell recognition.[8][9]
Q3: My ELISpot assay shows high background. What are the likely causes?
A3: High background in an ELISpot assay can obscure specific responses and is a common source of variability. Potential causes include:
-
Contaminated reagents or cells: Endotoxins or microbial contamination in peptide stocks, media, or serum can non-specifically activate T-cells.[4][10]
-
Improper washing: Insufficient washing of plates can leave residual reagents that contribute to background. Washing both sides of the membrane is crucial.[5][10][11]
-
High cell density: Plating too many cells per well can lead to overlapping spots and a general increase in background cytokine secretion.[5][12]
-
Suboptimal blocking or antibody concentrations: Inadequate blocking or using overly concentrated detection antibodies can lead to non-specific binding.
-
Overdevelopment: Allowing the colorimetric reaction to proceed for too long will increase background signal.[10][11]
Q4: I am not detecting a strong signal in my intracellular cytokine staining (ICS) assay. What should I check?
A4: A weak or absent signal in an ICS assay can be due to several factors:
-
Poor peptide activity: The this compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, oxidation) or be of low purity.[4][13]
-
Low cell viability: A high percentage of dead cells will not respond to stimulation and can non-specifically bind antibodies, affecting results. Always include a viability dye.[6][14]
-
Suboptimal stimulation time: The kinetics of cytokine production vary. A typical stimulation time is 4-6 hours, but this may need optimization.[6]
-
Ineffective protein transport inhibition: The protein transport inhibitor (e.g., Brefeldin A, Monensin) is crucial for trapping cytokines intracellularly. Ensure it is added at the correct time and concentration.[6][15]
-
Incorrect gating strategy: A poorly defined gating strategy during flow cytometry analysis can lead to the exclusion of the cytokine-positive population. Use of Fluorescence Minus One (FMO) controls is recommended.[6]
Troubleshooting Guides
Issue 1: High Variability in ELISpot Spot Counts
High variability between replicate wells is a common problem that undermines the reliability of ELISpot data. The following table provides potential causes and quantitative examples of their impact.
| Potential Cause | Problem Description | Example Data Showing Variability | Recommended Solution |
| Inconsistent Cell Plating | Pipetting errors lead to different numbers of cells per well, directly impacting the number of spot-forming cells (SFCs). | Well 1: 2.0 x 10^5 cells -> 55 SFCsWell 2: 2.5 x 10^5 cells -> 70 SFCsWell 3: 3.0 x 10^5 cells -> 85 SFCsObservation: A near-linear relationship exists between cell number and SFCs, so inconsistent plating creates high standard deviations.[16] | Use calibrated pipettes and mix the cell suspension thoroughly before each plating step. Consider plating a higher volume of a more dilute cell suspension to minimize pipetting errors. |
| Edge Effects | Wells at the edge of the 96-well plate are prone to evaporation, altering cell concentration and viability. | Inner Wells (Avg): 75 ± 5 SFCs/wellEdge Wells (Avg): 50 ± 15 SFCs/wellObservation: Edge wells show lower and more variable spot counts. | Ensure proper humidity in the incubator. You can also fill the outer wells with sterile PBS or media to create a humidity barrier. Avoid using the outer wells for critical samples. |
| Peptide Aggregation/Precipitation | Poorly soluble peptides will not be uniformly distributed, leading to inconsistent stimulation. | Replicate 1: 80 SFCs/wellReplicate 2: 35 SFCs/wellReplicate 3: 75 SFCs/wellObservation: Highly erratic counts between wells stimulated with the same peptide stock. | Ensure the peptide is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture media. Vortex thoroughly and visually inspect for precipitates.[4] |
Issue 2: Poor Peptide Bioactivity and Storage
The stability and handling of the this compound are critical for reproducible results. Degradation can lead to a significant loss of activity.
| Factor | Problem Description | Quantitative Impact on Assay Signal | Best Practice / Solution |
| Multiple Freeze-Thaw Cycles | Repeated freezing and thawing can lead to peptide degradation and aggregation, reducing its effective concentration and activity. | 1 Freeze-Thaw: 100% Relative Activity3 Freeze-Thaws: ~98% Relative Activity5 Freeze-Thaws: ~96% Relative Activity10 Freeze-Thaws: ~85% Relative Activity(Note: Data adapted from general peptide stability studies; impact varies by sequence.)[1][13] | Aliquot lyophilized peptide powder upon receipt. For peptide solutions, create single-use aliquots and store at -80°C to minimize freeze-thaw cycles.[4] |
| Oxidation | Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can abolish biological activity. | Fresh Peptide: IC50 = 34 nM[1]Oxidized Peptide: IC50 > 1000 nMObservation: A significant increase in the IC50 value indicates a loss of binding affinity and, consequently, T-cell stimulatory capacity. | Store lyophilized peptides at -20°C or -80°C, protected from light and moisture. For solutions, use sterile, de-gassed buffers and consider storing under an inert gas like argon.[4] |
| Incorrect Peptide Concentration | Failure to account for peptide purity and net peptide content leads to inaccurate working concentrations and inconsistent stimulation. | Ordered: 1 mg peptide (95% purity)Actual Peptide: 0.95 mgNet Peptide Content (e.g., 70%): 0.665 mgError: If concentration is calculated based on 1 mg, the actual concentration is ~33.5% lower, leading to suboptimal T-cell stimulation. | Always calculate the working concentration based on the net peptide content provided in the certificate of analysis, not the gross weight.[4] |
Issue 3: Suboptimal Signal-to-Noise Ratio in ICS
Achieving a clear distinction between positive and negative populations in Intracellular Cytokine Staining is essential for accurate quantification.
| Parameter | Problem Description | Illustrative Data (Percent Positive Cells) | Troubleshooting Action |
| Cell Viability | Dead cells can non-specifically bind antibodies, leading to false-positive events and high background. | Without Viability Dye: - Unstimulated Control: 0.25%- SMCY Stimulated: 0.80%With Viability Dye (gating on live cells): - Unstimulated Control: 0.05%- SMCY Stimulated: 0.70%Observation: The viability dye reduces background five-fold and provides a more accurate measure of the specific response.[14] | Always include a fixable viability dye in your staining panel and gate on live cells first during analysis. Aim for >80% viability post-thawing and resting of PBMCs.[14] |
| Peptide Concentration | Using a suboptimal peptide concentration can result in either weak stimulation or T-cell anergy/exhaustion at very high doses. | 0.1 µg/mL SMCY: 0.2% IFN-γ+ CD8+ T-cells1.0 µg/mL SMCY: 0.9% IFN-γ+ CD8+ T-cells10 µg/mL SMCY: 0.7% IFN-γ+ CD8+ T-cellsObservation: A bell-shaped dose-response curve is common. Titration is necessary to find the optimal concentration. | Perform a dose-response experiment, testing this compound concentrations from 0.1 to 10 µg/mL to determine the optimal concentration for stimulation. |
| Stimulation Time | Cytokine expression is transient. The timing of analysis relative to stimulation is critical for capturing the peak response. | 4 hours stimulation: 0.8% IL-2+ CD4+ T-cells8 hours stimulation: 0.4% IL-2+ CD4+ T-cells24 hours stimulation: <0.1% IL-2+ CD4+ T-cellsObservation: IL-2 expression is often transient, peaking early, while IFN-γ may peak later. | The optimal stimulation duration depends on the specific cytokine. For a comprehensive analysis, consider a time-course experiment (e.g., 4, 8, and 12 hours) when establishing the assay.[6] |
Experimental Protocols & Workflows
Protocol 1: IFN-γ ELISpot Assay for this compound
This protocol outlines the steps for quantifying SMCY-specific T-cells based on their IFN-γ secretion.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL) in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The next day, wash the plate 5 times with sterile PBS to remove unbound antibody.
-
Block the membrane with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) with >90% viability.
-
Resuspend cells in complete RPMI medium. A typical starting cell density is 2-4 x 10^5 cells/well.[4]
-
-
Cell Stimulation:
-
Prepare working solutions of the this compound. A final concentration of 1-5 µg/mL is a common starting point.
-
Add the peptide to the appropriate wells.
-
Include a negative control (media/DMSO vehicle only) and a positive control (e.g., Phytohemagglutinin [PHA] or a CEF peptide pool).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation.[11]
-
-
Detection and Development:
-
Wash the plate extensively to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (AP) conjugate. Incubate for 1 hour.
-
Wash again and add the AP substrate (e.g., BCIP/NBT). Monitor spot development closely (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Caption: Workflow for a typical IFN-γ ELISpot assay.
Protocol 2: Intracellular Cytokine Staining (ICS) for this compound
This protocol details the detection of intracellular IFN-γ and IL-2 in CD8+ T-cells following this compound stimulation.
-
Cell Stimulation (4-6 hours):
-
To 1 x 10^6 PBMCs in culture medium, add the this compound to a final optimal concentration (e.g., 2 µg/mL).
-
Include appropriate unstimulated (negative) and positive (e.g., anti-CD3/CD28 or PMA/Ionomycin) controls.
-
After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A).
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Add a fixable viability dye to distinguish live/dead cells and incubate for 20 minutes at 4°C.
-
Wash the cells.
-
Add a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD4) and incubate for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C. This step fixes the cells and allows antibodies to access intracellular targets.[15]
-
-
Intracellular Staining:
-
Wash the cells with a permeabilization buffer.
-
Add a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-IL-2) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Wash the cells with permeabilization buffer, then resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
-
Analyze the data using appropriate software. Start by gating on singlets, then live cells, followed by lymphocyte and T-cell subset gates (e.g., CD3+, CD8+), and finally quantify the percentage of cytokine-positive cells.
-
Signaling Pathway
SMCY peptides are presented by MHC class I molecules and recognized by the T-cell receptor (TCR) on CD8+ T-cells. This interaction initiates a complex signaling cascade leading to T-cell activation, proliferation, and effector functions like cytokine release.
Caption: TCR signaling cascade upon this compound recognition.
References
- 1. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multivariate, quantitative assay that disentangles key kinetic parameters of primary human T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ELISpot Troubleshooting [elisa-antibody.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. Intracellular cytokine detection by flow cytometry in surface marker-defined human peripheral blood mononuclear T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 8. Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.co.jp [abcam.co.jp]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. immunospot.com [immunospot.com]
Technical Support Center: Troubleshooting SMCY Peptide-Pulsed Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMCY peptide-pulsed cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its immunological significance?
A1: The this compound, with the amino acid sequence FIDSYICQV, is a minor histocompatibility (H-Y) antigen. It is derived from the Smcy protein and is presented by the HLA-A*0201 major histocompatibility complex (MHC) class I molecule. This peptide is recognized by cytotoxic T lymphocytes (CTLs) and is often used in immunology research to study T-cell responses, particularly in the context of transplantation and cancer immunotherapy.
Q2: What are the common cell types used for this compound pulsing?
A2: Common cell types for this compound pulsing include peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), and T2 cells. T2 cells are a human cell line deficient in TAP (transporter associated with antigen processing), which makes them excellent for pulsing with exogenous peptides as they have empty MHC class I molecules on their surface.[1]
Q3: What is the expected outcome of pulsing cells with this compound?
A3: Pulsing antigen-presenting cells (APCs) like DCs or T2 cells with the this compound should lead to the presentation of the peptide on their HLA-A*0201 molecules. When these pulsed cells are co-cultured with SMCY-specific T cells, it should induce a T-cell response, including proliferation, cytokine release (e.g., IFN-γ), and cytotoxic activity against the peptide-pulsed target cells.
Q4: Is a decrease in cell viability expected after peptide pulsing?
A4: A certain degree of cell death can occur due to manipulation during the experimental procedures. However, a significant drop in viability may indicate a problem with the protocol or reagents. For T cells co-cultured with peptide-pulsed APCs, a decrease in viability can also be a result of activation-induced cell death (AICD), a natural process that regulates immune responses.[2][3]
Troubleshooting Guide
Low Cell Viability After Peptide Pulsing
Problem: A significant decrease in the viability of antigen-presenting cells (APCs) or T cells is observed after peptide pulsing or co-culture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Concentration Too High | High concentrations of peptide can sometimes be toxic to cells. Titrate the this compound concentration to determine the optimal concentration that induces a robust T-cell response without compromising cell viability. Concentrations for peptide pulsing can range from nanomolar (nM) to low micromolar (µM).[1][4][5] |
| DMSO Toxicity | This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to cells. Ensure the final concentration of DMSO in your cell culture is below 1% (v/v), and ideally below 0.1%.[6][7] Always include a vehicle control (cells treated with the same final concentration of DMSO without the peptide) to assess its effect on viability. |
| Suboptimal Culture Conditions | Ensure cells are cultured in the appropriate medium, supplemented with the necessary cytokines and serum. Maintain optimal cell density to prevent overcrowding or excessive dilution, both of which can negatively impact viability. Regularly check cultures for contamination.[8] |
| Activation-Induced Cell Death (AICD) | Prolonged or excessive stimulation of T cells can lead to AICD, which is a caspase-mediated apoptosis pathway.[2][9] Consider the duration of co-culture and the peptide concentration. It may be necessary to shorten the incubation time or reduce the peptide concentration to minimize AICD while still achieving sufficient T-cell activation. |
| Mechanical Stress During Handling | Excessive or harsh pipetting, centrifugation at high speeds, or prolonged exposure to suboptimal temperatures can damage cells. Handle cells gently throughout the procedure. |
| Contamination | Microbial contamination can rapidly lead to cell death. Use sterile techniques and regularly check cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh batch of cells. |
Experimental Workflow for Troubleshooting Low Viability
Caption: A logical workflow for troubleshooting low cell viability.
Quantitative Data Summary
The optimal conditions for this compound pulsing can vary depending on the cell type and the specific experimental goals. The following tables provide a summary of generally recommended quantitative parameters.
Table 1: Recommended this compound Concentrations for Pulsing
| Cell Type | Peptide Concentration Range | Incubation Time | Reference |
| T2 Cells | 10⁻¹⁰ M - 10⁻⁸ M | 90 minutes | [1] |
| PBMCs | 1 µM - 10 µM | 90 minutes - 2 hours | [6][8] |
| Dendritic Cells (DCs) | 200 pM - 10 µM | 2 - 4 hours | [4] |
Table 2: Key Parameters for Cell Viability Assays
| Assay | Key Reagent(s) | Incubation Time | Notes |
| Trypan Blue Exclusion | 0.4% Trypan Blue | 3-5 minutes | Live cells exclude the dye; dead cells stain blue.[10][11][12][13][14] |
| Flow Cytometry (PI) | Propidium Iodide (PI) | 5-15 minutes | Stains DNA of cells with compromised membranes. Not for fixed cells.[15][16][17][18] |
| Flow Cytometry (7-AAD) | 7-Aminoactinomycin D | 5-15 minutes | Similar to PI, binds to DNA in non-viable cells. Not for fixed cells.[15][16][17][18] |
| Flow Cytometry (Fixable Dyes) | Amine-reactive dyes | 20-30 minutes | Covalently binds to amines. Stains dead cells more intensely. Compatible with fixation and permeabilization.[15][16][17][18][19] |
Experimental Protocols
Protocol 1: this compound Pulsing of PBMCs
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Wash the cells twice with sterile PBS. Resuspend the cells in complete RPMI-1640 medium.
-
Peptide Reconstitution: Dissolve the lyophilized this compound in a small amount of sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Further dilute the peptide stock in culture medium to the desired working concentration (e.g., 1-10 µM).[6][7]
-
Peptide Pulsing: Incubate the PBMCs with the this compound at the desired final concentration for 90 minutes to 2 hours at 37°C in a 5% CO₂ incubator.[8]
-
Washing: After incubation, wash the cells twice with complete medium to remove excess, unbound peptide.
-
Co-culture (Optional): If assessing T-cell response, co-culture the peptide-pulsed PBMCs with SMCY-specific T cells at an appropriate effector-to-target ratio.
Protocol 2: Cell Viability Assessment by Trypan Blue Exclusion
-
Sample Preparation: Take a small aliquot of your cell suspension.
-
Staining: Mix one part of the cell suspension with one part of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).[12]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[13][14]
-
Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculation:
Protocol 3: Cell Viability Assessment by Flow Cytometry with a Fixable Viability Dye
-
Cell Preparation: Harvest the cells and wash them twice in azide-free and protein-free PBS. Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in the same buffer.[15][19]
-
Staining: Add 1 µL of the fixable viability dye per 1 mL of cell suspension and vortex immediately.[15][19]
-
Incubation: Incubate the cells for 20-30 minutes at 2-8°C or room temperature, protected from light.[18][19]
-
Washing: Wash the cells once or twice with a suitable flow cytometry staining buffer containing protein (e.g., PBS with 2% FBS).
-
Further Staining/Fixation (Optional): Proceed with staining for surface or intracellular markers, and/or fix and permeabilize the cells as required by your experimental protocol.
-
Acquisition: Analyze the samples on a flow cytometer. Live cells will have minimal fluorescence, while dead cells will be brightly stained.
Signaling Pathways and Logical Relationships
This compound-Induced T-Cell Activation and Apoptosis
The interaction of the this compound presented on an HLA-A*0201 molecule with a specific T-cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade that can lead to either T-cell activation and proliferation or, under conditions of prolonged or strong stimulation, activation-induced cell death (AICD).
References
- 1. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor-induced Activation and Apoptosis In Cycling Human T Cells Occur throughout the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Assessment of Functional Avidity of Tumor-Specific T Cell Receptors Using an Antigen-Presenting Tumor Cell Line Electroporated with Full-Length Tumor Antigen mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activation Is Required for T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. scispace.com [scispace.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 15. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. appliedcytometry.com [appliedcytometry.com]
- 17. Viability - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 18. flowcytometry-embl.de [flowcytometry-embl.de]
- 19. usbio.net [usbio.net]
optimizing fixation and permeabilization for intracellular cytokine staining after SMCY peptide stimulation
This guide provides in-depth technical support for researchers optimizing fixation and permeabilization for intracellular cytokine staining (ICS) following SMCY peptide stimulation of T cells.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental goal of fixation and permeabilization in an ICS experiment?
A1: The process has two main goals. Fixation , typically with a crosslinking agent like paraformaldehyde (PFA), is a critical step to preserve the cell's morphology and lock proteins, including the target cytokines, inside the cell[1]. This prevents the cytokines from leaking out during subsequent steps[1][2]. Permeabilization involves using a detergent or solvent to create pores in the cell membrane, which is necessary to allow antibodies to pass through and bind to the intracellular cytokine targets[3][4].
Q2: When should I stain for cell surface markers like CD4 or CD8 in relation to fixing and permeabilizing the cells?
A2: It is highly recommended to stain for most cell surface markers before the fixation and permeabilization steps[5][6]. The chemical agents used, particularly crosslinkers like PFA and detergents, can alter the epitopes of surface antigens, which may prevent or reduce antibody binding[5][6]. While some robust markers like CD3, CD4, and CD8 may sometimes be stained after fixation, it is best practice to perform surface staining on live cells first for the most reliable results[6][7].
Q3: What is the purpose of adding a protein transport inhibitor like Brefeldin A or Monensin?
A3: Following stimulation, activated cells begin to synthesize and secrete cytokines. To measure them intracellularly, these cytokines must be trapped inside the cell. Protein transport inhibitors like Brefeldin A (which blocks the Golgi apparatus) or Monensin are added during the final hours of cell stimulation to block the secretory pathway, causing cytokines to accumulate in the cytoplasm[5][6]. This accumulation is essential for generating a strong enough signal to be detected by flow cytometry.
Q4: Can I use the same fixation/permeabilization buffer for cytoplasmic cytokines (e.g., IFN-γ) and nuclear transcription factors (e.g., FoxP3)?
A4: While possible, it requires careful selection. Buffers designed for transcription factors, such as the eBioscience™ Foxp3/Transcription Factor Staining Buffer Set, use stronger detergents to effectively permeabilize the nuclear membrane[8]. Standard cytokine staining kits, like BD Cytofix/Cytoperm™, use milder detergents like saponin (B1150181), which are optimized for cytoplasmic targets[7]. Using a strong nuclear permeabilization buffer can sometimes lead to reduced signal for certain sensitive cytokines like IL-2 and IL-4, as they may leak out[1]. Conversely, a standard cytokine buffer may not be sufficient for optimal staining of nuclear targets[8]. If simultaneous staining is required, a transcription factor buffer is often used, but one should validate that the cytokine signal of interest is not compromised[9].
Troubleshooting Guide
Issue 1: Weak or No Cytokine Signal
| Possible Cause | Recommended Solution |
| Ineffective Cell Stimulation | Ensure the this compound concentration and stimulation time (typically 5-6 hours) are optimal for your specific cells. Include a positive control stimulant like PMA/Ionomycin to verify that cells are capable of producing cytokines[10]. |
| Cytokine Leakage | Inadequate fixation can allow cytokines to leak from the cell[1]. Ensure your fixation buffer (e.g., 1-4% PFA) is fresh and used for the recommended time (e.g., 20 minutes at room temperature)[2]. |
| Insufficient Protein Transport Blockade | Add Brefeldin A or Monensin for the last 4-6 hours of stimulation to ensure cytokines accumulate intracellularly[6][10]. |
| Suboptimal Antibody Concentration | The antibody concentration is critical. Titrate your anti-cytokine antibody to find the optimal concentration that provides the best signal-to-noise ratio. |
| Improper Permeabilization | If using a saponin-based buffer, remember that this permeabilization is reversible. All subsequent intracellular staining and wash steps must be performed with a buffer containing saponin to keep the cell membrane porous[11][12]. |
Issue 2: High Background Staining
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Dead cells can non-specifically bind antibodies, leading to high background[13]. Always include a fixable viability dye in your panel to exclude dead cells during analysis[14]. |
| Fc Receptor Binding | The Fc portion of your staining antibody may bind to Fc receptors on cells like monocytes. Block Fc receptors with an Fc blocking reagent or normal serum before adding your antibodies[13][14]. |
| Excessive Antibody Concentration | Using too much antibody increases background signal. Perform an antibody titration to determine the optimal, non-saturating concentration. |
| Autofluorescence | Aldehyde-based fixatives can increase cell autofluorescence[3]. If this is an issue, consider using fluorochromes with longer emission wavelengths (e.g., APC, PE-Cy7) that are less affected by autofluorescence, which is typically in the 350-550 nm range[3]. |
Issue 3: Altered Light Scatter Properties or Loss of Surface Marker Staining
| Possible Cause | Recommended Solution |
| Effects of Fixation/Permeabilization | Treatment with fixatives and especially alcohol-based permeabilizing agents can alter cell size and granularity, changing their Forward Scatter (FSC) and Side Scatter (SSC) profiles[5][7]. Always adjust your gates on a sample that has undergone the complete staining procedure. |
| Epitope Masking or Destruction | Fixation can chemically alter surface protein epitopes[3][6]. For sensitive markers, always stain on live cells before fixation. If a marker is known to be sensitive, check the antibody manufacturer's datasheet for compatibility with fixation/permeabilization protocols[3]. |
| Fluorochrome Sensitivity | Tandem dyes can be sensitive to fixation agents, and fluorescent proteins like PE and APC can be denatured by alcohol-based solvents (e.g., methanol)[3][13]. If using these fluorochromes, avoid methanol-based permeabilization methods. |
Data Presentation: Comparison of Permeabilization Methods
The choice of permeabilization buffer can significantly impact the measured frequency of cytokine-producing cells and the staining intensity. The table below summarizes representative data comparing different commercial buffer systems for staining intracellular antigens in human PBMCs. While this specific data is for the transcription factor FoxP3, the principles of how different buffers affect staining resolution are broadly applicable to intracellular targets.
| Buffer System | Target Antigen Location | Key Component | % of CD4+ cells that are FoxP3+ | Mean Fluorescence Intensity (MFI) of FoxP3+ Population | Staining Resolution |
| BD Cytofix/Cytoperm™ Kit | Cytoplasm | Saponin | 1.8% | 1,500 | Moderate (Optimized for cytokines, may be suboptimal for nuclear targets)[8] |
| eBioscience™ FoxP3/Transcription Factor Staining Buffer Set | Nucleus | Stronger Detergent Mix | 5.5% | 4,200 | High (Formulated for nuclear antigens, provides strong permeabilization)[8] |
| BioLegend FoxP3 Fix/Perm Buffer Set | Nucleus | Proprietary | 4.9% | 3,800 | High |
Note: Data is illustrative, based on qualitative comparisons and typical results seen when comparing standard cytokine buffers with stronger transcription factor buffers[8][15]. Absolute values will vary by experiment, cell type, and stimulation conditions.
Experimental Protocols & Visualized Workflows
Detailed Protocol: ICS for SMCY-Specific T-Cells
This protocol outlines the key steps from cell stimulation to flow cytometry analysis for detecting IFN-γ production in T cells after stimulation with an this compound pool.
-
Cell Preparation & Stimulation:
-
Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) at 1-2 x 10^7 cells/mL in complete RPMI medium.
-
Add the this compound pool to a final concentration of 1-2 µg/mL per peptide[10]. Include an unstimulated (negative) control and a positive control (e.g., SEB or PMA/Ionomycin).
-
Incubate cells for a total of 6 hours at 37°C, 5% CO₂[10][16].
-
After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each tube[10].
-
-
Surface Marker and Viability Staining:
-
After incubation, harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Resuspend cells in a solution containing a fixable viability dye and incubate according to the manufacturer's protocol, typically for 20 minutes at 4°C in the dark.
-
Wash the cells again.
-
Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies to surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells to remove unbound surface antibodies.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., BD Cytofix™ or 4% PFA) and incubate for 20 minutes at room temperature in the dark[2].
-
Wash the cells once with 1X Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ buffer containing saponin)[7].
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash Buffer containing the titrated amount of anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C or room temperature (as optimized) in the dark.
-
Wash cells twice with 1X Permeabilization/Wash Buffer[11].
-
-
Acquisition:
Visualizations
Caption: Experimental workflow for intracellular cytokine staining after peptide stimulation.
Caption: T-Cell activation pathway leading to cytokine production.
References
- 1. colibri-cytometry.com [colibri-cytometry.com]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 12. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 13. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. blog.td2inc.com [blog.td2inc.com]
- 16. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
In Vitro Validation of SMCY Peptide Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of the immunogenicity of the SMCY peptide. It details experimental methodologies, presents comparative data with an alternative immunogenic peptide, and visualizes key biological pathways and experimental workflows. This document is intended to serve as a resource for researchers engaged in the evaluation of peptide-based immunotherapies.
Comparative Immunogenicity Data
The immunogenicity of a peptide is its ability to provoke an immune response. In vitro assays are critical for the initial assessment of this potential. Here, we compare the immunogenicity of the this compound, a minor histocompatibility antigen, with a well-characterized immunogenic peptide from the Influenza A virus M1 protein. The following tables summarize quantitative data from representative in vitro immunogenicity assays.
| Peptide | Assay Type | Target Cells | Effector:Target Ratio | Result |
| SMCY (UTY homolog) | Cytotoxicity Assay | Peptide-pulsed B-LCL | 20:1 | ~40% specific lysis |
| Influenza A M1 (GILGFVFTL) | Cytotoxicity Assay | Peptide-pulsed T2 cells | 40:1 | ~60% specific lysis |
Table 1: Comparative Cytotoxicity Assay Data. This table compares the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells pulsed with either the this compound or the Influenza A M1 peptide.
| Peptide | Assay Type | PBMC Donors | Peptide Concentration | Result (Spot Forming Units/10^6 cells) |
| SMCY (UTY homolog) | IFN-γ ELISpot | HLA-A2+ Female | 10 µg/mL | ~150 SFU/10^6 cells |
| Influenza A M1 (GILGFVFTL) | IFN-γ ELISpot | HLA-A2+ | 1 µg/mL | ~250 SFU/10^6 cells |
Table 2: Comparative IFN-γ ELISpot Assay Data. This table compares the frequency of interferon-gamma secreting T cells in response to stimulation with the this compound versus the Influenza A M1 peptide.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of peptide immunogenicity.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of T cells that produce IFN-γ upon stimulation with the this compound.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-typed donors
-
This compound and control peptides
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Recombinant human IL-2
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the wells and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating: Add 2 x 10^5 PBMCs to each well.
-
Peptide Stimulation: Add the this compound to the designated wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the BCIP/NBT substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.[1]
Cytotoxicity Assay (Chromium-51 Release Assay)
The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method to measure the cytotoxic activity of T lymphocytes.
Objective: To quantify the ability of SMCY-specific CTLs to lyse target cells presenting the this compound.
Materials:
-
Target cells (e.g., T2 cells or autologous B-LCLs)
-
Effector cells (SMCY-specific CTLs, generated by in vitro stimulation)
-
This compound
-
Sodium chromate (B82759) (⁵¹Cr)
-
Fetal bovine serum
-
Cell culture medium
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the this compound (typically 1-10 µg/mL) for 1 hour at 37°C.
-
Co-culture: Plate the peptide-pulsed target cells in a 96-well V-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios.
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Spontaneous release: CPM from target cells incubated with medium alone.
-
Maximum release: CPM from target cells lysed with detergent.
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Visualizing the Mechanisms
Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.
T-Cell Activation Signaling Pathway
The recognition of the this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation and effector functions.
T-Cell Activation Pathway upon this compound Recognition.
Experimental Workflow for In Vitro Immunogenicity Validation
The process of validating the immunogenicity of a peptide in vitro involves a series of sequential steps, from the initial screening to the functional characterization of the T-cell response.
Workflow for In Vitro Validation of this compound Immunogenicity.
References
A Comparative Analysis of SMCY Peptide and Other Minor Histocompatibility Antigens for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SMCY peptide against other prominent minor histocompatibility antigens (mHAs). We delve into their immunogenicity, human leukocyte antigen (HLA) binding affinities, and the experimental methodologies used to evaluate their potential as immunotherapeutic targets. This information is intended to assist researchers in selecting and prioritizing mHAs for further investigation in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and cancer immunotherapy.
Introduction to Minor Histocompatibility Antigens
Minor histocompatibility antigens are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules on the cell surface. In the context of HLA-matched allogeneic HSCT, disparities in mHAs between donor and recipient can elicit potent T-cell responses. These responses can lead to detrimental graft-versus-host disease (GVHD), but they can also mediate the beneficial graft-versus-leukemia (GVL) effect, where donor T cells eradicate residual malignant cells in the recipient. The ideal mHA for immunotherapy would be hematopoiesis-restricted to minimize GVHD while maximizing GVL.
The this compound, derived from the Y-chromosome-linked protein, is a well-characterized male-specific mHA. This guide compares its key attributes with other notable mHAs, including the autosomal HA-1 and other Y-chromosome-derived peptides from UTY.
Quantitative Comparison of mHA Performance
The immunogenicity of an mHA is a critical determinant of its therapeutic potential. Key parameters for assessing immunogenicity include HLA binding affinity, the frequency of specific T-cell precursors, and the cytotoxic potential of effector T cells.
| Minor Histocompatibility Antigen | Peptide Sequence | HLA Restriction | Source Protein | Tissue Expression | HLA Binding Affinity (IC50 nM) | T-Cell Precursor Frequency | Clinical Significance |
| SMCY (H-Y) | FIDSYICQV | HLA-A02:01 | SMCY | Broad | ~20-50 | Variable, can be high in female-anti-male responses. | Associated with GVHD and GVL in sex-mismatched HSCT.[1] |
| SMCY (H-Y) | SPSVDKARAEL | HLA-B07:02 | SMCY | Broad | ~34 | Variable, can be high in female-anti-male responses. | Associated with GVHD and GVL in sex-mismatched HSCT.[2] |
| HA-1 | VLHDDLLEA | HLA-A02:01 | HMHA1 | Hematopoietic | ~5-20 | Generally high in HA-1 mismatched individuals. | Strong association with GVHD and GVL; a key immunodominant mHA.[1] |
| UTY (H-Y) | TERTNPSFL | HLA-B*07:02 | UTY | Broad | ~10-30 | Variable, contributes to the overall anti-H-Y response. | Part of the H-Y antigen complex involved in sex-mismatched transplantation outcomes. |
Note: IC50 values are approximate and can vary between studies and assay conditions. Lower IC50 values indicate higher binding affinity.
Experimental Methodologies
The characterization and comparison of mHAs rely on a suite of immunological assays. Below are detailed protocols for key experiments cited in mHA research.
HLA-Peptide Binding Assay
This assay quantifies the affinity of a peptide for a specific HLA molecule.
Protocol:
-
HLA Molecule Purification: Recombinant HLA molecules are expressed and purified from bacterial or insect cell systems.
-
Competitive Binding: A known high-affinity radiolabeled or fluorescently labeled standard peptide is incubated with a fixed concentration of the purified HLA molecules.
-
Test Peptide Titration: Varying concentrations of the unlabeled test peptide (e.g., SMCY or HA-1) are added to the reaction to compete for binding to the HLA molecules.
-
Complex Separation: The HLA-peptide complexes are separated from the unbound peptide, often by gel filtration or by capturing the complex on antibody-coated plates.
-
Signal Quantification: The amount of labeled standard peptide bound to the HLA molecules is measured.
-
IC50 Calculation: The concentration of the test peptide that inhibits 50% of the binding of the standard labeled peptide is calculated as the IC50 value.
IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.
Protocol:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a protein solution (e.g., BSA or serum-containing media) to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are plated in the wells.
-
Antigen Stimulation: The cells are stimulated with the mHA peptide of interest (e.g., SMCY) or a control peptide. A positive control (e.g., PHA) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator to allow for cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Spot Counting: The plate is washed and dried, and the spots are counted using an automated ELISpot reader.
Cytotoxicity Assay (e.g., Chromium-51 Release Assay)
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific mHA.
Protocol:
-
Target Cell Labeling: Target cells (e.g., peptide-pulsed lymphoblasts or tumor cells) are labeled with a radioactive isotope, typically Chromium-51 (51Cr).
-
Effector and Target Cell Co-culture: The labeled target cells are incubated with effector CTLs at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing the 51Cr released from lysed target cells, is collected.
-
Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated without effector cells.
-
Maximum Release: Target cells lysed with a detergent.
-
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to antigenic stimulation.
Protocol:
-
CFSE Labeling: T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Stimulation: The CFSE-labeled T cells are co-cultured with antigen-presenting cells (APCs) pulsed with the mHA peptide.
-
Incubation: The cells are cultured for several days to allow for T-cell proliferation.
-
Flow Cytometry Analysis: The cells are harvested and analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells.
-
Data Analysis: The percentage of divided cells and the proliferation index are calculated.
Visualizing Key Biological and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: MHC Class I Antigen Presentation Pathway for mHAs.
Caption: T-Cell Receptor (TCR) Signaling Pathway upon mHA Recognition.
Caption: Experimental Workflow for IFN-γ ELISpot Assay.
Concluding Remarks
The selection of an appropriate minor histocompatibility antigen for immunotherapeutic development requires a multifaceted evaluation. The this compound represents a potent male-specific mHA that can elicit strong T-cell responses. However, its broad tissue expression profile presents a potential risk for GVHD. In contrast, hematopoietic-restricted mHAs like HA-1 may offer a more favorable safety profile by focusing the immune response on cells of the blood lineage. The quantitative data on HLA binding affinity, coupled with an understanding of T-cell precursor frequency and cytotoxic potential, provides a framework for the rational selection of mHA candidates. The experimental protocols and pathways detailed in this guide offer a robust toolkit for researchers to further investigate and compare the performance of these and other novel mHAs.
References
T-Cell Cross-Reactivity: A Comparative Analysis of SMCY and Homologous SMCX Peptides
A comprehensive guide for researchers and drug development professionals on the differential recognition of male-specific and homologous X-chromosomal T-cell epitopes.
The nuanced interplay between T-cell receptors (TCRs) and peptide-MHC complexes is a cornerstone of adaptive immunity. A critical aspect of this interaction is T-cell cross-reactivity, the ability of a single TCR to recognize multiple, structurally similar peptide epitopes. This guide provides a detailed comparison of T-cell responses to the male-specific minor histocompatibility (H-Y) antigen-derived peptide from the Smcy gene and its homologous counterpart from the X-chromosomal Smcx gene. Understanding the subtleties of this cross-reactivity is paramount for the development of targeted immunotherapies and for managing immune responses in transplantation.
Peptide Antigens at the Center of Sex-Specific Immunity
The focus of this guide is the immunodominant HLA-A*0201-restricted peptide derived from the Smcy gene product, FIDSYICQV . Its homologous peptide from the ubiquitously expressed Smcx gene is FIDSYICQI . The single amino acid difference at the C-terminus—valine (V) in the SMCY peptide and isoleucine (I) in the SMCX peptide—forms the basis of differential T-cell recognition and provides a model system for studying the fine specificity of cytotoxic T lymphocytes (CTLs).
Comparative Analysis of Immunogenicity
Experimental data reveals significant differences in the immunogenicity of the SMCY and SMCX homologous peptides. T-cells specific for the male-specific this compound often exhibit limited to no cross-reactivity with the SMCX homolog. This differential recognition has important implications for immune responses in scenarios such as hematopoietic stem cell transplantation from a female donor to a male recipient.
| Parameter | This compound (FIDSYICQV) | SMCX Peptide (FIDSYICQI) | Key Findings |
| MHC Binding Affinity | High affinity for HLA-A0201 | Reduced affinity for HLA-A0201 compared to SMCY | The valine at position 9 of the this compound is a preferred anchor residue for HLA-A*0201, leading to more stable peptide-MHC complexes. |
| T-Cell Activation (e.g., IFN-γ ELISpot) | Strong activation of SMCY-specific CTLs | Minimal to no activation of SMCY-specific CTLs | SMCY-specific T-cell clones demonstrate a high degree of specificity for the FIDSYICQV peptide. |
| Cytotoxicity (e.g., Chromium Release Assay) | Efficient lysis of target cells presenting the this compound | Inefficient or no lysis of target cells presenting the SMCX peptide | The fine specificity of the TCR interaction dictates the cytotoxic effector function of CTLs. |
Experimental Protocols
A detailed understanding of the methodologies used to generate these comparative data is crucial for their interpretation and for the design of future studies.
Peptide Synthesis and Purification
Peptides are synthesized using standard solid-phase Fmoc chemistry. Following cleavage from the resin and deprotection, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides is confirmed by mass spectrometry.
MHC-Peptide Binding Assays
The affinity of peptides for MHC class I molecules is often determined using cell-based competition assays. For example, a T2 cell line, which is deficient in TAP (transporter associated with antigen processing) and thus has a low level of surface HLA-A0201 molecules, is used. A known HLA-A0201 binding fluorescently labeled standard peptide is incubated with T2 cells in the presence of varying concentrations of the test peptides (SMCY or SMCX). The ability of the test peptides to compete with the standard peptide for binding to HLA-A*0201 is measured by flow cytometry. The concentration of the test peptide that inhibits 50% of the standard peptide binding (IC50) is determined as a measure of relative binding affinity.
Generation of Peptide-Specific CTL Clones
Peripheral blood mononuclear cells (PBMCs) from a healthy donor (e.g., a female donor to ensure no prior exposure to the SMCY antigen) are stimulated in vitro with the this compound (FIDSYICQV) in the presence of appropriate cytokines (e.g., IL-2, IL-7). After several rounds of stimulation, antigen-specific T-cells are isolated by limiting dilution or by sorting using peptide-MHC tetramers. The resulting CTL clones are then expanded and maintained in culture for use in functional assays.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is used to quantify the frequency of antigen-specific, cytokine-producing T-cells.
Caption: ELISpot Assay Workflow
Cytotoxicity Assay
The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method to measure cell-mediated cytotoxicity.
-
Target Cell Labeling: Target cells (e.g., T2 cells) are incubated with ⁵¹Cr, which is taken up by the cells.
-
Peptide Pulsing: The labeled target cells are then incubated with either the this compound, the SMCX peptide, or no peptide (as a control).
-
Co-culture with CTLs: The peptide-pulsed target cells are co-cultured with the SMCY-specific CTL clones at various effector-to-target (E:T) ratios.
-
Measurement of ⁵¹Cr Release: After incubation, the supernatant is collected, and the amount of ⁵¹Cr released from the lysed target cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100
Signaling Pathways in T-Cell Recognition
The recognition of the peptide-MHC complex by the TCR initiates a complex signaling cascade within the T-cell, leading to its activation, proliferation, and effector functions.
Caption: TCR Signaling Cascade
Conclusion and Future Directions
The differential recognition of the SMCY and homologous SMCX peptides by CTLs underscores the remarkable specificity of the adaptive immune system. This model system provides valuable insights for:
-
Cancer Immunotherapy: Designing TCR-based therapies that specifically target tumor-associated antigens while avoiding cross-reactivity with self-peptides expressed on healthy tissues.
-
Transplantation Immunology: Understanding and potentially mitigating graft-versus-host disease (GVHD) and graft rejection by characterizing the repertoire of minor histocompatibility antigens.
-
Vaccine Development: Engineering peptide-based vaccines that elicit highly specific and potent T-cell responses.
Future research should focus on a broader characterization of TCRs that recognize these and other homologous peptide pairs, including detailed structural analyses of the TCR-peptide-MHC complexes. Such studies will further illuminate the molecular basis of T-cell cross-reactivity and pave the way for the development of more effective and safer immunotherapies.
Comparative Analysis of SMCY-Derived T Cell Epitopes for Cancer Immunotherapy
A comprehensive guide for researchers and drug development professionals on the performance of various SMCY-derived T cell epitopes, supported by experimental data and detailed methodologies.
The Smcy homolog, Y-linked (SMCY) protein is a ubiquitously expressed minor histocompatibility antigen encoded on the Y chromosome, making it a male-specific antigen. This characteristic renders it an attractive target for cancer immunotherapy in male patients with various malignancies, as it can be recognized as foreign by the female immune system and by the immune systems of male patients who have lost the Y chromosome in their tumor cells. T lymphocytes, particularly cytotoxic T lymphocytes (CTLs), play a crucial role in recognizing and eliminating cancer cells presenting SMCY-derived peptides on their surface in the context of Human Leukocyte Antigen (HLA) class I molecules. Consequently, the identification and characterization of immunogenic SMCY-derived T cell epitopes are of paramount importance for the development of effective cancer vaccines and adoptive T cell therapies.
This guide provides a comparative analysis of different SMCY-derived T cell epitopes, focusing on their immunogenic potential. The data presented herein is compiled from various studies and aims to assist researchers in selecting the most promising epitopes for further investigation and clinical application.
Comparative Performance of SMCY-Derived T Cell Epitopes
The immunogenicity of a T cell epitope is determined by several factors, including its binding affinity to HLA molecules, the stability of the peptide-HLA complex, and its ability to be recognized by T cell receptors (TCRs). The following table summarizes the available quantitative data for two prominent HLA-A2-restricted SMCY-derived epitopes: FLESFLLR and AYLQLVTEV.
| Epitope | Amino Acid Sequence | HLA Restriction | MHC Binding Affinity (IC50, nM) | T Cell Activation (IFN-γ spots / 10^5 cells) | Cytotoxicity (% Specific Lysis) |
| SMCY-1 | FLESFLLR | HLA-A2 | 5 | 150 ± 25 | 60 ± 8 at E:T ratio of 20:1 |
| SMCY-2 | AYLQLVTEV | HLA-A2 | 20 | 100 ± 15 | 45 ± 6 at E:T ratio of 20:1 |
Note: The data presented in this table is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the immunogenicity of SMCY-derived T cell epitopes.
MHC Class I Binding Affinity Assay
This assay determines the ability of a peptide to bind to a specific HLA class I molecule. A common method is the T2 cell-based stabilization assay.
Principle: T2 cells are deficient in Transporter associated with Antigen Processing (TAP), which prevents the loading of endogenous peptides onto HLA class I molecules. This results in unstable HLA-A2 molecules on the cell surface. The binding of an exogenous peptide stabilizes the HLA-A2 molecule, leading to increased surface expression, which can be quantified by flow cytometry.
Protocol:
-
Culture T2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Wash the T2 cells twice with serum-free RPMI-1640.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 containing 1 µg/mL of human β2-microglobulin.
-
Add the SMCY-derived peptides at various concentrations (typically ranging from 0.1 to 100 µM) to the cell suspension. A known HLA-A2 binding peptide should be used as a positive control, and a non-binding peptide as a negative control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 18 hours.
-
Wash the cells with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).
-
Stain the cells with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of HLA-A2 expression.
-
The binding affinity (IC50) is calculated as the peptide concentration required to achieve 50% of the maximal HLA-A2 stabilization.
IFN-γ ELISpot Assay
This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation with a specific peptide.
Principle: The ELISpot (Enzyme-Linked ImmunoSpot) assay captures IFN-γ secreted by individual T cells onto a membrane coated with an anti-IFN-γ antibody. The captured cytokine is then detected with a second, enzyme-conjugated antibody, and a substrate is added to produce a colored spot for each cytokine-secreting cell.
Protocol:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the wells with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Isolate peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive healthy donors or cancer patients using Ficoll-Paque density gradient centrifugation.
-
Add 2 x 10^5 PBMCs to each well of the coated plate.
-
Stimulate the cells with the SMCY-derived peptides at a final concentration of 10 µg/mL. Use a mitogen (e.g., PHA) as a positive control and medium alone or an irrelevant peptide as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add the BCIP/NBT substrate and incubate in the dark until distinct spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific peptide. A common method is the chromium-51 (B80572) (51Cr) release assay.
Principle: Target cells are labeled with radioactive 51Cr. When CTLs recognize and lyse the target cells, 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Generate SMCY-specific CTLs by stimulating PBMCs from an HLA-A2 positive donor with the respective SMCY peptide in the presence of IL-2 for 7-10 days.
-
Prepare target cells (e.g., T2 cells or a melanoma cell line) by pulsing them with the this compound (10 µg/mL) for 2 hours at 37°C.
-
Label the peptide-pulsed target cells with 100 µCi of 51Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times with culture medium.
-
Co-culture the CTLs (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well U-bottom plate.
-
Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Experimental Workflow for T Cell Epitope Characterization
Caption: Workflow for the identification and functional characterization of immunogenic T cell epitopes.
T Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of T cell activation upon recognition of an SMCY epitope.
Validating the Purity of Synthesized SMCY Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reliability and therapeutic safety. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the purity of two synthesized human SMCY (Smear-positive for acid-fast bacilli, Y-linked) protein-derived peptides: KCSRNRQYL and SPSVDKARAEL. The experimental data presented, methodologies, and visual workflows are designed to assist in the selection of the most appropriate purity validation strategy.
The SMCY protein, encoded on the Y chromosome, is a source of minor histocompatibility antigens that can elicit immune responses. Synthetic peptides derived from this protein, such as KCSRNRQYL (from the 738-746 region) and SPSVDKARAEL (from the 950-960 region), are valuable tools in immunology research and transplantation studies. The accuracy of experimental outcomes using these peptides is directly dependent on their purity.
Comparative Analysis of Purity Assessment Techniques
The purity of a synthetic peptide is typically compromised by process-related impurities, including deletion sequences, truncated sequences, and incompletely removed protecting groups, as well as product-related impurities arising from modifications like oxidation or deamidation. A multi-pronged analytical approach is often necessary for comprehensive purity assessment.
This guide compares three key analytical methods: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).
| Analytical Method | Principle | Information Provided | SMCY Peptide (KCSRNRQYL) - Representative Data | This compound (SPSVDKARAEL) - Representative Data |
| HPLC-Mass Spectrometry (LC-MS) | Separation by hydrophobicity (HPLC) coupled with mass-to-charge ratio determination (MS). | Relative purity (%), molecular weight confirmation of the main peak and impurities. | 96.2% | 95.5% |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids followed by quantification. | Absolute peptide quantity (net peptide content), amino acid composition verification. | 85.1% | 83.7% |
| Capillary Electrophoresis (CE) | Separation based on charge and hydrodynamic size in an electric field. | High-resolution separation of closely related impurities, charge heterogeneity assessment. | 98.9% (relative purity) | 98.5% (relative purity) |
Table 1. Comparison of Analytical Methods for this compound Purity Validation. Representative data for a hypothetical batch of each synthesized this compound is shown. The higher purity values in CE reflect its high resolving power for charged species, while AAA provides a measure of the absolute peptide content, which is typically lower than the relative purity determined by chromatographic methods due to the presence of water and counter-ions.
Mass Spectrometry: The Gold Standard for Identity and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of synthetic peptides. It combines the high-resolution separation capabilities of HPLC with the precise mass determination of mass spectrometry. This dual approach not only quantifies the relative purity of the target peptide but also confirms its identity by matching the observed molecular weight to the theoretical mass.
For the SMCY peptides , the theoretical molecular weights are:
An LC-MS analysis would be expected to show a main peak corresponding to these molecular weights, with minor peaks indicating impurities.
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To determine the relative purity of the synthesized this compound and confirm its molecular weight.
Materials:
-
Synthesized this compound (lyophilized powder)
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Inject 5 µL of the peptide solution onto the C18 column.
-
Perform a linear gradient elution from 5% to 60% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.
-
Monitor the elution profile using a UV detector at 214 nm.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directly introduced into the ESI-MS source.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 400-1500.
-
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram.
-
Calculate the relative purity by dividing the peak area of the main peptide by the total peak area of all peaks.
-
Deconvolute the mass spectrum of the main peak to determine the experimental molecular weight and compare it to the theoretical molecular weight.
-
Amino Acid Analysis (AAA)
Objective: To determine the absolute quantity (net peptide content) of the synthesized this compound.
Materials:
-
Synthesized this compound (accurately weighed)
-
6 M Hydrochloric acid (HCl) with 1% phenol
-
Amino acid standard solution
-
Derivatization reagent (e.g., phenylisothiocyanate)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Acid Hydrolysis: Place a known amount of the peptide (e.g., 0.5 mg) in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours.
-
Derivatization: After hydrolysis, evaporate the acid and derivatize the resulting amino acids with a suitable reagent to make them detectable.
-
Chromatographic Analysis: Separate the derivatized amino acids using a dedicated amino acid analysis HPLC method.
-
Quantification: Compare the peak areas of the amino acids from the hydrolyzed peptide to those of a known concentration of an amino acid standard.
-
Calculation: Calculate the amount of each amino acid and, based on the known sequence of the this compound, determine the net peptide content as a percentage of the initial weight.
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of the this compound from closely related impurities.
Materials:
-
Synthesized this compound
-
Fused-silica capillary
-
Background electrolyte (e.g., 50 mM phosphate (B84403) buffer, pH 2.5)
-
Capillary electrophoresis system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the peptide in the background electrolyte to a concentration of 0.5 mg/mL.
-
Electrophoretic Separation:
-
Fill the capillary with the background electrolyte.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply a high voltage (e.g., 20 kV) across the capillary.
-
Monitor the migration of the peptide and impurities using a UV detector at 200 nm.
-
-
Data Analysis: Analyze the resulting electropherogram to assess the purity based on the relative peak areas.
Visualizing the Workflow and Relationships
To better understand the process of validating this compound purity, the following diagrams illustrate the experimental workflow and the logical relationship between different purity assessment methods.
Figure 1. Experimental workflow for this compound synthesis and purity validation.
Figure 2. Logical relationship of orthogonal methods for peptide purity.
References
Comparison Guide: HLA Class I Restrictions for SMCY-Derived Peptide Presentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different Human Leukocyte Antigen (HLA) class I restrictions for the presentation of peptides derived from the Smcy protein. Smcy (Selected mouse cDNA on the Y chromosome) is the source of the male-specific minor histocompatibility (H-Y) antigen, a critical factor in immunology, particularly in the context of hematopoietic stem cell transplantation where it can mediate graft-versus-host disease (GVHD) and graft rejection[1][2]. Understanding how different HLA alleles present Smcy-derived peptides is crucial for predicting and managing alloreactive immune responses.
Key SMCY Peptides and HLA Restrictions
The immune response to the H-Y antigen is focused on a limited number of immunodominant peptides presented by specific HLA molecules. Research has identified distinct peptides from the SMCY protein that are restricted by different HLA class I alleles, most notably HLA-A02:01 and HLA-B07:02.
-
FIDSYICQV: This nonameric peptide is the immunodominant H-Y epitope presented by HLA-A02:01. It is frequently recognized by cytotoxic T lymphocytes (CTLs) in HLA-A02:01-positive individuals who develop an anti-H-Y immune response[3].
-
SPSVDKARAEL: This 11-residue peptide has been identified as a human H-Y antigen presented by HLA-B7 (specifically the common allele HLA-B*07:02)[1][2][4].
Data Presentation: Comparison of SMCY Peptide Presentation
The following table summarizes the key characteristics and available quantitative data for the presentation of these two prominent SMCY-derived peptides by their respective HLA-restricting alleles.
| Feature | HLA-A02:01 Restriction | HLA-B07:02 Restriction |
| Peptide Sequence | FIDSYICQV | SPSVDKARAEL |
| Source Protein | SMCY (H-Y Antigen) | SMCY (H-Y Antigen)[1][2] |
| Peptide Length | 9 amino acids | 11 amino acids[1] |
| Binding Affinity (IC50) | High affinity (Qualitatively determined) | 34 nM [5] |
| Key Findings | Recognized as an immunodominant epitope in anti-H-Y responses after bone marrow transplantation[3]. | One of the first identified H-Y antigens; its presentation by HLA-B7 can lead to graft rejection[1][5]. |
Mandatory Visualization
The following diagrams illustrate the antigen processing pathway for SMCY peptides and the experimental workflow used to determine HLA restriction.
Caption: Classical MHC Class I antigen processing pathway for SMCY peptides.
Caption: Experimental workflow for analyzing HLA restriction of SMCY peptides.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summarized protocols for key experiments used to characterize HLA-peptide interactions.
Protocol 1: HLA-Peptide Binding Assay (Competitive ELISA)
This assay quantitatively measures the binding affinity of a peptide to a specific soluble HLA molecule.
Objective: To determine the IC50 value of a test peptide (e.g., SMCY-derived peptide) for a given HLA allele.
Materials:
-
Purified, recombinant soluble HLA-A02:01 or HLA-B07:02 molecules.
-
High-affinity, biotinylated standard peptide for each HLA allele.
-
Test peptides (SMCY-derived).
-
96-well ELISA plates coated with an anti-HLA Class I antibody.
-
Streptavidin-conjugated horseradish peroxidase (HRP).
-
TMB substrate.
-
Plate reader.
Method:
-
Coating: Coat ELISA plates with anti-HLA Class I antibody overnight at 4°C. Wash and block the plates.
-
Competition Reaction: Prepare a mixture containing a fixed concentration of soluble HLA molecules and the biotinylated standard peptide.
-
Titration: Serially dilute the unlabeled test peptide in separate tubes.
-
Incubation: Add the HLA/standard peptide mixture to the wells containing the serially diluted test peptide. Incubate for 24-48 hours at room temperature to allow the binding to reach equilibrium.
-
Capture: Transfer the mixtures to the coated ELISA plate and incubate for 2 hours to capture the HLA-peptide complexes.
-
Detection: Wash the plate, then add streptavidin-HRP and incubate for 1 hour. Wash again and add TMB substrate.
-
Measurement: Stop the reaction with acid and read the absorbance at 450 nm.
-
Analysis: The signal is inversely proportional to the binding affinity of the test peptide. Calculate the concentration of test peptide that inhibits 50% of the standard peptide binding (IC50) using non-linear regression analysis.
Protocol 2: T2 Cell Stabilization Assay
This cell-based assay assesses a peptide's ability to bind and stabilize HLA-A2 molecules on the surface of TAP-deficient T2 cells.
Objective: To qualitatively or semi-quantitatively measure peptide binding to HLA-A2.1.
Materials:
-
T2 cell line (TAP-deficient, expresses HLA-A*02:01).
-
Test peptides.
-
A known HLA-A*02:01 binding peptide (positive control).
-
A non-binding peptide (negative control).
-
Serum-free cell culture medium.
-
Fluorescently-labeled anti-HLA-A2 antibody (e.g., BB7.2-FITC).
-
Flow cytometer.
Method:
-
Cell Preparation: Culture T2 cells. Prior to the assay, incubate the cells in serum-free medium at 37°C for several hours to reduce the background of endogenously loaded peptides.
-
Peptide Incubation: Aliquot T2 cells into tubes and add peptides at various concentrations (e.g., 100 µM, 10 µM, 1 µM). Include positive and negative controls. Incubate overnight at 37°C[6].
-
Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently-labeled anti-HLA-A2 antibody for 30-60 minutes on ice.
-
Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining. An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the HLA-A2 molecule on the cell surface[6].
Protocol 3: Mass Spectrometry-Based Peptide Elution
This technique identifies peptides that are naturally processed and presented by a specific HLA allele on the surface of cells.
Objective: To identify the repertoire of peptides bound to a specific HLA molecule from a cell line.
Materials:
-
Large quantity of cells expressing the HLA allele of interest (e.g., 1-5 x 10^9 cells).
-
Cell lysis buffer.
-
Immunoaffinity column with a covalently-linked HLA-specific monoclonal antibody (e.g., W6/32 for pan-Class I, or allele-specific antibodies).
-
0.1% Trifluoroacetic acid (TFA) for elution.
-
C18 reverse-phase column for peptide cleanup.
-
High-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS)[7].
Method:
-
Cell Lysis: Lyse a large pellet of cells with a detergent-containing buffer to solubilize membrane proteins.
-
Immunoaffinity Purification: Clarify the lysate by centrifugation and pass it over the immunoaffinity column. HLA-peptide complexes will bind to the antibody.
-
Washing: Extensively wash the column to remove non-specifically bound proteins.
-
Elution: Elute the bound HLA-peptide complexes using a low-pH buffer like 0.1% TFA.
-
Peptide Separation: Separate the peptides from the much larger HLA heavy chain and β2-microglobulin, typically by acid treatment followed by filtration or reverse-phase chromatography.
-
LC-MS/MS Analysis: Analyze the purified peptide pool by LC-MS/MS. The instrument will fragment the peptides and generate spectra.
-
Data Analysis: Search the resulting spectra against a protein database to identify the sequences of the presented peptides. Use prediction algorithms like NetMHCpan to assign the identified peptides to their specific restricting HLA allele[7][8].
References
- 1. researchgate.net [researchgate.net]
- 2. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMCY (HLA-B*07:02) | 1 mg | EP11418_1 [peptides.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Mass Spectrometry Profiling of HLA-Associated Peptidomes in Mono-allelic Cells Enables More Accurate Epitope Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biogenesis of HLA Ligand Presentation in Immune Cells Upon Activation Reveals Changes in Peptide Length Preference - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating CTL Assays for Detecting SMCY-Specific Responses
For researchers, scientists, and drug development professionals, the accurate detection and quantification of antigen-specific cytotoxic T lymphocyte (CTL) responses are paramount for evaluating the efficacy of immunotherapies. This guide provides a comprehensive comparison of common CTL assays for detecting responses to the minor histocompatibility antigen SMCY, supported by experimental data and detailed protocols to aid in assay selection and validation.
The male-specific minor histocompatibility antigen SMCY, presented by various HLA alleles, is a key target in hematopoietic stem cell transplantation and cancer immunotherapy. Validating the assays used to detect SMCY-specific T cells is crucial for understanding the graft-versus-leukemia effect, graft-versus-host disease, and the efficacy of cancer vaccines. This guide compares four widely used methods: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), peptide-MHC (pMHC) Tetramer Staining, and Cytotoxicity Assays.
Comparative Analysis of CTL Assays for SMCY Detection
The choice of assay for detecting SMCY-specific T-cell responses depends on the specific research question, required sensitivity, and the functional information desired. Below is a comparative summary of the most common assays.
| Assay | Principle | Advantages | Disadvantages | Typical Frequency Range for Minor Histocompatibility Antigens |
| ELISpot | Quantifies cytokine-secreting cells at a single-cell level. | High sensitivity for detecting rare, cytokine-producing cells; relatively high throughput.[1][2][3][4] | Provides information on only one or a few secreted cytokines; does not provide phenotypic information on the responding cells.[1][4] | 1 in 10,000 to 1 in 100,000 PBMCs |
| Intracellular Cytokine Staining (ICS) | Detects intracellular cytokine production in response to antigen stimulation via flow cytometry. | Allows for multiparametric phenotyping of responding T cells (e.g., CD4+ vs. CD8+, memory subsets); can detect multiple cytokines simultaneously.[1][4] | Generally considered less sensitive than ELISpot for detecting low-frequency responses; requires cell fixation and permeabilization, which can affect some surface markers.[3][5] | 1 in 10,000 to 1 in 100,000 PBMCs |
| pMHC Tetramer Staining | Directly enumerates T cells with a specific T-cell receptor (TCR) using fluorescently labeled pMHC complexes. | Directly quantifies antigen-specific T cells regardless of their functional state; allows for sorting and further characterization of specific T cells.[6][7] | Requires knowledge of the specific peptide epitope and HLA restriction; may not detect low-affinity T cells that are still functionally relevant.[8] | 1 in 10,000 to >1 in 1,000,000 PBMCs |
| Cytotoxicity Assay (e.g., ⁵¹Cr Release) | Measures the ability of CTLs to lyse target cells presenting the specific antigen. | Directly measures the key effector function of CTLs (killing); considered a "gold standard" for cytotoxicity. | Often requires in vitro expansion of effector cells; can be cumbersome and may involve radioactive materials.[9] | Not directly applicable for ex vivo frequency, measures functional avidity |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these assays. Below are representative protocols for each major CTL assay, which should be optimized for specific laboratory conditions and reagents.
IFN-γ ELISpot Assay Protocol
This protocol is designed for the detection of IFN-γ secreting cells in response to SMCY peptides.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
SMCY-derived peptides
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
Substrate for color development (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.[2] Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium containing 10% FBS for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-5 x 10⁵ cells per well.
-
Stimulation: Add SMCY peptides to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme and Substrate: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate and incubate until distinct spots emerge.
-
Analysis: Stop the color development by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol outlines the detection of intracellular IFN-γ in T cells following stimulation with SMCY peptides.
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and a viability dye
-
SMCY-derived peptides
-
PBMCs
-
Brefeldin A (protein transport inhibitor)
-
Fixation and permeabilization buffers
-
FACS tubes or 96-well U-bottom plates
Procedure:
-
Stimulation: To 1-2 x 10⁶ PBMCs, add SMCY peptides (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28/CD49d). Include negative and positive controls.
-
Incubation: Incubate for 1-2 hours at 37°C, then add Brefeldin A and incubate for another 4-6 hours.
-
Surface Staining: Wash the cells and stain with the viability dye and fluorochrome-conjugated antibodies against surface markers (CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them using a formaldehyde-based fixation buffer. After washing, permeabilize the cells with a saponin-based permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on CD3+ and CD8+ T cells. Quantify the percentage of IFN-γ positive cells within the CD8+ population.
pMHC Tetramer Staining Protocol
This protocol describes the direct staining of SMCY-specific T cells using a pMHC tetramer.
Materials:
-
Fluorochrome-conjugated SMCY-peptide/MHC tetramer
-
Fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye
-
PBMCs
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
FACS tubes
Procedure:
-
Cell Preparation: Resuspend 1-2 x 10⁶ PBMCs in 50 µL of FACS buffer.
-
Tetramer Staining: Add the SMCY-pMHC tetramer at a pre-titrated optimal concentration. Incubate for 30-60 minutes at room temperature or 37°C in the dark.[7] Some protocols recommend a 4°C incubation.[10]
-
Surface Staining: Add the fluorochrome-conjugated antibodies against CD3, CD8, and the viability dye. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on CD3+ and CD8+ T cells. Identify the tetramer-positive population within the CD8+ gate.
⁵¹Chromium Release Cytotoxicity Assay Protocol
This protocol details the measurement of the cytotoxic capacity of SMCY-specific CTLs.
Materials:
-
⁵¹Cr (Sodium Chromate)
-
SMCY-specific CTL effector cells (may require in vitro expansion)
-
Target cells (e.g., peptide-pulsed B-lymphoblastoid cell line)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
Assay Setup: Plate the labeled target cells at 5 x 10³ to 1 x 10⁴ cells per well in a 96-well round-bottom plate.
-
Effector Cell Addition: Add the SMCY-specific CTL effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Visualization of Signaling Pathways and Experimental Workflows
To further clarify the underlying biology and experimental processes, the following diagrams are provided.
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the SMCY peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) or target cell by the TCR on a CD8+ T cell initiates a complex signaling cascade leading to T-cell activation and effector function.
Caption: TCR signaling upon SMCY-pMHC recognition.
Experimental Workflow for CTL Assay Comparison
A logical workflow is essential for a comprehensive comparison of different CTL assays using the same donor samples.
Caption: Workflow for comparing CTL assays.
By carefully selecting the appropriate assay and validating it with rigorous protocols, researchers can obtain reliable and meaningful data on SMCY-specific T-cell responses, ultimately advancing the development of effective immunotherapies.
References
- 1. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 2. ELISPOT protocol | Abcam [abcam.com]
- 3. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISpot vs ICS Assays: Perfect Method in Immuno-Oncology Trials| CellCarta [cellcarta.com]
- 5. Comparison between enzyme-linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS-CoV-2 after symptomatic COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lubio.ch [lubio.ch]
- 7. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 8. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
A Comparative Guide to the Immunodominance of SMCY and Other Minor Histocompatibility Antigens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of allogeneic hematopoietic stem cell transplantation (allo-HSCT), the success of graft-versus-leukemia (GVL) effects while minimizing graft-versus-host disease (GVHD) is a critical determinant of patient outcome. Minor histocompatibility antigens (mHags) play a pivotal role in this delicate balance. These immunogenic peptides, arising from genetic polymorphisms between donor and recipient, are presented by HLA molecules and recognized by donor T cells. The strength of the T-cell response to different mHags varies, a phenomenon known as immunodominance. This guide provides a comparative analysis of the immunodominance of the well-characterized male-specific mHag, SMCY, against other notable mHags, supported by experimental data and detailed methodologies.
Understanding Immunodominance in mHags
Immunodominance refers to the hierarchical response of the immune system to a complex antigen, where T-cell responses are preferentially directed towards a limited number of epitopes. In the context of mHags, certain peptides elicit a more robust T-cell response than others, making them "immunodominant." This hierarchy is influenced by several factors, including the precursor frequency of specific T cells, the affinity of the mHag peptide for the presenting HLA molecule, and the stability of the peptide-HLA complex. Understanding this hierarchy is crucial for the development of targeted immunotherapies that can selectively enhance GVL effects without exacerbating GVHD.
Quantitative Comparison of T-Cell Responses to SMCY and Other mHags
The immunodominance of a given mHag is experimentally determined by quantifying the magnitude of the T-cell response it elicits. Key metrics include the precursor frequency of cytotoxic T lymphocytes (CTLs), the level of cytokine secretion (e.g., IFN-γ) upon antigen encounter, and the efficiency of target cell lysis.
| Minor Histocompatibility Antigen (mHag) | Gene | HLA Restriction | T-Cell Precursor Frequency (per 10^6 PBMCs) | IFN-γ Secretion (SFU per 10^6 PBMCs) | Cytotoxicity (% Specific Lysis at 20:1 E:T ratio) |
| SMCY (FIDSYICQV) | SMCY | HLA-A02:01 | ~10-50 | High | High |
| HA-1 (VLHDDLLEA) | HMHA1 | HLA-A02:01 | ~5-30 | High | High |
| HA-2 (YIGEVLVSV) | MYO1G | HLA-A*02:01 | ~1-10 | Moderate | Moderate |
| UGT2B17 | UGT2B17 | Various | Variable | Moderate to High | Moderate |
| H13 | H13 | H-2Db (mouse) | Low | Low | Low |
| B6dom1 | Not applicable | H-2Db (mouse) | High | High | High |
Note: The data presented in this table are compiled from multiple studies and are intended for comparative purposes. Absolute values can vary depending on the experimental conditions and the individuals tested.
The SMCY-derived peptide FIDSYICQV, presented by HLA-A*02:01, is consistently reported as an immunodominant mHag[1]. Studies have shown that T cells specific for this peptide are frequently detected in female-to-male transplant recipients and exhibit potent cytotoxic activity. Similarly, HA-1 is another well-established immunodominant mHag, often eliciting strong CTL responses[1]. In contrast, other mHags like HA-2 and H13 tend to be subdominant, inducing weaker or less frequent T-cell responses. The immunodominance of UGT2B17 is of particular interest as its expression is polymorphic in the human population, leading to immunogenicity in individuals who lack the gene.
Experimental Protocols
Accurate assessment of mHag immunodominance relies on robust and standardized experimental procedures. Below are detailed methodologies for two key assays used to quantify T-cell responses.
Interferon-Gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral blood mononuclear cells (PBMCs) from donor
-
mHag peptides of interest
-
T-cell medium (e.g., RPMI-1640 supplemented with 10% human serum, L-glutamine, and antibiotics)
-
Recombinant human IL-2
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with T-cell medium for 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating and Stimulation: Add donor PBMCs to the wells. Add the mHag peptides to the corresponding wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
The ⁵¹Cr release assay is a classic method to measure the lytic activity of cytotoxic T lymphocytes (CTLs).
Materials:
-
Target cells (e.g., recipient-derived B-LCLs or peptide-pulsed T2 cells)
-
Effector cells (donor-derived CTLs specific for the mHag)
-
Sodium chromate (B82759) (Na₂⁵¹CrO₄)
-
Fetal bovine serum (FBS)
-
T-cell medium
-
96-well round-bottom plates
-
Gamma counter
-
Triton X-100 (for maximum release control)
Procedure:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
Assay Setup: Plate the labeled target cells in a 96-well plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding of mHag immunodominance.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SMCY Peptide
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as SMCY is a critical component of laboratory safety and environmental responsibility. Given that the specific toxicological properties of many research peptides are not extensively documented, they should be handled as potentially hazardous materials. This guide provides a procedural framework for the safe disposal of SMCY peptide, adhering to general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information. In the absence of a specific SDS, the peptide should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory: [1][2]
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[1]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.[1]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling lyophilized peptide powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether it is in a solid (lyophilized) or liquid form. All disposal actions must comply with local, state, and federal regulations, and be coordinated with your institution's Environmental Health and Safety (EHS) department.[1]
1. Solid Peptide Waste and Contaminated Materials:
Solid waste includes unused lyophilized peptide, as well as contaminated items such as vials, pipette tips, gloves, and absorbent paper.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound" and the date accumulation started.
-
Storage: Store the sealed waste container in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills.[3]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]
2. Liquid Peptide Waste (Solutions):
This includes stock solutions, experimental solutions, and any rinsate from cleaning contaminated glassware. Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department after proper inactivation.[1]
-
Inactivation: Chemical decontamination is a common and effective method for treating liquid peptide waste.[2]
-
In a designated chemical fume hood, add the liquid peptide waste to an inactivation solution, such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[2] A typical ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Allow the mixture to stand for a minimum of 20-60 minutes to ensure complete degradation of the peptide.[2]
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[2]
-
Collection: After inactivation and neutralization, collect the treated solution in a labeled hazardous waste container.
-
Disposal: Manage the container as hazardous waste according to your institutional protocols.
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide waste.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration (use a 10% bleach solution)[2] | 20-60 minutes[2] | Effective for many peptides; may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | > 30 minutes | Strong base; requires neutralization before final disposal. |
| Hydrochloric Acid (HCl) | 1 M | > 30 minutes | Strong acid; requires neutralization before final disposal. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly documented, the general procedure for chemical inactivation of peptide solutions is as follows:
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Prepare Inactivation Solution: In a chemical fume hood, prepare a fresh 10% bleach solution or a 1 M NaOH solution in an appropriate chemical-resistant container.
-
Add Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the inactivating agent.[2]
-
Ensure Thorough Mixing: Gently swirl the container to ensure the peptide waste is thoroughly mixed with the decontamination solution.
-
Allow Sufficient Contact Time: Let the mixture stand in the fume hood for at least 60 minutes to ensure complete peptide degradation.
-
Neutralize (if necessary): If using a strong acid or base, check the pH of the solution and neutralize it by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).
-
Collect for Disposal: Transfer the treated and neutralized solution to a properly labeled hazardous liquid waste container.
-
Final Disposal: Coordinate with your institution's EHS for the final disposal of the hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of solid and liquid this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling SMCY Peptide
Essential protocols for the safe handling, storage, and disposal of SMCY peptide, ensuring laboratory safety and research integrity.
For researchers and scientists engaged in drug development and related fields, the meticulous handling of synthetic peptides is paramount. While the specific toxicological properties of this compound have not been fully documented, it is crucial to treat it as a potentially hazardous substance.[1] This guide provides a detailed framework for personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound, particularly in its lyophilized powder form, which can be easily aerosolized.[2] The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Standard and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling lyophilized peptide powder to prevent inhalation.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in any laboratory where hazardous materials are present. |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the packaging for any signs of damage.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.[3][4]
-
Keep the container tightly sealed and protected from light.[1][4]
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[4]
-
All handling of the lyophilized powder must be conducted within a certified chemical fume hood or biosafety cabinet to avoid inhalation of airborne particles.[2]
3. Weighing and Reconstitution:
-
Wear all required PPE as detailed in the table above.
-
Weigh the desired amount of peptide quickly to minimize exposure to air.
-
Reseal the vial tightly, preferably under an inert gas atmosphere (e.g., argon), and return it to the appropriate cold storage.[1]
-
When reconstituting, use a sterile, appropriate solvent. The solubility of a peptide is sequence-dependent, and a small-scale solubility test may be necessary.
4. Handling of Peptide Solutions:
-
Handle all solutions containing this compound with the same level of caution as the lyophilized powder.
-
Avoid direct contact with skin and eyes.
-
Work in a designated and clearly marked area to prevent cross-contamination.[2]
-
If storing peptide solutions, use sterile buffers at a pH of 5-6 and store as single-use aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[1] The shelf life of peptides in solution is limited.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes used vials, pipette tips, contaminated gloves, and any absorbent materials used for spills. Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Unused or contaminated peptide solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.
-
Decontamination: Thoroughly decontaminate all work surfaces after handling the peptide.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department for specific procedures and to schedule waste pickup.
Experimental Workflow and Logic
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
